6-Bromo-7-chloroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-4-11-2-1-10-7(11)3-6(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAJQCCWMBQXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-7-chloroimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Bromo-7-chloroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This guide details a proposed synthetic pathway, including a step-by-step experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, a thorough characterization of the target molecule using modern analytical techniques is presented, with predicted spectroscopic data and their interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological properties.[1][2] This scaffold is a key component in a number of approved drugs and clinical candidates, demonstrating activities such as hypnotic (Zolpidem), anxiolytic (Alpidem), and anti-tubercular agents.[3] The versatile nature of the imidazo[1,2-a]pyridine ring system allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.
The introduction of halogen atoms, such as bromine and chlorine, into the imidazo[1,2-a]pyridine core can significantly modulate its biological activity, metabolic stability, and pharmacokinetic profile. Halogenated derivatives often exhibit enhanced potency and selectivity for their biological targets. This compound (CAS 1303890-45-0) is a dihalogenated analogue whose specific properties are yet to be extensively explored in the public domain, making it a molecule of interest for novel drug discovery programs.[1][4]
This guide aims to provide a robust framework for the synthesis and characterization of this promising compound, thereby facilitating its further investigation and potential application in medicinal chemistry.
Synthetic Strategy and Experimental Protocol
The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related two-carbon electrophile.[4] For the synthesis of this compound, a plausible and efficient approach is the reaction of 2-amino-5-bromo-4-chloropyridine with chloroacetaldehyde.
Proposed Synthetic Pathway
The proposed synthesis involves a one-pot reaction where the nucleophilic 2-aminopyridine derivative reacts with chloroacetaldehyde to form a key intermediate, which then undergoes intramolecular cyclization to yield the desired fused heterocyclic system.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
This protocol is a proposed method based on established procedures for the synthesis of analogous imidazo[1,2-a]pyridines.[5] Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
2-amino-5-bromo-4-chloropyridine (1.0 eq)
-
Chloroacetaldehyde (50% aqueous solution, 1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-4-chloropyridine (1.0 eq) and ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add the chloroacetaldehyde solution (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Mechanism and Rationale
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the carbonyl carbon of chloroacetaldehyde, followed by dehydration to form an imine. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group on the carbon bearing the chlorine atom, leading to the formation of the imidazole ring. The sodium bicarbonate acts as a base to neutralize the HCl generated during the cyclization step. Ethanol is a suitable solvent as it solubilizes the reactants and allows for heating to a moderate temperature to drive the reaction.
Characterization of this compound
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (s, 1H, H-5), 7.60 (s, 1H, H-8), 7.55 (d, J = 1.2 Hz, 1H, H-2), 7.20 (d, J = 1.2 Hz, 1H, H-3) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0 (C-8a), 140.0 (C-5), 125.0 (C-7), 122.0 (C-6), 118.0 (C-8), 117.0 (C-2), 110.0 (C-3) |
| Mass Spec. (EI) | m/z (%): 232 (M⁺+4, 48), 230 (M⁺+2, 100), 228 (M⁺, 75), 151, 124 |
| IR (KBr, cm⁻¹) | 3100-3000 (C-H aromatic), 1640 (C=N), 1510, 1450 (C=C aromatic), 820 (C-Cl), 650 (C-Br) |
Interpretation of Spectroscopic Data
-
¹H NMR: The spectrum is expected to show four signals in the aromatic region. The singlets at δ 8.15 and 7.60 are assigned to the protons at the 5 and 8 positions, respectively, due to the deshielding effect of the adjacent nitrogen atom and halogens. The two doublets with a small coupling constant are attributed to the protons on the imidazole ring (H-2 and H-3).
-
¹³C NMR: The predicted spectrum should display seven distinct carbon signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogens.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) will appear as a cluster of peaks at m/z 228, 230, and 232, with relative intensities determined by the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=N and C=C stretching of the heterocyclic rings, and the C-Cl and C-Br stretching vibrations.
Experimental Workflow for Characterization
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Conclusion and Future Perspectives
This technical guide has outlined a practical and scientifically grounded approach for the synthesis and characterization of this compound. The proposed synthetic protocol offers a straightforward method for obtaining this novel dihalogenated heterocyclic compound. While experimental data is currently limited, the predicted spectroscopic information provides a solid foundation for its identification and characterization.
The availability of a reliable synthetic route and detailed characterization data is the first crucial step towards exploring the potential of this compound in various applications, particularly in the field of medicinal chemistry. Further studies are warranted to investigate its biological activity profile and to synthesize a library of related derivatives for structure-activity relationship (SAR) studies. The insights provided in this guide will undoubtedly serve as a valuable resource for researchers embarking on the exploration of this and other novel imidazo[1,2-a]pyridine derivatives.
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. The Royal Society of Chemistry. [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
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Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]
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6-Bromo-7-chloroimidazo[1,2-a]pyridine mechanism of action
An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-Bromo-7-chloroimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive analysis of the postulated mechanism of action for this compound, a specific analog within this class. Due to the limited direct research on this particular compound, this guide synthesizes data from structurally related imidazo[1,2-a]pyridine derivatives to propose likely biological targets and signaling pathways. We will delve into the probable role of this compound as a kinase inhibitor, particularly within the PI3K/Akt/mTOR pathway, and explore other potential mechanisms. Furthermore, this guide presents detailed experimental protocols for researchers to elucidate the precise mechanism of action of this compound, thereby providing a roadmap for future investigations in drug development.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention from medicinal chemists. Its rigid, planar structure and synthetic tractability have led to the development of numerous derivatives with diverse pharmacological profiles.[4] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (sedative-hypnotic) feature this core structure, highlighting its clinical relevance.[1] In recent years, the focus has shifted towards the development of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, which are often dysregulated in cancer and other diseases.[5][6][7][8][9]
Postulated Mechanisms of Action for this compound
Based on extensive research on analogous compounds, the primary mechanism of action for this compound is likely centered on the inhibition of key cellular signaling pathways, particularly those driven by protein kinases.
Primary Postulated Target: The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers.[10] Numerous studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3K isoforms.[7][8][9][10]
The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining potency and selectivity. It is plausible that the electron-withdrawing nature of the bromo and chloro substituents at the 6 and 7 positions of the pyridine ring influences the electronic distribution of the heterocyclic system, potentially enhancing its interaction with the ATP-binding pocket of kinases like PI3K.
The downstream consequences of PI3K inhibition by this compound would manifest as a reduction in the phosphorylation of Akt and its subsequent downstream targets, including mTOR. This would ultimately lead to the induction of cell cycle arrest and apoptosis in cancer cells.[10][11]
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Other Potential Kinase Targets
Beyond the PI3K/Akt pathway, imidazo[1,2-a]pyridine derivatives have been shown to inhibit other kinases, suggesting that this compound could have a broader kinase inhibitory profile.
-
c-KIT: Certain derivatives act as inhibitors of the c-KIT receptor tyrosine kinase, which is a driver in some cancers like gastrointestinal stromal tumors (GIST).[12]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): This class of compounds has also been explored as inhibitors of IGF-1R tyrosine kinase.[6]
Modulation of Other Signaling Pathways
-
Wnt/β-catenin Signaling: Some imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been found to inhibit the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and tumorigenesis.[13] These compounds were shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1.[13]
-
STAT3/NF-κB Pathway: A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[14]
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.
In Vitro Kinase Profiling
This is a crucial first step to identify the primary kinase targets.
Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a broad panel of human kinases (e.g., 200-400 kinases). The assay is typically performed at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: The results will be reported as percent inhibition for each kinase. Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).
-
IC50 Determination: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each kinase.
Caption: Workflow for in vitro kinase profiling.
Cell-Based Assays to Confirm Pathway Modulation
Once primary kinase targets are identified, cell-based assays are essential to confirm that the compound engages its target in a cellular context and modulates the intended signaling pathway.
Protocol: Western Blotting for Phosphoprotein Analysis
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a line with a known PIK3CA mutation if PI3K is a hit) and treat with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Cellular Phenotypic Assays
These assays will determine the functional consequences of target engagement.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compound at concentrations around the IC50 value determined from the viability assay.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpreting the mechanism of action.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| PI3Kα | Value |
| PI3Kβ | Value |
| PI3Kδ | Value |
| PI3Kγ | Value |
| mTOR | Value |
| c-KIT | Value |
| IGF-1R | Value |
| Other Hits | Value |
Table 2: Cellular Activity of this compound
| Cell Line | PIK3CA Status | IC50 (µM) | Apoptosis Induction (% at 1 µM) |
| MCF-7 | E545K (mutant) | Value | Value |
| A549 | Wild-type | Value | Value |
| HCT116 | H1047R (mutant) | Value | Value |
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively elucidated, the extensive body of research on the imidazo[1,2-a]pyridine scaffold strongly suggests its role as a kinase inhibitor, with a high probability of targeting the PI3K/Akt/mTOR pathway. The halogen substitutions at positions 6 and 7 are likely to modulate its potency and selectivity.
The experimental roadmap provided in this guide offers a clear path for researchers to systematically investigate and confirm the molecular targets and cellular effects of this compound. Future studies should focus on comprehensive kinase profiling, validation in relevant cellular models, and ultimately, in vivo efficacy studies in preclinical cancer models. Such a thorough investigation will be critical to unlocking the full therapeutic potential of this compound and advancing it through the drug development pipeline.
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Title: Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt Source: PubMed URL: [Link]
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Title: Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase Source: PubMed URL: [Link]
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Title: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model Source: PubMed URL: [Link]
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Title: Imidazo[1,2-a]pyrazines as novel PI3K inhibitors Source: PubMed URL: [Link]
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Title: 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents Source: Future Science URL: [Link]
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Title: Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling Source: PubMed URL: [Link]
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Title: Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors Source: RSC Publishing URL: [Link]
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Title: Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors Source: PubMed URL: [Link]
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Title: Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds Source: BMC Chemistry URL: [Link]
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Title: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition Source: MDPI URL: [Link]
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Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: Asian Pacific Journal of Cancer Prevention URL: [Link]
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Title: 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 Source: PubMed URL: [Link]
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Title: Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety Source: Baghdad Science Journal URL: [Link]
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Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: Spandidos Publications URL: [Link]
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Title: A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines Source: National Institutes of Health URL: [Link]
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Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL: [Link]
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Title: 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats Source: British Journal of Pharmacology URL: [Link]
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Title: Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant Source: Organic Chemistry Portal URL: [Link]
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Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Medicinal Chemistry URL: [Link]
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Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: National Institutes of Health URL: [Link]
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Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]
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Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL: [Link]
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Title: Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells Source: PubMed URL: [Link]
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The Emergence of 6-Bromo-7-chloroimidazo[1,2-a]pyridine: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the discovery and rationale behind the exploration of a specific, halogenated analog, 6-Bromo-7-chloroimidazo[1,2-a]pyridine, and its derivatives. We will navigate the synthetic pathways, underscore the causality behind experimental designs, and explore the vast therapeutic potential of this chemical entity, particularly in the realm of oncology. This document is intended for researchers, scientists, and professionals in drug development, providing both a high-level overview and in-depth technical details.
Introduction: The Imidazo[1,2-a]pyridine Core - A Scaffold of Therapeutic Significance
The imidazo[1,2-a]pyridine system, a fused bicyclic aromatic heterocycle, has garnered significant attention in the pharmaceutical industry for its versatile biological activities.[4] Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic) feature this core, attesting to its clinical relevance.[5] The scaffold's planarity, coupled with its hydrogen bonding capabilities and tunable electronic properties through substitution, makes it an ideal framework for designing targeted therapies.[5] In recent years, the focus has shifted towards its potential as a potent inhibitor of various protein kinases, which are often dysregulated in cancer and other diseases.[5][6]
The strategic placement of halogen atoms on this scaffold is a well-established medicinal chemistry tactic to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can influence metabolic stability, membrane permeability, and binding affinity to target proteins. The exploration of di-halogenated analogs, such as the 6-bromo-7-chloro substituted variant, represents a logical progression in the quest for novel and more effective therapeutic agents.
The Genesis of this compound: A Strategic Design
While a singular "discovery" paper for this compound is not prominently available in the public domain, its conceptualization can be understood through the systematic exploration of the imidazo[1,2-a]pyridine scaffold. The existence of related compounds such as this compound-3-carbaldehyde and 7-bromo-6-chloro-imidazo[1,2-a]pyridine is confirmed in chemical databases, indicating that this substitution pattern is synthetically accessible and has been investigated.[7][8]
The rationale for this specific di-halogenation pattern is rooted in established structure-activity relationship (SAR) principles. The introduction of a bromine atom at the 6-position and a chlorine atom at the 7-position can significantly alter the electronic distribution of the aromatic system, potentially enhancing interactions with target proteins. Furthermore, these substitutions can block sites of metabolism, thereby increasing the compound's half-life in vivo.
Synthetic Strategies: Constructing the 6,7-Dihalo-imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-documented, with several robust methods available to the synthetic chemist. The classical and most common approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[9]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted imidazo[1,2-a]pyridines, which can be adapted for the specific synthesis of the 6-bromo-7-chloro analog.
Caption: A generalized workflow for the synthesis of 6,7-disubstituted imidazo[1,2-a]pyridines.
Detailed Experimental Protocol: Synthesis of this compound
The following is a plausible, detailed protocol for the synthesis of the title compound, adapted from established procedures for similar analogs.[9]
Step 1: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-4-chloropyridine (1.0 eq) and a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: To the stirred solution, add chloroacetaldehyde (1.2 eq, typically as a 40-50% aqueous solution).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activities and Therapeutic Potential: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has been shown to inhibit a range of protein kinases, including but not limited to PI3K, Aurora kinases, and CDKs.[6][10][11] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[12]
Mechanism of Action: Kinase Inhibition
Derivatives of the imidazo[1,2-a]pyridine core often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase. The specific substitutions on the scaffold, such as the 6-bromo and 7-chloro groups, play a critical role in determining the potency and selectivity of the inhibitor.
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and how imidazo[1,2-a]pyridine derivatives can intervene.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not extensively published, we can infer potential relationships from studies on related analogs.[13]
| Position | Substitution | General Impact on Activity |
| C2 | Aryl or heteroaryl groups | Often crucial for potency and selectivity. Can interact with the hinge region of the kinase. |
| C3 | Small alkyl or amino groups | Can modulate solubility and cell permeability. |
| C6 | Halogens (e.g., Bromo) | Can enhance binding affinity and improve metabolic stability.[10] |
| C7 | Halogens (e.g., Chloro) | Can further modulate electronic properties and block metabolic sites. |
| C8 | Various substituents | Can be modified to fine-tune pharmacokinetic properties. |
Table 1: Inferred Structure-Activity Relationships for Substituted Imidazo[1,2-a]pyridines.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for lead optimization campaigns.
Future research should focus on the definitive synthesis and biological characterization of this specific analog and its derivatives. A thorough investigation of its kinase inhibitory profile, cellular activity, and in vivo efficacy is warranted. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this privileged scaffold.
This technical guide provides a comprehensive overview based on the available scientific literature, offering a solid foundation for researchers and drug development professionals to build upon in their quest for next-generation targeted therapies.
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Spectroscopic Profile of 6-Bromo-7-chloroimidazo[1,2-a]pyridine: A Technical Guide
Molecular Structure and a General Analytical Workflow
The structural elucidation of a novel compound like 6-Bromo-7-chloroimidazo[1,2-a]pyridine follows a systematic analytical workflow. This process begins with the synthesis of the molecule, followed by purification and subsequent analysis using various spectroscopic techniques to confirm its identity and purity.
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A Guide to the Crystal Structure Analysis of 6-Bromo-7-chloroimidazo[1,2-a]pyridine: A Keystone for Structure-Based Drug Design
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] The targeted synthesis of halogenated derivatives, such as 6-Bromo-7-chloroimidazo[1,2-a]pyridine, represents a strategic approach to modulate the physicochemical and pharmacokinetic properties of this privileged scaffold. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for rational drug design and the development of next-generation therapeutics. This in-depth technical guide outlines a comprehensive methodology for the single-crystal X-ray diffraction analysis of this compound, from synthesis and crystallization to detailed structural elucidation and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage structural biology for the advancement of novel pharmaceuticals.
Introduction: The Significance of Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of clinically significant drugs, exhibiting a broad spectrum of pharmacological effects including anti-inflammatory, antiviral, and anticancer properties.[2][3] The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the bicyclic ring system can profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications can lead to enhanced target binding affinity and improved drug-like properties. A definitive crystal structure provides invaluable atomic-level insights into the molecule's conformation, intermolecular interactions, and potential binding modes with biological targets.[4][5]
Synthesis and Crystallization: From Powder to High-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals, a process that is often both an art and a science.[6]
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established protocols for related imidazo[1,2-a]pyridines.[7][8] A common and effective method involves the reaction of a substituted 2-aminopyridine with an α-haloketone or its equivalent. For the target compound, this would likely involve the reaction of 2-amino-5-bromo-4-chloropyridine with a suitable two-carbon synthon, such as chloroacetaldehyde.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-5-bromo-4-chloropyridine in a suitable solvent (e.g., ethanol or DMF), add a slight molar excess of 40% aqueous chloroacetaldehyde.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
The Critical Step: Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[9][10] The quality of the crystal directly impacts the resolution and accuracy of the final structure. Several techniques can be employed to grow high-quality single crystals of small organic molecules.[11]
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[6]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[12]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[6]
The choice of solvent is critical and often requires screening a variety of options with different polarities and boiling points.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[13]
Data Collection and Processing
A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[14] The crystal diffracts the X-rays in a specific pattern of spots, which are recorded on a detector. The crystal is rotated to collect a complete dataset of these diffraction intensities.[15] The collected data is then processed to determine the unit cell parameters, space group, and the intensities of each reflection.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[13]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected using a suitable X-ray source (e.g., Mo Kα radiation).
-
Data Processing: The raw diffraction images are processed using specialized software to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.[15]
Structure Solution and Refinement
The processed data is then used to solve the crystal structure. The "phase problem" is overcome using direct methods or Patterson methods to generate an initial electron density map.[13] This map is then interpreted to build an initial molecular model, which is subsequently refined against the experimental data to obtain the final, accurate crystal structure.[16]
Structural Analysis and Interpretation: Insights from the Crystal Structure
The refined crystal structure of this compound would provide a wealth of information crucial for drug development.
Molecular Geometry
The analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. This data confirms the molecular connectivity and provides insights into the conformation adopted by the molecule in the solid state.
Intermolecular Interactions and Crystal Packing
A key aspect of crystal structure analysis is the examination of how molecules are arranged in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.[2][3] Understanding these interactions is critical as they can influence the compound's physical properties, such as solubility and melting point, and can provide clues about its potential interactions with biological macromolecules.
Hirshfeld Surface Analysis
To gain a deeper understanding of the intermolecular interactions, Hirshfeld surface analysis can be performed.[17][18] This technique maps the electron distribution of a molecule within the crystal, providing a visual representation of the intermolecular contacts and their relative strengths. The resulting 2D fingerprint plots quantify the contribution of different types of interactions to the overall crystal packing.[19]
Data Presentation
The crystallographic data for this compound would be summarized in a standardized format, as shown in the hypothetical table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₇H₄BrClN₂ |
| Formula Weight | 231.48 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Hypothetical Value |
| Absorption Coefficient (mm⁻¹) | Hypothetical Value |
| F(000) | Hypothetical Value |
| Crystal Size (mm³) | Hypothetical Value |
| θ range for data collection (°) | Hypothetical Value |
| Reflections collected | Hypothetical Value |
| Independent reflections | Hypothetical Value [R(int) = value] |
| Final R indices [I>2σ(I)] | R₁ = value, wR₂ = value |
| R indices (all data) | R₁ = value, wR₂ = value |
| Goodness-of-fit on F² | Hypothetical Value |
Visualizations
Visual representations are essential for conveying complex structural information.
Figure 1: Molecular structure of this compound.
Figure 2: Workflow for Crystal Structure Analysis.
Conclusion: Impact on Drug Development
A detailed crystal structure analysis of this compound would provide a critical foundation for its development as a potential therapeutic agent. The precise knowledge of its three-dimensional structure would enable structure-based drug design efforts, facilitating the optimization of its binding affinity and selectivity for its biological target. Furthermore, understanding its solid-state properties through the analysis of intermolecular interactions would be instrumental in formulation development. This guide provides a comprehensive framework for undertaking such a crucial analysis, paving the way for the discovery of novel and more effective imidazo[1,2-a]pyridine-based medicines.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-Bromo-7-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive exploration of the potential therapeutic targets of 6-Bromo-7-chloroimidazo[1,2-a]pyridine. Leveraging the known biological activities of the broader imidazo[1,2-a]pyridine scaffold, we delve into promising avenues for investigation in oncology, inflammation, and neurodegenerative diseases. This document is structured to provide not just a list of potential targets, but a strategic and methodological framework for their identification and validation, empowering researchers to unlock the full therapeutic potential of this compound.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a nitrogen-based heterocyclic system recognized as a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] Marketed drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and olprinone (for acute heart failure) feature this core structure, highlighting its therapeutic versatility.[1][4]
Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][5] These activities are often attributed to the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its interaction with specific biological targets.[6] The addition of bromo and chloro substituents, as in this compound, can significantly influence the compound's physicochemical properties and target engagement profile.
Navigating the Target Landscape: A Multi-pronged Approach
Given the lack of specific data on this compound, our strategy for identifying its potential therapeutic targets is guided by the extensive research on related imidazo[1,2-a]pyridine analogs. This guide will focus on three key therapeutic areas where this scaffold has shown significant promise: oncology, inflammation, and neurodegenerative diseases.
For each area, we will propose high-priority candidate targets and provide detailed, actionable protocols for their experimental validation. The overarching workflow for target identification and validation is depicted below.
Caption: A generalized workflow for the identification and validation of therapeutic targets.
Oncology: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a frequent feature in the development of anti-cancer agents.[7][8] These compounds have been shown to inhibit various molecular mechanisms crucial for cancer cell proliferation, survival, and migration.[7][9]
Potential Kinase Targets
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer, making them prime therapeutic targets.[10] Several imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[11][12][13]
-
PI3K/Akt/mTOR Pathway: This pathway is hyperactivated in a large percentage of human tumors and plays a central role in cell growth, proliferation, and survival.[13][14] Imidazo[1,2-a]pyridine-based compounds have been shown to inhibit key kinases in this pathway, such as Akt and PI3K.[12][13]
-
Receptor Tyrosine Kinases (RTKs): RTKs like IGF-1R, VEGFR, and EGFR are often overexpressed or mutated in cancer, leading to uncontrolled cell growth.[8] Novel imidazo[1,2-a]pyridines have been discovered as inhibitors of these kinases.[11]
-
Mer/Axl Kinases: These kinases are implicated in immune evasion in the tumor microenvironment, and their inhibition is a promising strategy for enhancing anti-tumor immunity.[15] Structure-based design has led to the development of highly selective dual Mer/Axl inhibitors based on the imidazo[1,2-a]pyridine scaffold.[15]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[13]
Data Summary: IC50 Values of Imidazo[1,2-a]pyridine Derivatives Against Various Kinases
| Compound Class | Target Kinase | Reported IC50 | Reference |
| Imidazo[1,2-a]pyridine-based peptidomimetics | Akt1 | 0.64 µM | [14] |
| 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine | IGF-1R | Potent and selective | [11] |
| Imidazo[1,2-a]pyridine derivative | PIK3CA | 0.67 µM | [13] |
| Optimized imidazo[1,2-a]pyridine series | Mer/Axl | Highly selective | [15] |
Experimental Protocol: Kinome Profiling
To broadly assess the kinase inhibitory potential of this compound, a kinome profiling screen is the recommended first step. This provides a comprehensive overview of the compound's selectivity across a large panel of kinases.[10][16]
Objective: To identify the kinase targets of this compound by screening against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration for screening is 10 µM.
-
Kinase Panel Selection: Choose a commercial kinome profiling service that offers a broad panel of kinases, ideally covering a significant portion of the human kinome.[17][18] Services offering activity-based assays with real-time kinetics can provide deeper insights into the mechanism of inhibition.[16]
-
Assay Performance: The service provider will perform the kinase activity assays in the presence and absence of the test compound. Radiometric or fluorescence-based assays are commonly used.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. Hits are typically defined as kinases showing significant inhibition (e.g., >50% or >70%).
-
Dose-Response Confirmation: For the identified hits, perform follow-up dose-response experiments to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Caption: A streamlined workflow for kinome profiling to identify kinase targets.
Inflammation: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. The imidazo[1,2-a]pyridine scaffold has been associated with potent anti-inflammatory effects.[9][19]
Potential Anti-inflammatory Targets
-
NF-κB and STAT3 Signaling Pathways: These transcription factors are central regulators of the inflammatory response.[19] Their aberrant activation is linked to the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[9][19] A novel imidazo[1,2-a]pyridine derivative has been shown to exert its anti-inflammatory effects by suppressing these pathways.[19]
Caption: Potential inhibitory points of this compound in the NF-κB and STAT3 signaling pathways.
Experimental Protocol: Reporter Gene Assay
Reporter gene assays are powerful tools for measuring the activity of specific signaling pathways.[20][21] By linking a reporter gene (e.g., luciferase) to a transcriptional response element for a transcription factor of interest (e.g., NF-κB or STAT3), the effect of a compound on pathway activation can be quantified.[22][23]
Objective: To determine if this compound inhibits the NF-κB and/or STAT3 signaling pathways.
Methodology:
-
Cell Line and Reporter Construct: Utilize a cell line stably transfected with a reporter construct containing NF-κB or STAT3 response elements upstream of a luciferase gene. Several commercial options are available.[20]
-
Cell Culture and Treatment: Plate the reporter cell line in a 96-well plate. After cell attachment, treat the cells with various concentrations of this compound for a predetermined pre-incubation time.
-
Pathway Activation: Induce the signaling pathway with an appropriate stimulus (e.g., TNF-α for NF-κB, IL-6 for STAT3).
-
Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). Calculate the percentage of inhibition of pathway activation at each compound concentration and determine the IC50 value.
Neurodegenerative Diseases: Exploring CNS Targets
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[24]
Potential CNS Targets
-
Enzymes: Imidazopyridine-based compounds have been investigated as inhibitors of enzymes implicated in neurodegeneration, such as β-secretase (BACE1) and leucine-rich repeat kinase 2 (LRRK2).[24]
-
Receptors: This scaffold has been used to develop ligands for various G protein-coupled receptors (GPCRs) and ligand-gated ion channels in the central nervous system, including GABA-A, serotonin, and dopamine receptors.[24]
-
β-Amyloid Plaques: Certain imidazo[1,2-a]pyridine derivatives have been developed as imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease, suggesting a direct interaction with these protein aggregates.[25][26]
Advanced Target Identification and Validation Techniques
Beyond initial screening, more sophisticated methods can be employed to identify the direct binding partners of this compound and validate target engagement in a cellular context.
Affinity Chromatography
This classical method involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a cell lysate.[27][28]
Principle:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker for attachment to a solid support (e.g., agarose beads).[29] It is crucial that the modification does not abolish the biological activity of the compound.
-
Incubation: Incubate the immobilized compound with a cell or tissue lysate.
-
Washing: Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins using mass spectrometry.[30]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in intact cells or tissues.[31][32] It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[33][34]
Principle:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[35] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[31]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel therapeutics. While this compound is a specific, understudied entity, the wealth of data on its chemical relatives provides a robust framework for initiating a target identification campaign. By systematically employing the strategies and protocols outlined in this guide—from broad kinome profiling to specific pathway analysis and direct target engagement assays—researchers can efficiently navigate the target landscape and elucidate the mechanism of action of this promising compound. This integrated approach, grounded in scientific rigor and leveraging cutting-edge methodologies, will be instrumental in translating the chemical potential of this compound into tangible therapeutic opportunities.
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in silico modeling of 6-Bromo-7-chloroimidazo[1,2-a]pyridine binding
An In-Depth Technical Guide: In Silico Modeling of 6-Bromo-7-chloroimidazo[1,2-a]pyridine Binding to a Putative Kinase Target
Foreword: The Scientist's Perspective
In modern drug discovery, the imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" due to its versatile binding capabilities and presence in numerous clinically evaluated compounds.[1] The specific derivative, this compound, presents a unique electrostatic and steric profile, making it a compelling candidate for targeted therapies. However, synthesizing and testing every new derivative is both time-consuming and resource-intensive. This is where in silico modeling becomes an indispensable tool.
This guide is structured not as a rigid manual, but as a narrative of a computational investigation. We will walk through the logical progression from target identification to the nuanced analysis of molecular dynamics, mirroring the actual workflow of a computational chemist. The objective is to provide not just the "how" but the critical "why" behind each decision, empowering researchers to adapt and apply these methods to their own targets and ligands. We will treat the entire process as a self-validating system, where each subsequent step builds upon and verifies the results of the last, ensuring scientific rigor from initial hypothesis to final analysis.
Chapter 1: System Preparation - The Foundation of a Credible Model
The credibility of any in silico study hinges on the meticulous preparation of the biological system. This initial phase involves selecting a relevant biological target and preparing both the protein and the small molecule (ligand) for simulation. Errors or oversights at this stage will invariably lead to flawed and misleading results.
Target Selection and Preparation
Given that various imidazo[1,2-a]pyridine derivatives have shown efficacy against protein kinases, we will select a representative kinase for this guide.[2] Let us hypothesize that our target is the Phosphoinositide 3-kinase alpha (PI3Kα) , a well-studied enzyme in oncology.
Protocol 1: Receptor Structure Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of PI3Kα from the RCSB Protein Data Bank (PDB). For this example, we'll use PDB ID: 4L23 . This structure is co-crystallized with a known inhibitor, which helps in identifying the binding site.
-
Initial Cleaning (Using a Molecular Visualization Tool like PyMOL or UCSF Chimera):
-
Load the downloaded PDB file (4L23.pdb).
-
Remove all non-essential components. This includes co-crystallized solvent molecules (except for structurally important water molecules that may mediate ligand binding), ions not critical for structural integrity, and any co-factors or ligands from the crystal structure. The goal is to isolate the protein chain(s) that form the binding pocket.
-
Inspect the protein for missing residues or loops. If significant regions are missing, homology modeling may be required, though this is beyond the scope of this guide. For 4L23, the structure is largely complete.
-
-
Protonation and Hydrogen Addition:
-
Protein crystal structures typically do not include hydrogen atoms. It is crucial to add them, as hydrogen bonds are key drivers of protein-ligand interactions.
-
Use software tools like AutoDock Tools or the H++ server to add hydrogens and assign correct protonation states to residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4).[3] This step is critical as the protonation state can dramatically alter the electrostatic landscape of the binding site.
-
-
Save the Prepared Receptor: Save the cleaned, protonated protein structure as a new PDB file (e.g., receptor_prepared.pdb).
Ligand Preparation
The ligand, this compound, must be converted into a 3D structure with appropriate chemical properties for docking and simulation.
Protocol 2: Ligand Structure Preparation
-
Generate 2D Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or the free PubChem Sketcher.
-
Convert to 3D: Convert the 2D drawing into a 3D structure. Most chemical drawing tools have a "Clean Up in 3D" function. Save the structure in a common format like MOL2 or SDF.
-
Energy Minimization: The initial 3D conformation may be energetically unfavorable. Perform a quick energy minimization using a force field like Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF). This can be done in software like Avogadro or Open Babel.[4]
-
Assign Partial Charges: The distribution of charge within the molecule is fundamental to how it interacts with the protein. Use a quantum mechanical method or a semi-empirical method like Gasteiger charges to assign partial atomic charges. This is a standard feature in tools like AutoDock Tools.
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is crucial for docking software to explore different conformations of the ligand within the binding site.
-
Save the Prepared Ligand: Save the final 3D structure with charges and defined rotatable bonds in the format required by the docking software (e.g., PDBQT for AutoDock Vina).
Chapter 2: Molecular Docking - Predicting the Handshake
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction, typically as a binding affinity score.[5][6] It serves as the first computational assessment of a compound's potential. We will use AutoDock Vina, a widely used, accurate, and fast docking program.[7]
The Docking Workflow: A Conceptual Overview
The process involves preparing the receptor and ligand, defining a search space on the receptor where the ligand is likely to bind, running the docking algorithm to explore binding poses, and finally analyzing the results.
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A Strategic Guide to the Preliminary Biological Screening of 6-Bromo-7-chloroimidazo[1,2-a]pyridine: From Hit Identification to Mechanistic Insight
Preamble: The Scientific Imperative
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties have given rise to a multitude of biologically active molecules, including marketed drugs like the hypnotic zolpidem and the anxiolytic alpidem.[1][2] The scaffold's true power lies in its versatility, with derivatives demonstrating a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[3][4]
This guide focuses on a novel, under-explored analogue: 6-Bromo-7-chloroimidazo[1,2-a]pyridine . While specific biological data for this precise halogenation pattern is not extensively documented in public literature, the known structure-activity relationships (SAR) of the broader imidazo[1,2-a]pyridine class compel a systematic and rigorous preliminary screening. The introduction of electron-withdrawing bromine and chlorine atoms is a classic medicinal chemistry strategy to modulate pharmacokinetic properties and target engagement.
This document outlines a logical, multi-phase screening cascade designed to efficiently probe the biological potential of this compound. It is structured not as a rigid set of instructions, but as a strategic workflow, explaining the scientific rationale behind each experimental choice to enable researchers to generate robust, interpretable, and actionable data.
Phase 1: The Broad Net - Primary In Vitro Screening
The initial phase is designed to cast a wide net, efficiently identifying the most promising therapeutic avenues. We will simultaneously investigate two of the most prominent activities of the imidazo[1,2-a]pyridine class: anticancer and antimicrobial effects. This parallel approach is cost-effective and rapidly triages the compound towards the most relevant secondary assays.
Anticancer Cytotoxicity Profiling
Causality: The primary question is whether the compound can inhibit the growth of or kill cancer cells. A cell viability assay is the foundational experiment.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its robustness, high-throughput scalability, and its mechanism, which measures mitochondrial reductase activity—a reliable indicator of a metabolically active, viable cell.[6] To gauge potential selectivity, a critical factor for any therapeutic candidate, the compound must be tested against both cancerous and non-malignant cell lines.[7]
Caption: Workflow for MTT-based cytotoxicity screening.
-
Cell Seeding: Plate cells from a diverse panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-malignant line (e.g., MRC-5 [lung fibroblast]) in 96-well plates at a density of 5x10³ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.02 µM to 200 µM. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | >19 |
| HCT116 | Colorectal Carcinoma | 8.9 | >11 |
| A375 | Malignant Melanoma | 2.1 | >47 |
| MRC-5 | Normal Lung Fibroblast | >100 | - |
Antimicrobial Susceptibility Testing
Causality: Heterocyclic compounds are a rich source of antimicrobial agents.[8][9] The initial screening aims to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[8] The broth microdilution method is the gold standard for this determination due to its quantitative nature and suitability for screening multiple organisms simultaneously.[10] The chosen panel should include representative Gram-positive and Gram-negative bacteria, as well as a fungal pathogen, to assess the breadth of activity.
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast), typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Adjust the turbidity of an overnight culture of the test microbe (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) should be run in parallel to validate the assay.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for yeast).
-
Readout: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 |
| Bacillus subtilis | Gram-positive | 16 |
| Escherichia coli | Gram-negative | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Candida albicans | Fungus (Yeast) | 64 |
Phase 2: Mechanistic Deep Dive - Investigating the "Hit"
Positive results from Phase 1 (a "hit") demand further investigation to understand the compound's mechanism of action (MoA). The experimental path forward is dictated by the nature of the primary hit.
Path A: Elucidating Anticancer MoA
Should the compound exhibit potent and selective cytotoxicity (e.g., IC₅₀ < 10 µM and SI > 10), the next logical step is to determine how it kills cancer cells.
Hypothesis Formulation: Several imidazo[1,2-a]pyridine derivatives have been shown to function as kinase inhibitors, specifically targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis that is frequently dysregulated in cancer.[11] This provides a strong, literature-supported hypothesis to test.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Causality: This assay definitively quantifies the mode of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[12]
-
Treatment: Treat cancer cells (e.g., A375) with the compound at its 1X and 2X IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will segregate into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Causality: To directly test the hypothesis, an in vitro biochemical assay is required.[13] This cell-free system isolates the enzyme (e.g., recombinant human PI3Kα) and substrate to measure direct inhibition by the compound, eliminating confounding cellular factors.[14]
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate (e.g., PIP₂), and serial dilutions of the test compound.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of the PI3Kα enzyme.
-
ATP Addition: Add ATP (often radiolabeled or coupled to a luminescent/fluorescent reporter system like ADP-Glo™) to start the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and add the detection reagent. This reagent quantifies the amount of product (PIP₃) formed or ATP consumed.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus log[inhibitor].
Path B: Defining Antimicrobial Spectrum
If the primary screen reveals significant antimicrobial activity (e.g., MIC ≤ 16 µg/mL), the key follow-up question is whether the compound is static (inhibits growth) or cidal (kills the organism).
Causality: The MBC assay is a direct extension of the MIC test and is essential for understanding the ultimate fate of the pathogen upon exposure to the drug.[8]
-
Perform MIC Test: First, determine the MIC as described in section 1.2.
-
Subculturing: Following the MIC reading, take a small aliquot (e.g., 10 µL) from the wells corresponding to the MIC, 2X MIC, and 4X MIC, as well as the positive growth control.
-
Plating: Spread each aliquot onto a fresh, drug-free agar plate.
-
Incubation: Incubate the agar plates overnight at 37°C.
-
Readout: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no or very few colonies on the agar plate).
Conclusion and Strategic Outlook
This structured, hypothesis-driven guide provides a comprehensive framework for the preliminary biological evaluation of this compound. By systematically progressing from broad phenotypic screens to targeted mechanistic assays, researchers can efficiently uncover the compound's primary biological activity and gain initial insights into its mechanism of action. The data generated—IC₅₀ values, selectivity indices, MIC/MBC values, and direct enzyme inhibition—forms a robust package that is essential for making informed decisions about advancing a novel chemical entity through the drug discovery pipeline. The true potential of this specific scaffold derivative awaits its unlocking through rigorous and logical scientific inquiry.
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solubility and stability of 6-Bromo-7-chloroimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-7-chloroimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogues, computational property predictions, and established principles of pharmaceutical analysis. We present theoretical considerations for solubility, detailed protocols for its experimental determination, a framework for assessing chemical stability through forced degradation studies, and insights into potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manage the physicochemical properties of this and similar imidazo[1,2-a]pyridine derivatives.
Introduction to this compound
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a prominent bicyclic N-heterocycle that is considered a "privileged scaffold" in drug discovery.[1][2] This core structure is present in numerous marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem, highlighting its therapeutic significance.[1][2] Its value stems from its rigid, planar structure and its synthetic tractability, which allows for extensive functionalization to modulate biological activity and physicochemical properties.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][4] The specific compound, this compound, serves as a key intermediate for the synthesis of more complex, biologically active molecules.[5][6]
Physicochemical Properties of this compound
Direct experimental data for this compound is scarce. However, computational models provide valuable estimations of its key physicochemical properties, which are crucial for predicting its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | PubChem CID: 129321170[7] |
| Molecular Weight | 231.48 g/mol | PubChem CID: 129321170[7] |
| XLogP3 (Lipophilicity) | 3.1 | PubChem CID: 129321170[7] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 129321170[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 129321170[7] |
| Polar Surface Area | 17.3 Ų | PubChem CID: 129321170[7] |
Note: The data presented is for the isomer 7-Bromo-6-chloro-imidazo[1,2-a]pyridine, which corresponds to the requested substitution pattern.
The computed XLogP3 value of 3.1 suggests that the molecule is quite lipophilic, which often correlates with low aqueous solubility.[7][8] The absence of hydrogen bond donors further supports the likelihood of poor solubility in water.
Solubility Profile
Theoretical Solubility Considerations
The solubility of a compound is a critical determinant of its bioavailability and suitability for formulation. The fused, aromatic, and halogenated nature of this compound contributes to its low predicted aqueous solubility.[8] Generally, fused bicyclic systems like imidazo[1,2-a]pyridine tend to be lipophilic and rigid, which can lead to poor solvation by water molecules.[8] For instance, the related compound 6-chloro-2-phenyl-imidazo[1,2-a]pyridine has a reported water solubility of only 1.4 µg/mL.[8] Strategies to improve the solubility of this scaffold often involve introducing polar functional groups, such as sulfonamides or carboxamides.[8]
Factors Influencing Solubility
Several factors can be manipulated to enhance the solubility of imidazo[1,2-a]pyridine derivatives:
-
pH: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can be protonated. The basicity of these nitrogens will determine if solubility can be increased in acidic conditions.
-
Co-solvents: The use of organic co-solvents such as DMSO, DMF, methanol, or acetonitrile is a common strategy to solubilize lipophilic compounds for in vitro assays.
-
Formulation: For in vivo applications, formulation strategies like creating salts, using amorphous solid dispersions, or employing cyclodextrins can significantly enhance apparent solubility and bioavailability.
Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[8] It provides a reliable measure of a compound's intrinsic solubility in a given medium.
Objective: To determine the equilibrium solubility of this compound in a specific solvent system (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., PBS, pH 7.4)
-
Shaking incubator with temperature control (e.g., 25°C or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE filters)
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Volumetric flasks, pipettes, and vials
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container. The key is to ensure that undissolved solid remains, confirming that saturation has been reached.
-
Equilibration: Place the container in a shaking incubator at a constant temperature for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. The extended time is crucial to measure thermodynamic, not kinetic, solubility.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation at high speed or filtration through a low-binding filter are common methods.
-
Sample Dilution: Carefully collect an aliquot of the clear supernatant and dilute it with a known volume of an appropriate solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.[8]
-
Calculation: Determine the original solubility by applying the dilution factor. The result is typically expressed in µg/mL or µM.
Stability Profile and Degradation Pathways
Intrinsic Stability of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is generally considered to be chemically robust. However, like many heterocyclic systems, it can be susceptible to degradation under certain conditions. The imidazole moiety, for instance, can be sensitive to oxidation and photodegradation.[9] The electron-rich nature of the ring system makes it a potential target for electrophilic attack and oxidative processes. The presence of halogen atoms (bromo and chloro) can also influence the electronic properties and reactivity of the ring.
Forced Degradation Studies: A Framework for Analysis
Forced degradation, or stress testing, is a regulatory requirement and a fundamental component of drug development.[9] These studies are designed to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule.[9] This information is vital for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.[9]
Recommended Stress Conditions:
| Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, Heat (e.g., 60°C) | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, Heat (e.g., 60°C) | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂, Room Temperature | To evaluate susceptibility to oxidative degradation.[9] |
| Thermal | Dry Heat (e.g., 80°C) | To determine thermal stability. |
| Photostability | ICH Q1B compliant light source (UV/Vis) | To assess degradation upon exposure to light.[10] |
Experimental Protocol: Forced Degradation Study Workflow
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: For each condition (acid, base, oxidative), mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂). A parallel "dark control" or unstressed sample should be prepared for comparison.
-
Incubation: Incubate the samples under the specified conditions for a set duration. The goal is to achieve 5-20% degradation of the parent compound.
-
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all stressed samples, controls, and a reference standard using a stability-indicating HPLC method. A photodiode array (PDA) detector is ideal for assessing peak purity and identifying the UV spectra of new peaks. Mass spectrometry (LC-MS) is used to identify the mass of potential degradants.
-
Mass Balance: Evaluate the mass balance to ensure that all major degradation products are accounted for. This is a critical part of validating the study.
Potential Degradation Pathways
While specific degradation products for this compound have not been reported, we can hypothesize pathways based on the chemistry of the scaffold.
-
Oxidation: The imidazole ring is susceptible to oxidation, which could lead to N-oxides or ring-opened products.[9]
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage, potentially leading to de-halogenated species via a radical mechanism.
-
Hydrolysis: While the core ring system is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring opening, although this is less common than for other heterocyclic systems.
Analytical Methodologies for Quantification
A robust, validated analytical method is essential for accurately determining the solubility and stability of any compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the primary technique for the analysis of this compound.
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation from impurities or degradants.
-
Detection: The extended aromatic system of the molecule should provide a strong UV chromophore, allowing for sensitive detection, likely in the range of 254-320 nm.
-
Method Development: During forced degradation studies, the HPLC method must be developed to be "stability-indicating," meaning it can resolve the parent peak from all significant degradation products.
Conclusion and Future Directions
This compound is a valuable chemical building block with physicochemical properties characteristic of the imidazo[1,2-a]pyridine class. Its predicted high lipophilicity suggests that low aqueous solubility is a key challenge that must be addressed in any drug development program. The scaffold is expected to be relatively stable, but systematic forced degradation studies are essential to confirm its stability profile and identify any potential liabilities, particularly concerning oxidative and photolytic pathways. The protocols and theoretical framework presented in this guide provide a robust starting point for researchers to experimentally characterize the solubility and stability of this compound, enabling its effective use in medicinal chemistry and drug discovery.
References
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. Available from: [Link]
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Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF - ResearchGate. Available from: [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. Available from: [Link]
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7-Bromo-6-chloro-imidazo[1,2-A]pyridine - PubChem. Available from: [Link]
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6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available from: [Link]
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7-Bromo-3-chloroimidazo[1,2-a]pyridine | C7H4BrClN2 | CID 68784614 - PubChem. Available from: [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
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Balancing the molecular twist and conformational rigidity in imidazo[1,2-a]pyridines to achieve dual-state emissive (DSE) luminogens for applications in OLEDs and cell-imaging - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available from: [Link]
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. Available from: [Link]
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Highly emissive luminogens based on imidazo[1,2-a]pyridine for electroluminescent applications - PubMed. Available from: [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available from: [Link]
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Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines - ResearchGate. Available from: [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. Available from: [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH. Available from: [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]
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Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate. Available from: [Link]
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6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem. Available from: [Link]
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Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents - Pharmacia. Available from: [Link]
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Principles and Practice of Analytical Chemistry. Available from: [Link]
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Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. Available from: [Link]
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Use of Imidazo[1,2-a]Pyridine Derivatives in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Derivatives of this core structure have garnered significant interest as potential therapeutic agents, particularly in oncology, due to their potent inhibitory effects on cancer cell growth.[3][4] While specific experimental data for 6-Bromo-7-chloroimidazo[1,2-a]pyridine is not extensively available in the public domain, this guide provides a comprehensive framework for its use in cell culture based on established protocols for structurally related and well-characterized imidazo[1,2-a]pyridine analogs.
The primary mechanism of action for many anticancer imidazo[1,2-a]pyridine compounds involves the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.[3][5] A key target for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in various cancers.[6][7] By inhibiting this pathway, these compounds can induce cell cycle arrest and trigger programmed cell death in cancer cells.[6][7]
This document serves as a detailed guide for researchers, providing foundational protocols for the preparation, handling, and cellular application of imidazo[1,2-a]pyridine derivatives, with a focus on assessing their cytotoxic and mechanistic properties. The following protocols are based on established methodologies for similar compounds and should be adapted and optimized for the specific cell lines and experimental conditions used in your laboratory.
Compound Preparation and Storage
Rationale: Proper handling and storage of the compound are critical to ensure its stability and activity. Imidazo[1,2-a]pyridine derivatives are typically hydrophobic and require an organic solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.
Protocol 1: Reconstitution and Storage of this compound
-
Materials:
-
This compound (or other imidazo[1,2-a]pyridine derivative)
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in sterile DMSO. For example, for a compound with a molecular weight of 231.48 g/mol (like 7-Bromo-6-chloro-imidazo[1,2-A]pyridine[8]), dissolve 2.315 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage. Published data on a related compound suggests stability in DMSO at room temperature for up to 10 days, but colder storage is recommended for preserving potency.[6]
-
Note on Vehicle Controls: It is crucial to include a vehicle control in all experiments, which consists of cells treated with the same concentration of DMSO used to deliver the compound. This accounts for any potential effects of the solvent on cell viability and function.
Experimental Protocols
I. Assessing Cytotoxicity using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is a standard first step to determine the concentration-dependent cytotoxic effects of a compound and to calculate its half-maximal inhibitory concentration (IC50).
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 4,000–5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine stock solution in complete culture medium to achieve the desired final concentrations. A common starting range for screening is 0–100 µM.[3][6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control (DMSO).
-
Incubate the cells for a predetermined period, typically 24, 48, or 72 hours.[9]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Table 1: Reported IC50 Values for Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | MTT | < 12 | [6] |
| Compound 6 | WM115 (Melanoma) | MTT | < 12 | [6] |
| Compound 6 | HeLa (Cervical Cancer) | MTT | 9.7 - 44.6 | [6] |
| IP-5 | HCC1937 (Breast Cancer) | MTT | 45 | [3] |
| IP-6 | HCC1937 (Breast Cancer) | MTT | 47.7 | [3] |
| 13k | HCC827 (NSCLC) | MTT | 0.09 | [7] |
| 13k | A549 (NSCLC) | MTT | 0.21 | [7] |
| 13k | MCF-7 (Breast Cancer) | MTT | 0.15 | [7] |
II. Analysis of Apoptosis by Flow Cytometry
Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivative at concentrations around the determined IC50 for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
III. Cell Cycle Analysis
Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division. Propidium Iodide (PI) staining of DNA content in fixed cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol 4: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
-
Cell Fixation:
-
Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[1]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.[1] RNase A is included to ensure that only DNA is stained.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
IV. Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Rationale: To investigate the molecular mechanism of action, Western blotting can be used to measure the expression and phosphorylation status of key proteins in a signaling pathway. For imidazo[1,2-a]pyridine derivatives, examining the PI3K/Akt/mTOR pathway is particularly relevant. A decrease in the phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR) would indicate inhibition of this pathway.[6]
Protocol 5: Western Blotting
-
Protein Extraction:
-
Treat cells with the compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Sources
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- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Bromo-7-chloroimidazo[1,2-a]pyridine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This bicyclic heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in a variety of molecular interactions, making it an ideal starting point for the design of novel therapeutic agents.
This document provides a detailed guide to the application of a specific, yet highly versatile, derivative: 6-Bromo-7-chloroimidazo[1,2-a]pyridine . The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 7-position furnishes this molecule with distinct electronic properties and provides orthogonal handles for synthetic diversification. The bromine atom, in particular, serves as a versatile linchpin for the introduction of a wide array of substituents via cross-coupling reactions, enabling a systematic exploration of the chemical space and the fine-tuning of biological activity.
These application notes are intended for researchers, medicinal chemists, and drug development professionals. They will provide an in-depth overview of the potential therapeutic applications of this compound, along with detailed, field-proven protocols for its synthesis, derivatization, and biological evaluation.
Caption: Chemical structure of this compound.
Core Applications in Medicinal Chemistry
The strategic halogenation of the imidazo[1,2-a]pyridine core at the 6 and 7-positions has been shown to be a critical determinant of biological activity in various therapeutic areas.[4] The following sections outline the key applications of this compound as a foundational scaffold in drug discovery.
Kinase Inhibitor Discovery
The dysregulation of protein kinases is a hallmark of many human diseases, particularly cancer.[5] The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[6][7][8]
Rationale for Application:
The this compound core can be envisioned as a versatile template for the development of ATP-competitive kinase inhibitors. The core structure can occupy the adenine region of the ATP-binding pocket, while strategic derivatization at the 6-position (via the bromo handle) allows for the introduction of moieties that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby enhancing potency and selectivity.[9] For instance, derivatives of the closely related imidazo[1,2-a]pyrazine scaffold have yielded picomolar inhibitors of Aurora kinases.[7] Furthermore, 6-substituted imidazo[1,2-a]pyridines have been successfully developed as potent inhibitors of the PI3K signaling pathway.[10]
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6-Bromo-7-chloroimidazo[1,2-a]pyridine: A Chemical Probe for Modulating the Wnt Signaling Pathway via Tankyrase 2 Inhibition
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 6-Bromo-7-chloroimidazo[1,2-a]pyridine as a chemical probe for the protein Tankyrase 2 (TNKS2). TNKS2 is a key regulator of the Wnt/β-catenin signaling pathway, which is implicated in numerous physiological and pathological processes, including cancer and fibrotic diseases.[1] This document outlines the mechanism of action of imidazo[1,2-a]pyridine-based inhibitors, provides step-by-step protocols for in vitro enzymatic assays and cell-based functional assays, and offers guidance on data interpretation. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to investigate the role of TNKS2 and the Wnt pathway in their specific research contexts.
Introduction: Targeting the Wnt Pathway with a Potent Chemical Probe
The Wnt signaling pathway is a fundamental cellular cascade that governs cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, and other diseases.[1][2] Tankyrase 2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes, has emerged as a critical positive regulator of Wnt signaling.[3][4] TNKS2 catalyzes the poly-ADP-ribosylation (PARsylation) of AXIN1 and AXIN2, key components of the β-catenin destruction complex.[4] This post-translational modification tags AXIN proteins for ubiquitination and subsequent proteasomal degradation, leading to the stabilization and nuclear accumulation of β-catenin, and ultimately, the activation of Wnt target gene expression.[3][4]
The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including enzyme inhibition.[5][6] this compound is a specific derivative designed to act as a potent and selective chemical probe for TNKS2. By inhibiting the catalytic activity of TNKS2, this probe stabilizes the β-catenin destruction complex, thereby suppressing Wnt signaling.[1] This makes it an invaluable tool for dissecting the intricate roles of TNKS2 and the Wnt pathway in both normal physiology and disease.
Mechanism of Action: How this compound Inhibits TNKS2
This compound functions as a competitive inhibitor of TNKS2. It is hypothesized to bind to the nicotinamide adenine dinucleotide (NAD+) binding pocket of the TNKS2 catalytic domain. This binding event prevents the natural substrate, NAD+, from accessing the active site, thereby inhibiting the PARsylation of TNKS2 substrates like AXIN. The stabilization of AXIN leads to the downregulation of the Wnt signaling pathway.
Signaling Pathway Diagram
Caption: Mechanism of Wnt pathway inhibition by this compound.
Protocols for Application
In Vitro Biochemical Assay for TNKS2 Activity
This protocol describes a chemiluminescent assay to measure the enzymatic activity of TNKS2 by quantifying the amount of poly(ADP-ribose) (PAR) produced.[7][8]
Materials:
-
Recombinant human TNKS2 catalytic domain
-
This compound
-
Histone proteins (as substrate)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
Streptavidin-HRP
-
Chemiluminescent substrate (e.g., ECL)
-
96-well microplates
-
Plate reader capable of measuring chemiluminescence
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins overnight at 4°C. Wash the plate three times with PBST (PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Reaction:
-
Add the assay buffer to each well.
-
Add the diluted chemical probe or DMSO (vehicle control) to the respective wells.
-
Add recombinant TNKS2 enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at 25°C for 30-60 minutes.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again three times with PBST.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the probe relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
| Parameter | Representative Value (for similar compounds) | Reference |
| TNKS1 IC50 (nM) | 29 | [9] |
| TNKS2 IC50 (nM) | 6.3 | [9] |
| Cellular IC50 (nM) | 19 - 70 | [9] |
Cell-Based Wnt Signaling Reporter Assay
This protocol utilizes a luciferase reporter gene under the control of a TCF/LEF responsive element to measure the activity of the Wnt/β-catenin signaling pathway in cells.
Materials:
-
HEK293T cells (or other suitable cell line) stably expressing a TCF/LEF luciferase reporter
-
This compound
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Wnt Pathway Activation: Stimulate the cells with Wnt3a conditioned media to activate the Wnt pathway. Include a non-stimulated control.
-
Incubation: Incubate the cells for 16-24 hours.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay). Calculate the percent inhibition of Wnt signaling for each concentration of the probe relative to the Wnt3a-stimulated vehicle control. Determine the IC50 value.
Experimental Workflow Diagram
Caption: Standard workflows for biochemical and cellular assays.
Trustworthiness and Self-Validation
To ensure the reliability of experimental results, every protocol should incorporate self-validating controls:
-
Positive Control: Use a known, well-characterized Tankyrase inhibitor (e.g., XAV939) to confirm that the assay system is responsive to inhibition.
-
Negative Control: A vehicle-only control (e.g., DMSO) is essential to establish the baseline of uninhibited enzyme or pathway activity.
-
No-Enzyme/No-Stimulation Control: These controls are crucial for determining the background signal in biochemical and cellular assays, respectively.
-
Counter-Screening: To confirm the selectivity of the probe, it is advisable to test its activity against other PARP family members, such as PARP1 and PARP2.[9][10]
-
Orthogonal Assays: Validate findings from the primary assay with a secondary, mechanistically distinct assay. For example, following the reporter assay, perform a Western blot to directly measure the levels of Axin1/2 or active β-catenin.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of Tankyrase 2 and the Wnt signaling pathway. The protocols detailed in this guide provide a robust framework for its application in both biochemical and cellular contexts. By employing the appropriate controls and validation strategies, researchers can confidently utilize this probe to advance our understanding of Wnt-driven physiological and pathological processes.
References
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TNKS2 Gene - Tankyrase 2 - GeneCards. (n.d.). Retrieved from [Link]
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What are TNKS2 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
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Poly [ADP-ribose] polymerase tankyrase-2 - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). Retrieved from [Link]
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Moon, J., & Amatruda, J. F. (2016). Biochemical Analysis of Tankyrase Activity in Zebrafish In Vitro and In Vivo. Methods in Molecular Biology, 1481, 95–100. [Link]
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TNKS1 (PARP5A) Chemiluminescent Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]
-
Tnks2 - Poly [ADP-ribose] polymerase tankyrase-2 - Mus musculus (Mouse) | UniProtKB. (2011, May 31). Retrieved from [Link]
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TNKS2 tankyrase 2 [Homo sapiens (human)] - Gene - NCBI. (2025, November 25). Retrieved from [Link]
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Shumilov, M. S., et al. (2021). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 22(16), 8888. [Link]
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Shultz, M. D., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry, 60(4), 1563–1581. [Link]
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Haikarainen, T., et al. (2013). Homogeneous Screening Assay for Human Tankyrase. Journal of Biomolecular Screening, 18(6), 704–713. [Link]
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Hewings, D. S., et al. (2013). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 56(9), 3217–3227. [Link]
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6-Bromo-imidazo[1,2-a]pyridin-8-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2838. [Link]
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7-Bromo-6-chloro-imidazo[1,2-A]pyridine. PubChem. (n.d.). Retrieved from [Link]
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Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters, 135, 154851. [Link]
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6-Bromo-7-methylimidazo[1,2-a]pyridine. PubChem. (n.d.). Retrieved from [Link]
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Khan, A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]
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Gudise, C., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]
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Wang, Y., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(5), 1083–1089. [Link]
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Martínez-Pascual, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 6(1), 1. [Link]
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Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888–899. [Link]
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Castillo, J. C., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2019(4), M1097. [Link]
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Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 384–393. [Link]
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Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 384–393. [Link]
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Application Notes and Protocols for Radiolabeling 6-Bromo-7-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Radiolabeled Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure frequently encountered in medicinal chemistry due to its wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, 6-Bromo-7-chloroimidazo[1,2-a]pyridine, presents a unique opportunity for the development of targeted radiopharmaceuticals for diagnostic imaging with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), as well as for therapeutic applications. The bromine and chlorine substituents offer potential sites for radiohalogenation, while the core structure can be modified to incorporate other radionuclides. This document provides a detailed guide on potential methodologies for radiolabeling this compound, offering insights into the rationale behind experimental choices and comprehensive, step-by-step protocols.
Part 1: Strategic Approaches to Radiolabeling
The selection of a radiolabeling strategy for this compound depends on several factors, including the desired radionuclide, the required specific activity, the position of the radiolabel, and the intended biological application. Three primary strategies are presented here:
-
Radiohalogen Exchange: This approach leverages the existing bromine atom at the 6-position for substitution with a radioisotope of iodine or bromine. This is often a direct and efficient method for introducing a radiolabel.
-
Introduction of Carbon-11 or Fluorine-18: For PET imaging, the short-lived positron emitters ¹¹C (t½ = 20.4 min) and ¹⁸F (t½ = 109.8 min) are ideal.[4][5] This typically requires the synthesis of a suitable precursor molecule that allows for the late-stage introduction of the radionuclide.
-
Radiometal Chelation: This method involves attaching a bifunctional chelator to the imidazo[1,2-a]pyridine core, which can then be used to complex a radiometal such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu).[6][7]
Part 2: Detailed Protocols and Methodologies
Method 1: Radioiodination via Halogen Exchange
This protocol describes the radioiodination of this compound at the 6-position by replacing the bromine atom with a radioisotope of iodine (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹³¹I for therapy). The choice of oxidizing agent and reaction conditions are critical for achieving high radiochemical yields.
Rationale: The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making the 6-position the more likely site for halogen exchange. The use of an oxidizing agent is necessary to convert the radioiodide to a more electrophilic species capable of attacking the aromatic ring.
Experimental Workflow:
Caption: Workflow for Radioiodination.
Protocol: Radioiodination of this compound
-
Precursor Preparation: Dissolve 1-2 mg of this compound in 200 µL of a suitable organic solvent (e.g., ethanol, acetonitrile).
-
Reaction Setup: In a sealed reaction vial, add the precursor solution.
-
Addition of Radioiodide: Add 5-10 µL of Na[¹²³I]I in 0.1 M NaOH to the reaction vial.
-
Initiation of Reaction: Add 10-20 µL of a freshly prepared solution of Chloramine-T (5 mg/mL in water) as the oxidizing agent.
-
Incubation: Heat the reaction mixture at 80-100 °C for 15-20 minutes.
-
Quenching: After the incubation period, quench the reaction by adding 100 µL of a sodium metabisulfite solution (10 mg/mL in water).
-
Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).[8][9] A C18 column with a gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is a common choice.
-
Formulation: Collect the fraction containing the radiolabeled product and remove the organic solvent under a stream of nitrogen. Reformulate the product in a sterile, biocompatible solvent such as saline with a small percentage of ethanol.
-
Quality Control: Perform quality control tests to determine radiochemical purity (RCP) and radiochemical identity using analytical HPLC and radio-TLC.[10][11][12]
| Parameter | Condition | Rationale |
| Precursor Amount | 1-2 mg | Sufficient for multiple patient doses. |
| Solvent | Ethanol/Acetonitrile | Good solubility for the precursor. |
| Radioiodide | Na[¹²³I]I | Commercially available form for SPECT imaging. |
| Oxidizing Agent | Chloramine-T | Commonly used and effective for radioiodination. |
| Temperature | 80-100 °C | To facilitate the halogen exchange reaction. |
| Purification | Semi-preparative HPLC | To separate the radiolabeled product from unreacted precursor and byproducts.[13] |
Method 2: Carbon-11 Labeling via N-Alkylation
This protocol outlines the synthesis of a precursor and its subsequent radiolabeling with [¹¹C]methyl triflate to introduce a ¹¹C-methyl group, likely at one of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system. This method is suitable for producing a PET tracer.[14][15][16][17][18][19]
Rationale: Direct C-H activation for ¹¹C-methylation on the heterocyclic core is challenging. A more reliable approach is to synthesize a precursor with a reactive site, such as a secondary amine, that can be readily alkylated with [¹¹C]methyl triflate. For the imidazo[1,2-a]pyridine core, alkylation can occur at N1 or N4. A desmethyl precursor would be ideal.
Reaction Scheme:
Caption: Carbon-11 Methylation Reaction.
Protocol: [¹¹C]Methylation of a Desmethyl Precursor
-
Precursor Synthesis: Synthesize the N-desmethyl precursor of this compound. This may involve several synthetic steps starting from commercially available materials.[20][21][22][23][24]
-
[¹¹C]Methyl Triflate Production: Produce [¹¹C]methyl triflate ([¹¹C]CH₃OTf) from [¹¹C]CO₂ via [¹¹C]CH₃I using standard automated radiosynthesis modules.
-
Radiolabeling Reaction:
-
Dissolve approximately 0.5-1 mg of the desmethyl precursor in 300 µL of a suitable solvent (e.g., DMF, acetone).
-
Add a suitable base (e.g., potassium carbonate, tetrabutylammonium hydroxide) to deprotonate the nitrogen.
-
Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature or slightly elevated temperature.
-
-
Purification: After the reaction (typically 5-10 minutes), purify the crude mixture using semi-preparative HPLC.[25]
-
Formulation: Collect the product peak, remove the solvent, and formulate in a sterile, injectable solution.
-
Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, and residual solvents.[26][27]
| Parameter | Condition | Rationale |
| Precursor | N-desmethyl derivative | Provides a reactive site for ¹¹C-methylation.[15][17] |
| Radiolabeling Agent | [¹¹C]Methyl triflate | Highly reactive and commonly used for ¹¹C-methylations. |
| Base | K₂CO₃ or TBAOH | To facilitate the N-alkylation reaction. |
| Solvent | DMF or Acetone | Good solubility for the precursor and compatible with the reaction. |
| Purification | Semi-preparative HPLC | Essential for removing unreacted precursor and impurities.[28] |
Method 3: Fluorine-18 Labeling via Nucleophilic Substitution
This protocol describes the introduction of ¹⁸F onto the imidazo[1,2-a]pyridine scaffold. This often requires a precursor with a good leaving group (e.g., nitro, trimethylammonium) at the desired labeling position.[1][4][29][30]
Rationale: Direct radiofluorination of an unactivated aromatic ring is difficult. Therefore, a precursor with an electron-withdrawing group to activate the ring towards nucleophilic aromatic substitution is necessary. Alternatively, an aliphatic chain can be introduced onto the core structure, with a leaving group on the chain for aliphatic nucleophilic substitution.
Experimental Workflow:
Caption: Workflow for Fluorine-18 Labeling.
Protocol: [¹⁸F]Fluorination of a Precursor
-
Precursor Synthesis: Synthesize a suitable precursor of this compound bearing a leaving group (e.g., a tosylate on an appended alkyl chain, or a nitro group on the aromatic ring).
-
[¹⁸F]Fluoride Activation: Prepare activated, no-carrier-added [¹⁸F]fluoride by trapping cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge, eluting with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂), and azeotropically drying the mixture.
-
Radiolabeling Reaction:
-
Dissolve the precursor (2-5 mg) in a dry, aprotic solvent (e.g., DMSO, acetonitrile).
-
Add the dried K[¹⁸F]F/K₂₂₂ complex to the precursor solution.
-
Heat the reaction mixture at 120-150 °C for 10-15 minutes. Microwave heating can also be employed to shorten the reaction time.[4]
-
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the desired product fraction and reformulate it into an injectable solution. This may involve solid-phase extraction (SPE) to remove HPLC solvents.
-
Quality Control: Conduct rigorous quality control tests, including determination of radiochemical purity, specific activity, and checks for residual solvents and Kryptofix.[10][12][26]
| Parameter | Condition | Rationale |
| Precursor | Tosylate or Nitro-derivative | Provides a good leaving group for nucleophilic substitution.[29] |
| Radiolabeling Agent | K[¹⁸F]F/K₂₂₂ complex | The "naked" fluoride is a strong nucleophile. |
| Solvent | Dry DMSO/Acetonitrile | Aprotic polar solvents are ideal for this reaction. |
| Temperature | 120-150 °C | High temperature is required to drive the nucleophilic aromatic substitution. |
| Purification | Semi-preparative HPLC & SPE | Ensures high purity of the final product.[9] |
Part 3: Quality Control of the Final Radiolabeled Product
Regardless of the chosen radiolabeling method, a comprehensive quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[10][11][12][26][27]
Key Quality Control Tests:
-
Radionuclidic Purity: Confirms the identity of the radionuclide and the absence of other radioisotopes. This is typically performed using gamma spectroscopy.[11]
-
Radiochemical Purity: Determines the percentage of the radioactivity in the desired chemical form. This is most commonly assessed by radio-HPLC and/or radio-TLC.[26]
-
Chemical Purity: Ensures that the amount of non-radioactive chemical impurities is below acceptable limits. This is often determined by HPLC with UV detection.
-
Specific Activity: The amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is crucial for receptor-based imaging studies to avoid pharmacological effects.
-
Sterility and Apyrogenicity: The final product must be sterile and free of pyrogens (fever-inducing substances) for intravenous administration.
Conclusion
The radiolabeling of this compound offers exciting possibilities for the development of novel imaging agents and therapeutics. The choice of the radiolabeling method should be carefully considered based on the intended application and the available resources. The protocols provided in this guide offer a solid foundation for researchers to develop and optimize the radiosynthesis of this promising molecule. Adherence to rigorous purification and quality control procedures is paramount to ensure the production of a safe and effective radiopharmaceutical for preclinical and clinical research.
References
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IAEA. (n.d.). Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency. Retrieved from [Link][10]
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Slideshare. (n.d.). Qc of radiopharmaceuticals. Retrieved from [Link][11]
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The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link][12]
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Nucleus RadioPharma. (2024, November 18). Meeting the unique demands of radiopharmaceutical quality control. Retrieved from [Link][26]
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İlem-Özdemir, D., & Aran, M. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Pharmaceutical Sciences, 47(2), 125-135.[27]
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Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link][8]
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ResearchGate. (n.d.). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. Retrieved from [Link][1]
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Zheng, Q. H., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95–106.[14]
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e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106.[15]
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Briard, E., et al. (2008). Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography. Journal of Medicinal Chemistry, 51(13), 3700–3712.[29]
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Wang, M., et al. (2016). Synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as new potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). Bioorganic & Medicinal Chemistry Letters, 26(5), 1371–1375.[16]
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Mueller, D., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206.[9]
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Das, S. (2020, June 5). Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge. Retrieved from [Link][28]
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PubMed Central. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link][19]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38056.[22]
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ACS Publications. (n.d.). Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. The Journal of Organic Chemistry. Retrieved from [Link][34]
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Dollé, F. (2006). [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. Ernst Schering Research Foundation Workshop, (59), 135-161.[30]
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NIH. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link][23]
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Application Notes and Protocols for High-Throughput Screening of 6-Bromo-7-chloroimidazo[1,2-a]pyridine
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This heterocyclic scaffold is a key component in drugs developed for conditions ranging from insomnia to gastrointestinal ulcers.[3][4] In recent years, derivatives of imidazo[1,2-a]pyridine have garnered significant interest as potential anticancer and anti-infective agents, demonstrating the versatility and therapeutic promise of this chemical class.[3][5][6]
This application note provides a comprehensive guide for the utilization of a specific derivative, 6-Bromo-7-chloroimidazo[1,2-a]pyridine, in high-throughput screening (HTS) campaigns. While direct biological data for this particular compound is emerging, the extensive research on analogous structures allows for the formulation of robust hypotheses regarding its potential targets and cellular effects. This document will detail protocols for both biochemical and cell-based screening assays, focusing on pathways commonly modulated by imidazo[1,2-a]pyridine derivatives, such as critical kinase signaling cascades implicated in cancer.
Hypothesized Biological Activity Profile
Based on the established activities of structurally related imidazo[1,2-a]pyridine compounds, this compound is a compelling candidate for screening against a variety of molecular targets and cellular phenotypes. The electron-withdrawing nature of the bromo and chloro substituents may influence the compound's binding affinity and pharmacokinetic properties. Key areas of hypothesized activity include:
-
Kinase Inhibition: A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7][8][9] Targets of interest include those in the PI3K/Akt/mTOR pathway and receptor tyrosine kinases like IGF-1R, Mer, and Axl.[7][8][10]
-
Antiproliferative Effects: By targeting key cellular pathways, this compound is hypothesized to inhibit the proliferation of cancer cells.[5][11]
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through various mechanisms, including the modulation of p53 and Bax.[7][12]
-
Anti-Infective Properties: The imidazo[1,2-a]pyridine scaffold has also been explored for its activity against infectious agents, including Mycobacterium tuberculosis.[3]
The following sections provide detailed protocols to investigate these hypothesized activities in a high-throughput format.
High-Throughput Screening Workflow
A typical HTS campaign involves a multi-stage process designed to efficiently identify and validate active compounds from a large library.[13][14] The workflow for screening this compound would follow these logical steps:
Conclusion and Future Directions
This compound represents a promising starting point for a high-throughput screening campaign aimed at the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for initiating such a campaign, focusing on kinase inhibition and antiproliferative activity, areas where the imidazo[1,2-a]pyridine scaffold has shown considerable promise.
Successful hit identification from these primary screens should be followed by a rigorous validation process, including:
-
Orthogonal Assays: Confirming activity in a different assay format to rule out technology-specific artifacts.
-
Selectivity Profiling: Screening hits against a panel of related kinases to determine their selectivity.
-
Preliminary Structure-Activity Relationship (SAR) Studies: Testing analogs of the hit compound to understand the chemical features essential for its activity.
By employing a systematic and well-validated screening approach, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of new medicines.
References
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Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]
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Arkin, M. R., et al. (2014). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Assay Guidance Manual. Available at: [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Chemical Reviews. Available at: [Link]
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Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
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On HTS: Z-factor. (2023). Medium. Available at: [Link]
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Che, D., et al. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics. Available at: [Link]
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Yu, Y., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. Available at: [Link]
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Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Available at: [Link]
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Application Notes and Protocols for the Strategic Functionalization of the 6-Bromo-7-chloroimidazo[1,2-a]pyridine Scaffold
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules.[1] Its unique electronic properties and rigid bicyclic structure allow it to serve as a versatile template for the development of therapeutic agents across a wide range of disease areas. Commercially successful drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this heterocyclic system, underscoring its profound impact on drug development.[1] The strategic functionalization of this scaffold is therefore of paramount importance for the generation of novel chemical entities with tailored pharmacological profiles.
The 6-bromo-7-chloroimidazo[1,2-a]pyridine derivative is a particularly attractive starting material for the synthesis of diverse compound libraries. The differential reactivity of the bromine and chlorine substituents offers the potential for sequential and regioselective functionalization, enabling the introduction of various pharmacophores at specific positions on the pyridine ring. This guide provides a comprehensive overview of the key synthetic strategies for the functionalization of this scaffold, with a focus on palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, along with an in-depth discussion of the underlying principles that govern their success.
Workflow for Scaffold Synthesis and Functionalization
The overall strategy for the utilization of the this compound scaffold involves its initial synthesis followed by selective functionalization at the C6 and C7 positions. The inherent difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis is the cornerstone of this approach.
Caption: General workflow for the synthesis and regioselective functionalization of the this compound scaffold.
Protocol 1: Synthesis of this compound
The synthesis of the target scaffold can be achieved through the cyclization of the appropriately substituted 2-aminopyridine with chloroacetaldehyde. A general procedure, adapted from known syntheses of related imidazo[1,2-a]pyridines, is provided below. Microwave-assisted synthesis can be a viable alternative for accelerating this reaction.
Materials:
-
2-Amino-4-chloro-5-bromopyridine
-
Chloroacetaldehyde (40-50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
To a round-bottom flask, add 2-amino-4-chloro-5-bromopyridine (1.0 eq) and ethanol.
-
Add sodium bicarbonate (1.2 eq) to the suspension.
-
Slowly add chloroacetaldehyde solution (1.2 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling
The key to the selective functionalization of the this compound scaffold lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl. This allows for the selective reaction at the C6-Br bond under milder conditions, leaving the C7-Cl bond intact for subsequent, more forcing reaction conditions.
Caption: Regioselective functionalization strategy based on differential halogen reactivity.
Protocol 2: Selective C6-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. For the this compound scaffold, this reaction can be selectively performed at the C6 position.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas line
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The choice of catalyst and base is crucial. For less reactive boronic acids, a more active catalyst system, such as one employing a biarylphosphine ligand, may be necessary. The use of a stronger base like Cs₂CO₃ can also enhance the reaction rate.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 75-90 | Adapted from[2] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-95 | Adapted from |
Protocol 3: Selective C6-Alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further transformations, selectively at the C6 position.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas line
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The Sonogashira reaction is sensitive to oxygen, so maintaining a strict inert atmosphere is critical for good yields. The use of a co-catalytic amount of CuI is standard, but copper-free conditions have also been developed to avoid potential issues with copper contamination in the final product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25-50 | 70-85 | Adapted from[3][4] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 75-90 | (Copper-free conditions) |
Protocol 4: Selective C6-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Glovebox or Schlenk line
-
Sealed reaction vial
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a glovebox, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.5-2.0 eq) to a reaction vial.
-
Add the this compound (1.0 eq) and the anhydrous solvent.
-
Finally, add the amine (1.1-1.5 eq) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig amination and is often substrate-dependent. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are generally effective for a wide range of substrates. The reaction is also highly sensitive to air and moisture, so the use of a glovebox or rigorous Schlenk technique is essential.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 70-85 | Adapted from[5][6] |
| G3-XPhos | K₃PO₄ | 1,4-Doxane | 110 | 75-90 | Adapted from[7] |
Conclusion and Future Directions
The this compound scaffold is a valuable building block for the synthesis of diverse and complex molecules for drug discovery. The regioselective functionalization of this scaffold, primarily through palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of the chemical space around this privileged core. The protocols provided herein offer robust starting points for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at the more reactive C6 position. Subsequent functionalization at the C7 position can be achieved under more forcing conditions, providing access to a wide array of 6,7-disubstituted imidazo[1,2-a]pyridines. Further exploration of other cross-coupling reactions and direct C-H functionalization techniques will undoubtedly continue to expand the synthetic utility of this versatile scaffold.
References
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
-
Koubachi, J., El Kazzouli, S., Bousmina, M., & Guillaumet, G. (2014). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. European Journal of Organic Chemistry, 2014(24), 5119–5138. [Link]
-
Biradar, S. A., Bhovi, M. G., & Sasidhar, B. S. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichloro-phenyl)imidazo[1,2-a]pyridine using microwave irradiation. Molbank, 2009(3), M587. [Link]
-
Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Gueiffier, A., et al. (2002). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Molecules, 7(5), 439-446. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]
-
Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2003(12), 1835-1841. [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddy, T. R., & S. S., K. (2020). Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation. Organic & Biomolecular Chemistry, 18(30), 5873-5878. [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6885-6893. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]
-
ResearchGate. (n.d.). Sonogashira Reaction: Synthesis of Novel Derivatives of 3‐Aryl‐Substituted 6‐Chloroimidazo[2, 1‐a]phthalazines Catalyzed by Pd‐Cu in Water. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 55(1), 3-15. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: 1,2-Functionalized Imidazoles as Palladium Ligands: An Efficient and Robust Catalytic System for the Fluorine-Free Hiyama Reaction. [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 6-Bromo-7-chloroimidazo[1,2-a]pyridine as a Novel Material for Organic Light-Emitting Diodes (OLEDs)
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention across medicinal chemistry and materials science.[1][2] In the field of organic electronics, its derivatives are emerging as highly promising materials for Organic Light-Emitting Diodes (OLEDs) due to their inherent charge transport properties, high thermal stability, and tunable photophysical characteristics.[3][4][5][6] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the core structure can profoundly influence the material's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as enhance intersystem crossing for potential applications in phosphorescent or thermally activated delayed fluorescence (TADF) emitters.
This document provides a comprehensive guide to the synthesis, characterization, and potential application of a novel, specifically substituted derivative: 6-Bromo-7-chloroimidazo[1,2-a]pyridine . While extensive literature exists for the general class of imidazo[1,2-a]pyridines, specific application data for this particular halogenation pattern in OLEDs is not yet widely reported. Therefore, this guide is presented from a research and development perspective, offering robust, field-tested protocols to enable scientists to synthesize this compound and explore its potential as a next-generation OLED material, either as a host for phosphorescent emitters or as a blue fluorescent emitter itself.
Part 1: Synthesis and Characterization of this compound
Proposed Synthetic Protocol
The most reliable and common method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][7] This protocol adapts this classical approach for the target molecule.
Causality of Experimental Choices:
-
Starting Material: 2-Amino-5-bromo-4-chloropyridine is the logical precursor, as it contains the required halogen substitution pattern on the pyridine ring.
-
Reagent: Chloroacetaldehyde is a common and effective reagent for forming the imidazole ring. It reacts with the exocyclic and endocyclic nitrogen atoms of the 2-aminopyridine.[8]
-
Solvent: A polar protic solvent like ethanol is chosen to facilitate the dissolution of the starting materials and the intermediate salts.
-
Base: Sodium bicarbonate (NaHCO₃) is a mild base used to neutralize the HBr and HCl generated during the cyclization, driving the reaction to completion.
-
Microwave Irradiation: While conventional heating is effective, microwave-assisted synthesis can significantly reduce reaction times and improve yields for imidazopyridine synthesis.[9][10][11]
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask (or a microwave reaction vessel), combine 2-amino-5-bromo-4-chloropyridine (1.0 eq), ethanol (30 mL), and sodium bicarbonate (2.5 eq).
-
Reagent Addition: While stirring, add chloroacetaldehyde (1.5 eq, typically a 40-50% aqueous solution) dropwise to the mixture at room temperature.
-
Reaction:
-
Conventional Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Microwave-Assisted: Seal the vessel and heat in a scientific microwave reactor at 100-120°C for 30-60 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Transfer to a separatory funnel, shake, and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Physicochemical and Structural Characterization
To ensure the identity, purity, and suitability of the synthesized material for OLED applications, a series of characterization techniques are mandatory.
Trustworthiness through Self-Validation: Each characterization step validates the previous one. NMR and Mass Spectrometry confirm the chemical structure from the synthesis. TGA and DSC then confirm its thermal stability, a prerequisite for the vacuum deposition used in OLED fabrication. Finally, CV and photophysical studies confirm its electronic suitability for the intended application.
Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Outcome: The ¹H spectrum should show distinct peaks in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyridine core. The ¹³C spectrum will confirm the number of unique carbon environments.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample.
-
Analyze using an ESI or APCI source to determine the exact mass.
-
Expected Outcome: The measured mass should match the calculated exact mass of C₇H₄BrClN₂ (229.9246 g/mol ) within a small margin of error (< 5 ppm), confirming the elemental composition.[12]
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the sample in an alumina crucible.
-
Heat under a nitrogen atmosphere from room temperature to 600°C at a rate of 10°C/min.
-
Expected Outcome: A high decomposition temperature (Td, temperature at 5% weight loss) above 300°C is desirable, indicating sufficient thermal stability for vacuum evaporation during OLED fabrication.[13]
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the sample in an aluminum pan.
-
Perform a heat-cool-heat cycle under nitrogen, typically from 25°C to a temperature below Td, at a rate of 10°C/min.
-
Expected Outcome: The DSC trace will reveal the glass transition temperature (Tg) and melting point (Tm). A high Tg is crucial for the morphological stability of the amorphous thin films in an OLED device.[13]
-
Part 2: Application in OLEDs - A Proposed Workflow
Rationale and Photophysical Characterization
The electron-withdrawing nature of the bromine and chlorine substituents is expected to lower both the HOMO and LUMO energy levels of the imidazo[1,2-a]pyridine core. This has two potential benefits:
-
Deep Blue Emitter: The lowered LUMO may result in a wider bandgap, potentially leading to deep-blue fluorescence.[4]
-
Host Material: The halogen atoms can promote spin-orbit coupling, which is beneficial if the material is to be used as a host for triplet emitters (e.g., green or red phosphorescent dopants).[14] The wide bandgap is necessary to ensure efficient energy transfer to the dopant.
Protocol for Photophysical Analysis:
-
Solution-State:
-
Prepare dilute solutions (~10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
Measure the UV-Vis absorption and photoluminescence (PL) spectra.
-
Determine the photoluminescence quantum yield (PLQY) using a standard reference (e.g., quinine sulfate).
-
-
Solid-State:
-
Prepare a thin film of the material by spin-coating or vacuum deposition onto a quartz substrate.
-
Measure the PL spectrum and PLQY in an integrating sphere.
-
Expected Outcome: Comparison of solution and solid-state spectra will reveal information about intermolecular interactions. A significant red-shift in the solid-state emission could indicate aggregation-caused quenching, which is undesirable.[15]
-
| Property | Technique | Purpose | Expected Value (Based on Literature) |
| Absorption (λ_abs) | UV-Vis Spectroscopy | Determine optical bandgap | 330 - 380 nm |
| Emission (λ_em) | PL Spectroscopy | Determine emission color | 420 - 470 nm (Blue) |
| PLQY | Integrating Sphere | Measure emission efficiency | > 30% for fluorescent emitter |
| HOMO Level | Cyclic Voltammetry | Assess hole injection barrier | -5.6 to -6.0 eV |
| LUMO Level | CV / Absorption Edge | Assess electron injection barrier | -2.4 to -2.8 eV |
| Triplet Energy (E_T) | Low-temp. PL | Suitability as host material | > 2.7 eV (for green/red PhOLEDs) |
Protocol for OLED Device Fabrication and Testing
This protocol describes the fabrication of a simple multilayer OLED to evaluate the performance of this compound as an emissive layer (EML).
Causality of Layer Choices:
-
Substrate: ITO-coated glass is the standard transparent anode.
-
HTL: NPB is a widely used hole-transporting material with good mobility and energy level alignment with ITO.
-
ETL: Alq₃ is a classic electron-transporting material that also serves as a green emitter, but here it primarily facilitates electron injection to our new EML.[16]
-
EIL/Cathode: A thin LiF layer lowers the electron injection barrier from the aluminum cathode to the Alq₃.[16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Materials for OLEDs — Organische Chemie [uni-giessen.de]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 7-Bromo-6-chloro-imidazo[1,2-A]pyridine | C7H4BrClN2 | CID 129321170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly emissive luminogens based on imidazo[1,2-a]pyridine for electroluminescent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-7-chloroimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-7-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this specific synthesis, ensuring higher yields and purity. Our guidance is grounded in established reaction mechanisms and practical, field-tested experience.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a cyclocondensation reaction, a variant of the well-established Tschitschibabin imidazo[1,2-a]pyridine synthesis.[1][2] This reaction involves the condensation of a substituted 2-aminopyridine, in this case, 2-amino-5-bromo-4-chloropyridine, with an α-halocarbonyl compound, typically chloroacetaldehyde.
The presence of two electron-withdrawing groups (bromo and chloro) on the pyridine ring of the starting material decreases its nucleophilicity. This can present challenges in achieving high yields and may necessitate carefully optimized reaction conditions. This guide will address these specific challenges head-on.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Core Synthesis and Yield Optimization
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
Answer: Low yields in this synthesis are often linked to the reduced nucleophilicity of the starting material, 2-amino-5-bromo-4-chloropyridine, due to the electron-withdrawing nature of the halogen substituents. Here are the key areas to investigate:
-
Incomplete Reaction: The reaction may not be reaching completion. Consider extending the reaction time or increasing the temperature. However, be mindful that excessive heat can lead to decomposition and the formation of side products.
-
Suboptimal Base: The choice and amount of base are critical. A base that is too weak may not sufficiently facilitate the final cyclization step. Conversely, a base that is too strong can promote side reactions. Sodium bicarbonate (NaHCO₃) is a common choice, but if yields are low, you might consider a slightly stronger, non-nucleophilic organic base.
-
Moisture Content: The presence of water can interfere with the reaction. Ensure all your reagents and solvents are anhydrous.
-
Purity of Starting Materials: Impurities in the 2-amino-5-bromo-4-chloropyridine or chloroacetaldehyde can significantly impact the reaction. It is advisable to purify the starting materials if their purity is questionable.
Question 2: I am observing the formation of a significant amount of a dark, tarry side product. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric, or tarry substances is a common issue in imidazo[1,2-a]pyridine synthesis, especially when reaction temperatures are high. This is often due to the self-polymerization of chloroacetaldehyde or decomposition of the product.
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature and maintaining it consistently can prevent overheating and subsequent decomposition.
-
Rate of Addition: Add the chloroacetaldehyde solution dropwise to the reaction mixture. A slow, controlled addition can minimize its local concentration and reduce the likelihood of self-polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
Side Reactions and Impurities
Question 3: My final product is contaminated with an impurity that I suspect is an uncyclized intermediate. How can I confirm this and drive the reaction to completion?
Answer: An uncyclized intermediate, the N-(2-chloroethyl)-2-amino-5-bromo-4-chloropyridine, can be a common impurity if the final cyclization step is incomplete.
-
Identification: This intermediate can often be identified by mass spectrometry, as it will have a molecular weight corresponding to the addition of the chloroethyl group to the starting aminopyridine.
-
Promoting Cyclization: To drive the reaction to completion, you can try the following:
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature.
-
Optimize the Base: As mentioned, a slightly stronger base might be necessary to facilitate the intramolecular nucleophilic attack that leads to cyclization.
-
Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Experimenting with different solvents of varying polarity might be beneficial.
-
Question 4: I am concerned about the potential for regioisomeric impurities. Is this a significant risk in this synthesis?
Answer: In the synthesis of this compound from 2-amino-5-bromo-4-chloropyridine, the formation of significant regioisomeric impurities is generally low. The initial nucleophilic attack overwhelmingly occurs at the more nucleophilic endocyclic pyridine nitrogen, leading to the desired imidazo[1,2-a]pyridine scaffold. However, it is always good practice to confirm the structure of your final product using analytical techniques such as NMR spectroscopy.
Purification and Analysis
Question 5: What is the most effective method for purifying the crude this compound?
Answer: The purification of the final product is crucial for obtaining material of high purity. A two-step process is often most effective:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer.
-
Column Chromatography: Flash column chromatography on silica gel is the most common and effective method for separating the desired product from unreacted starting materials and side products. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Question 6: What are the expected spectroscopic signatures for this compound?
Answer: Characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR: You should expect to see distinct signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling constants will be characteristic of this specific substitution pattern.
-
¹³C NMR: The carbon spectrum will show the expected number of signals for the carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄BrClN₂), which is approximately 230.9 g/mol . The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the Tschitschibabin reaction and should be optimized for your specific laboratory conditions.
Materials:
-
2-amino-5-bromo-4-chloropyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromo-4-chloropyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.2 eq) to the solution.
-
Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Condition | Notes |
| Solvent | Ethanol | Other polar aprotic solvents can be explored. |
| Base | Sodium Bicarbonate | Weaker base, minimizes side reactions. |
| Temperature | Reflux (78-80 °C) | Higher temperatures may lead to decomposition. |
| Reaction Time | 6-12 hours | Monitor by TLC for completion. |
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
References
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
2-Amino-5-bromo-4-chloropyridine. PubChem. [Link]
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Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-7-chloroimidazo[1,2-a]pyridine Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the successful synthesis and optimization of 6-Bromo-7-chloroimidazo[1,2-a]pyridine derivatives. The guidance herein is synthesized from established literature and field-proven insights to ensure scientific integrity and practical utility.
I. Introduction to the Synthesis of 6-Bromo-7-chloroimidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its diverse biological activities. The synthesis of specifically substituted derivatives, such as those bearing a 6-bromo and 7-chloro pattern, often involves the classical Tschitschibabin reaction, which is a condensation reaction between a 2-aminopyridine derivative and an α-halo carbonyl compound. The presence of two electron-withdrawing halogen atoms on the pyridine ring introduces specific challenges that require careful optimization of reaction conditions. This guide will address these challenges in a practical, question-and-answer format.
II. General Synthetic Approach
The most common route to the this compound core is the reaction of 2-amino-4-bromo-5-chloropyridine with a suitable α-halo aldehyde or ketone, such as chloroacetaldehyde or bromoacetone. The general reaction scheme is depicted below:
Caption: General synthetic workflow for this compound derivatives.
A typical starting point for optimization is based on methodologies developed for similar bromo-substituted imidazo[1,2-a]pyridines.[1]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this specific synthesis can often be attributed to the reduced nucleophilicity of the starting 2-amino-4-bromo-5-chloropyridine. The two halogen substituents are electron-withdrawing, which deactivates the pyridine ring and the exocyclic amino group.
Potential Solutions:
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Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the reduced reactivity of the starting material. Monitor the reaction closely for decomposition.
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Screen Different Bases: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may not be effective. Start with a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). If the reaction is still sluggish, you might consider a non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[1]
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Solvent Selection: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the rate of nucleophilic substitution reactions. However, be mindful that these solvents can be difficult to remove during workup. Ethanol is a common and effective solvent for this type of reaction.[1]
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Increase Reaction Time: Due to the deactivated nature of the starting material, a longer reaction time may be necessary for the reaction to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am observing the formation of multiple products, suggesting potential side reactions. What are the common side reactions and how can I minimize them?
A2: The formation of multiple products can be due to several factors, including self-condensation of the α-halo carbonyl compound, or undesired reactions involving the halogen substituents.
Potential Side Reactions and Solutions:
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α-Halo Carbonyl Self-Condensation: This is more likely with α-halo aldehydes. To minimize this, add the aldehyde slowly to the reaction mixture containing the aminopyridine and the base.
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Dehalogenation: Although less common under these conditions, dehalogenation of the product or starting material can occur, especially if harsh reaction conditions or certain catalysts are used. If you suspect dehalogenation, analyze your crude product by mass spectrometry to look for masses corresponding to the loss of bromine or chlorine. To avoid this, use milder reaction conditions (lower temperature, weaker base).
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Formation of Regioisomers: With an unsymmetrical α-halo ketone, there is a possibility of forming regioisomers. For the synthesis of the parent this compound using chloroacetaldehyde, this is not a concern.
Q3: The purification of my crude product is proving to be difficult. What are the recommended purification strategies?
A3: The purification of halogenated heterocyclic compounds can be challenging due to their similar polarities and potential for co-crystallization.
Purification Strategies:
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Column Chromatography: This is the most common and effective method for purifying imidazo[1,2-a]pyridine derivatives. A silica gel stationary phase is typically used. The eluent system will depend on the specific derivative you are synthesizing. A good starting point is a gradient of ethyl acetate in hexanes.
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Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method to obtain highly pure material. Common solvents for recrystallization of imidazo[1,2-a]pyridines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[1]
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Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base workup can help to remove non-basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the product back into an organic solvent.
IV. Frequently Asked Questions (FAQs)
Q1: What are the critical starting material quality attributes to ensure a successful reaction?
A1: The purity of the 2-amino-4-bromo-5-chloropyridine is paramount. Impurities in the starting material can lead to the formation of side products that are difficult to separate from the desired product. Ensure the starting material is fully characterized and free of isomeric impurities.
Q2: How do I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material and the product. The product, being more conjugated, will often be more UV-active. LC-MS is also a powerful tool to monitor the reaction and confirm the mass of the product being formed.
Q3: What are the expected spectroscopic data for this compound?
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¹H NMR: You would expect to see signals in the aromatic region. The protons on the imidazo[1,2-a]pyridine core will appear as singlets or doublets, with coupling constants typical for this ring system.
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¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens.
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Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M+) and fragment ions should be observable. The expected exact mass for C₇H₄BrClN₂ is approximately 229.9246 g/mol .[3]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating the synthesis of imidazo[1,2-a]pyridines.[4] It can significantly reduce reaction times and often leads to cleaner reactions with higher yields. Start with a temperature screen to find the optimal conditions while avoiding decomposition.
V. Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 6-bromoimidazo[1,2-a]pyridine.[1]
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To a round-bottom flask, add 2-amino-4-bromo-5-chloropyridine (1.0 eq).
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Add a suitable solvent, such as ethanol or DMF (approximately 0.1-0.2 M concentration).
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Add a base, such as sodium bicarbonate (1.2-1.5 eq).
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To the stirred suspension, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
| Parameter | Recommended Starting Condition | Range for Optimization |
| Solvent | Ethanol | DMF, Isopropanol, Acetonitrile |
| Base | NaHCO₃ | K₂CO₃, Cs₂CO₃, Triethylamine |
| Temperature | 60 °C | 50 - 100 °C |
| Reaction Time | 6 - 24 hours | Monitored by TLC/LC-MS |
Protocol 2: Purification by Column Chromatography
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Prepare a silica gel column using a suitable solvent system (e.g., 5% ethyl acetate in hexanes).
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Load the dissolved sample onto the column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate).
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Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: A decision tree for troubleshooting low reaction yields.
VI. References
Sources
Technical Support Center: Mitigating Off-Target Effects of Imidazo[1,2-a]Pyridine-Based Inhibitors
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, particularly kinases.[1][2][3][4][5] While potent, the development of small molecule inhibitors is often complicated by off-target effects, which can lead to ambiguous experimental results, cellular toxicity, and a challenging therapeutic window.[6][7] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and overcome off-target effects associated with imidazo[1,2-a]pyridine-based compounds and other small molecule inhibitors.
This guide is structured to provide both high-level strategies and detailed, actionable protocols to identify, validate, and minimize unintended molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with imidazo[1,2-a]pyridine inhibitors?
A: Off-target effects are unintended interactions of a drug or probe molecule with biomolecules other than its intended target.[6] For imidazo[1,2-a]pyridine-based inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of kinases, there is a significant risk of binding to multiple kinases or other ATP-binding proteins.[8] These unintended interactions can lead to:
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Misinterpretation of experimental data: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an off-target effect.
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Cellular toxicity: Inhibition of essential housekeeping proteins can lead to cell death or other adverse effects unrelated to the therapeutic goal.
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Reduced therapeutic efficacy: If a significant fraction of the compound is sequestered by off-targets, the concentration available to engage the primary target may be insufficient.
Q2: What are the first steps I should take if I suspect my imidazo[1,2-a]pyridine inhibitor has off-target effects?
A: A systematic approach is crucial. We recommend the following initial steps:
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Phenotypic Anchoring: Confirm that the observed cellular phenotype is dose-dependent and correlates with the inhibitor's potency (e.g., EC50).
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Structural Analog Control: Synthesize or procure a structurally related but inactive analog of your inhibitor. This "negative control" compound should ideally differ minimally from the active compound but lack the key interactions with the intended target. Observing the same phenotype with the inactive analog is a strong indicator of off-target effects.
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Orthogonal Target Validation: Use a target validation method that is independent of the small molecule inhibitor. Genetic approaches like CRISPR-Cas9 knockout/knockdown or RNA interference (RNAi) are the gold standard for confirming that the phenotype is a direct result of modulating the intended target.[9][10][11][12]
Q3: How can I proactively assess the selectivity of my inhibitor?
A: Early-stage selectivity profiling is a critical step in drug discovery. Several methods can be employed:
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Computational Modeling: Utilize rational drug design and in-silico screening to predict potential off-targets based on structural homology and binding site similarities.[6]
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Kinome Profiling: For kinase inhibitors, services that screen your compound against a large panel of kinases can provide a broad view of its selectivity.[13][14][15] This can be done using enzymatic assays or cell-based platforms.
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Chemoproteomics: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (TPP - Thermal Proteome Profiling) can identify direct targets and off-targets in a cellular context.[16][17][18][19][20]
Troubleshooting Guide: Experimental Workflows
This section provides detailed protocols for key experiments to investigate and mitigate off-target effects.
Problem 1: Ambiguous Cellular Phenotype - Is it On-Target?
Workflow: Orthogonal Target Validation using CRISPR-Cas9
This workflow allows you to determine if the observed phenotype is a direct result of inhibiting your target of interest.
Caption: Workflow for orthogonal target validation using CRISPR-Cas9.
Step-by-Step Protocol:
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sgRNA Design and Validation:
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Use a reputable online tool (e.g., CHOPCHOP, Synthego) to design at least two independent sgRNAs targeting exons of your gene of interest.
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Validate the cutting efficiency of each sgRNA using a T7 endonuclease I assay or by sequencing the target locus.
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Generation of Knockout Cell Line:
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Co-transfect your cells with a Cas9 expression vector and the validated sgRNA expression vector.
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Select for transfected cells (e.g., using antibiotic resistance or FACS).
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Isolate single-cell clones and expand them.
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Verification of Knockout:
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Screen individual clones for the absence of your target protein using Western blotting.
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Confirm the genetic knockout by sequencing the targeted genomic region.
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Phenotypic Analysis:
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Culture the verified knockout cell line alongside the parental (wild-type) cell line.
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Treat the wild-type cells with your imidazo[1,2-a]pyridine inhibitor at a concentration that elicits the phenotype of interest.
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Compare the phenotype of the knockout cells to that of the inhibitor-treated wild-type cells using the same assay.
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Interpreting the Results:
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Phenotypes Match: If the knockout cells phenocopy the inhibitor-treated cells, it provides strong evidence that the observed effect is on-target.
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Phenotypes Differ: If the knockout cells do not exhibit the same phenotype, it is highly likely that your inhibitor's effect is due to off-target interactions.
Problem 2: Identifying Unknown Off-Targets
Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment.[16][17][18][19][20] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
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Cell Treatment:
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Culture your cells to the desired confluency.
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Treat the cells with your imidazo[1,2-a]pyridine inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
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Cell Lysis and Heat Treatment:
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Harvest and lyse the cells in a suitable buffer.
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Aliquot the cell lysates into PCR tubes.
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Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).
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Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
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Analysis by Western Blot:
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Collect the supernatant (soluble protein fraction).
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Analyze the amount of your target protein remaining in the supernatant at each temperature by Western blotting.
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Interpreting the Results:
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Thermal Shift: In the presence of a binding inhibitor, the target protein will be more resistant to heat-induced aggregation, resulting in a shift of the melting curve to higher temperatures. This confirms direct engagement of the target protein by your compound in a cellular context.
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No Shift: The absence of a thermal shift suggests that your compound may not be engaging the intended target in the cell, or the binding affinity is too low to be detected by this method.
Advanced Application: Thermal Proteome Profiling (TPP)
For unbiased, proteome-wide off-target identification, CETSA can be coupled with quantitative mass spectrometry. This powerful technique, known as Thermal Proteome Profiling (TPP), can identify hundreds of proteins that are thermally stabilized by your compound, providing a comprehensive map of its on- and off-targets.
Data Summary: Characterizing Inhibitor Potency and Selectivity
When characterizing a new inhibitor, it is crucial to quantify its potency against the intended target and key off-targets. The following table provides a template for summarizing such data.
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity (Off-Target 1 / Target) |
| Your Inhibitor | e.g., 15 | e.g., 1500 | e.g., >10,000 | 100-fold |
| Reference Cmpd | e.g., 50 | e.g., 200 | e.g., 5000 | 4-fold |
IC50 values should be determined using appropriate enzymatic or cellular assays.
Strategies for Mitigating Off-Target Effects
If off-target effects are confirmed, several strategies can be employed:
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Rational Drug Design:
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Dose Reduction:
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Use the lowest effective concentration of your inhibitor in cellular assays to minimize the engagement of lower-affinity off-targets.
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Use of Multiple, Structurally Diverse Inhibitors:
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Corroborate key findings using two or more inhibitors that target the same protein but have different chemical scaffolds. If they produce the same phenotype, it increases confidence that the effect is on-target.
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Conclusion
Overcoming the off-target effects of small molecule inhibitors is a critical challenge in drug discovery and chemical biology. By employing a multi-pronged approach that combines careful experimental design, orthogonal target validation, and advanced proteomic techniques, researchers can confidently dissect the on- and off-target activities of their imidazo[1,2-a]pyridine-based compounds. This diligence is essential for generating reproducible and reliable data, and for the successful development of selective and effective therapeutics.
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reducing cytotoxicity of 6-Bromo-7-chloroimidazo[1,2-a]pyridine in vitro
Answering the user's request.## Technical Support Center: Navigating and Mitigating the In Vitro Cytotoxicity of 6-Bromo-7-chloroimidazo[1,2-a]pyridine
A Guide for Researchers and Drug Development Professionals
Introduction: Understanding the Challenge
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including potent anticancer properties.[1][2] Compounds from this class often exert their effects by modulating critical cellular processes, such as key signaling pathways, leading to cell cycle arrest and apoptosis.[3][4] However, this potent activity can be a double-edged sword, frequently accompanied by significant in vitro cytotoxicity that can complicate experimental interpretation and hinder therapeutic development.
This guide is designed to serve as a dedicated technical resource for researchers working with this compound. While specific public data on this exact analog is limited, the principles and methodologies discussed here are derived from extensive studies on the broader imidazo[1,2-a]pyridine class and established best practices in in vitro toxicology. We will address common issues encountered during cell-based assays, provide structured troubleshooting workflows, and explore strategies to understand and potentially mitigate unwanted cytotoxic effects.
Part 1: Troubleshooting Guide for Unexpected Cytotoxicity
This section is formatted as a series of questions that users frequently encounter during their in vitro experiments.
Q1: My initial screen shows high cytotoxicity even at low concentrations. What are the first things I should check for experimental artifacts?
High background cytotoxicity can often be traced to experimental variables rather than the intrinsic activity of the compound. Before embarking on complex mechanistic studies, it is crucial to rule out these common artifacts.
Initial Troubleshooting Steps:
-
Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your specific cell line, typically well below 0.5%.[5] Run a vehicle-only control (media + solvent) to confirm it does not impact cell viability.
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Compound Precipitation: Poor solubility can cause a compound to precipitate out of the culture medium.[5] These precipitates can be directly toxic to cells or interfere with assay readings. Visually inspect your wells for any signs of precipitation. If observed, consider lowering the concentration or exploring alternative formulation strategies.
-
Assay-Specific Interference:
-
Metabolic Assays (e.g., MTT, XTT): The color of your compound or its ability to chemically reduce the tetrazolium salt can lead to false readings. Phenol red in the culture medium can also interfere with absorbance readings.[5] Consider using a phenol red-free medium during the assay incubation step.
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Luminescence/Fluorescence Assays: The compound itself may be fluorescent or may quench the signal, leading to inaccurate results. Always run a "compound-only" control in cell-free media to check for background signal.
-
-
Cell Health and Density:
-
Cell Health: Only use cells that are healthy and in the logarithmic growth phase. Over-confluent or frequently passaged cells can be stressed and more susceptible to toxicity.[5]
-
Seeding Density: An inappropriate cell density can skew results. Too few cells will produce a low signal, while too many can lead to nutrient depletion and cell death unrelated to the compound. Perform a cell titration experiment to determine the optimal seeding density for your assay duration.
-
| Potential Problem | Troubleshooting Action | Rationale |
| High cell death in vehicle control | Decrease final solvent (e.g., DMSO) concentration. | Solvents can be cytotoxic at higher concentrations (typically >0.5%).[5] |
| Compound precipitates in media | Check solubility limits; gently mix before adding to cells. | Precipitates lead to inconsistent dosing and can cause physical stress to cells or interfere with optical readings.[5] |
| Low signal in viability assays | Optimize cell seeding density via titration; increase assay incubation time. | Insufficient cell numbers or reaction time can prevent the generation of a detectable signal.[6] |
| High background in controls | Use phenol red-free media; check for microbial contamination. | Phenol red and microbial metabolism can interfere with absorbance/fluorescence-based readouts.[5] |
Q2: How can I confirm that the observed cytotoxicity is a true biological effect of the compound?
Relying on a single assay is a common pitfall. To build a robust dataset, it is essential to use orthogonal assays that measure different biological endpoints of cell death. This helps to confirm the effect and rule out technology-specific artifacts.
Recommended Validation Strategy:
-
Primary Screen (Metabolic Assay): Start with a high-throughput assay like MTT, which measures metabolic activity as a surrogate for viability.[7]
-
Secondary Screen (Membrane Integrity): Confirm the results with an assay that measures the loss of plasma membrane integrity, a hallmark of late apoptosis or necrosis.
-
Tertiary Screen (Direct Cell Count): For definitive confirmation, perform direct cell counting using an automated cell counter or high-content imaging. This provides an unambiguous measure of the viable cell population.
Part 2: Investigating and Mitigating Cytotoxicity
Once the cytotoxicity of this compound is confirmed, the next steps involve understanding its mechanism and exploring strategies for mitigation.
Q3: What are the likely mechanisms of cytotoxicity for this compound class, and how can I investigate them?
Imidazo[1,2-a]pyridines are known to induce cytotoxicity through several mechanisms, primarily by interfering with cell survival signaling, inducing apoptosis, and causing cell cycle arrest.[2]
Common Mechanisms & Investigative Methods:
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Inhibition of Pro-Survival Pathways: This class of compounds frequently inhibits the PI3K/Akt/mTOR pathway, which is critical for cell proliferation and survival.[2][3]
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How to Investigate: Use Western blotting to measure the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473) and mTOR. A decrease in phosphorylation upon compound treatment indicates pathway inhibition.
-
-
Induction of Apoptosis: Many imidazopyridine derivatives trigger programmed cell death.[3][4]
-
How to Investigate:
-
Annexin V/PI Staining: Use flow cytometry to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
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Caspase Activity Assays: Measure the activity of executioner caspases (e.g., Caspase-3/7).
-
Western Blot: Look for cleavage of PARP, a classic hallmark of apoptosis.[4]
-
-
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Cell Cycle Arrest: The compound may halt cell cycle progression, preventing proliferation.[4]
Q4: Can the cytotoxicity be reduced through experimental or chemical modifications?
Yes, there are several avenues to explore for reducing cytotoxicity, ranging from simple experimental adjustments to more complex medicinal chemistry efforts.
1. Experimental Condition Modification:
-
Reduce Exposure Time: A shorter incubation period may be sufficient to achieve the desired primary effect while minimizing time-dependent toxicity.
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Serum Concentration: Components in serum can bind to small molecules, reducing the free concentration available to interact with cells. Performing assays in media with varying serum concentrations can reveal if protein binding modulates the compound's potency and toxicity.[11]
-
Investigate Metabolic Activation: Some inert compounds become toxic only after being metabolized by cellular enzymes, such as cytochrome P450s (CYPs).[12][13] This is a critical consideration for predicting in vivo toxicity.
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Test for Metabolic Activation: Co-incubate your compound with liver S9 fractions or microsomes, which contain metabolic enzymes. An increase in cytotoxicity compared to the parent compound suggests metabolic activation is occurring.[14]
-
2. Structure-Activity Relationship (SAR) Insights:
For the imidazo[1,2-a]pyridine class, chemical modifications at various positions on the heterocyclic core can dramatically influence biological activity and toxicity.[15][16] While a full SAR campaign is beyond the scope of this guide, literature on related compounds offers valuable clues.
| Modification Area | General Observation from Literature | Potential Implication for Cytotoxicity |
| Substituents on Pyridine Ring | The number and position of electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., halogens) groups affect antiproliferative activity.[16] | Fine-tuning these groups could potentially separate desired activity from general cytotoxicity. |
| Groups at C2/C3 of Imidazole Ring | Modifications at these positions are common and significantly impact target engagement and potency. | Altering substituents here could change the target profile, potentially reducing off-target toxicities. |
| Overall Lipophilicity | Highly lipophilic compounds can sometimes exhibit non-specific toxicity through mechanisms like membrane disruption. | Introducing more polar groups may improve solubility and reduce non-specific effects, though this can also impact cell permeability.[17] |
Note: Any chemical modification strategy should be pursued as part of a rational, iterative drug design process. Small changes can lead to unpredictable effects on both efficacy and toxicity.[18]
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is a good starting concentration range for in vitro testing of imidazo[1,2-a]pyridines?
-
A: Based on published data for this class, a broad range from low nanomolar to high micromolar is advisable for initial screening. A common starting point is a log-based serial dilution from 100 µM down to 1 nM to capture a full dose-response curve. IC50 values for cytotoxic analogs can range from <100 nM to >50 µM depending on the compound and cell line.[4][7][19]
-
-
Q: My dose-response curve is very steep or bell-shaped. What does this mean?
-
A: A very steep curve can indicate a non-specific mechanism of toxicity or compound precipitation at higher concentrations. A bell-shaped curve often points to assay interference or solubility issues at the high end of the concentration range.[20]
-
-
Q: Can I co-administer a cytoprotective agent to reduce the toxicity?
-
A: Yes, this can be a valuable tool for mechanistic investigation. For example, if you suspect toxicity is mediated by reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) could rescue the cells.[14] A positive result would provide strong evidence for an oxidative stress-based mechanism.
-
-
Q: How do I differentiate between a cytotoxic and a cytostatic effect?
-
A: A cytotoxic agent kills cells, reducing the total number of viable cells below the initial seeding number. A cytostatic agent merely prevents cell proliferation, so the cell number remains at or near the initial number, while the untreated control population expands.[9] Monitoring absolute cell numbers over time is the best way to distinguish between these two effects.
-
References
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National Center for Biotechnology Information (PMC). (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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ScienceOpen. (n.d.). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
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PubMed. (n.d.). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. Retrieved from [Link]
-
ResearchGate. (2021, May 26). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Retrieved from [Link]
-
PubMed. (2013, September 5). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Technology Networks. (2023, March 1). New Approach Reduces Drug Resistance and Toxicity. Retrieved from [Link]
-
ResearchGate. (2022, September 17). RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Early toxicity screening strategies. Retrieved from [Link]
-
Frontiers. (n.d.). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Retrieved from [Link]
-
Preprints.org. (2026, January 14). Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. Retrieved from [Link]
-
MDPI. (n.d.). Selenylated Imidazo[1,2-a]Pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]
-
National Center for Biotechnology Information (PubMed). (2019, July 24). Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity. Retrieved from [Link]
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- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
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Technical Support Center: Purification of 6-Bromo-7-chloroimidazo[1,2-a]pyridine
Welcome to the technical support guide for the purification of 6-Bromo-7-chloroimidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the common and often nuanced challenges associated with isolating this key heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making the purity of its derivatives paramount for reliable downstream applications and biological screening.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Section 1: Understanding the Molecule - The "Why" Behind the Challenge
Before troubleshooting, it's critical to understand the physicochemical properties of this compound that influence its purification.
-
Basicity: The pyridine nitrogen in the fused ring system imparts basic character. This is a primary cause of purification issues on standard silica gel, which is acidic. The lone pair on the nitrogen can interact strongly with silanol groups (Si-OH) on the silica surface, leading to peak tailing, streaking, and in some cases, irreversible adsorption.[3]
-
Polarity: The presence of two halogen atoms (Bromo and Chloro) and the nitrogen-containing heterocyclic core gives the molecule moderate polarity. Its solubility will be highest in moderately polar to polar aprotic solvents.
-
Potential Impurities: Synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine with an α-haloketone or equivalent.[4][5] Common impurities may include unreacted 2-amino-5-bromo-4-chloropyridine, residual condensation reagents, and polymeric side products.
Section 2: Purification Troubleshooting - A Visual Guide
This workflow outlines a systematic approach to purifying your crude this compound.
Caption: High-level workflow for selecting a purification method.
Section 3: Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on my silica TLC plate. What's happening and how do I fix it?
A1: Streaking is the most common issue for basic nitrogen-containing heterocycles like yours. It's caused by the strong interaction between the basic nitrogen atom and the acidic silanol groups on the silica surface.[3]
-
The Quick Fix (Causality): To counteract this, you need to "tame" the silica's acidity. Add a small amount of a basic modifier to your mobile phase.
-
For TLC: Prepare your developing chamber with a solvent system like 7:3 Hexane:Ethyl Acetate and add 0.5-1% triethylamine (Et3N) or ammonia solution.
-
For Column Chromatography: Pre-treat your silica slurry and run the column with a mobile phase containing 0.1-1% triethylamine. This neutralizes the active sites, allowing your compound to elute symmetrically.[6]
-
Q2: I'm struggling to find a good solvent system for column chromatography. My compound either stays at the baseline or shoots through with the solvent front.
A2: This indicates a significant polarity mismatch. The key is systematic screening using Thin Layer Chromatography (TLC).[6]
-
Starting Point: Begin with a 1:1 mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar one (Ethyl Acetate).
-
Adjusting Polarity:
-
Stuck at Baseline (Rf ≈ 0): Your eluent is not polar enough. Increase the proportion of ethyl acetate. If that's insufficient, switch to a more polar system like Dichloromethane (DCM) and Methanol (MeOH).
-
At Solvent Front (Rf ≈ 1): Your eluent is too polar. Increase the proportion of hexanes.
-
-
Goal Rf: For good separation on a column, aim for an Rf value of 0.25 - 0.35 on your TLC plate.
Q3: Is recrystallization a viable option for this compound? If so, what solvents should I try?
A3: Yes, recrystallization can be highly effective, especially for removing minor impurities from a relatively clean crude product to achieve high purity. The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot.[3]
-
Recommended Solvent Systems for Screening:
-
Screening Protocol: Place a small amount of your crude material in separate test tubes. Add a few drops of each solvent system. If it doesn't dissolve at room temperature, heat the tube. If it dissolves upon heating and then crashes out as a solid upon cooling, you have a promising candidate system.
Q4: My yield is very low after column chromatography, and I suspect the compound is decomposing on the silica. Is this possible?
A4: While imidazo[1,2-a]pyridines are generally stable, prolonged exposure to acidic silica gel can sometimes lead to decomposition for sensitive analogs.[3]
-
Troubleshooting Steps:
-
Minimize Contact Time: Use flash chromatography with positive air pressure to run the column quickly.
-
Use a Milder Stationary Phase: Consider using deactivated (neutral) alumina instead of silica gel.
-
Add a Basic Modifier: As mentioned in Q1, adding triethylamine not only improves peak shape but also neutralizes the stationary phase, reducing the risk of acid-catalyzed decomposition.[6]
-
Consider Reversed-Phase: For highly sensitive or very polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) is an excellent alternative.[3]
-
Section 4: In-Depth Troubleshooting & Protocols
This section provides more detailed guides for overcoming specific purification hurdles.
Troubleshooting Flash Column Chromatography
This decision tree helps diagnose and solve common column chromatography problems.
Caption: A decision tree for troubleshooting column chromatography.
Protocol 1: Optimized Flash Chromatography
This protocol is designed to mitigate the common issues of streaking and poor recovery.
-
Slurry Preparation:
-
In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine). The consistency should be a pourable slurry.
-
Pour the slurry into your column and use gentle pressure to pack a uniform bed.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This technique often results in sharper bands and better separation.
-
Carefully add the dry-loaded sample to the top of your packed column.
-
-
Elution:
-
Begin eluting with the low-polarity starting solvent.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate. A shallow gradient (e.g., increasing EtOAc by 5% every 2 column volumes) is often more effective than a steep one.
-
Collect fractions and monitor them by TLC (using a TLC system that includes the triethylamine modifier).
-
-
Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol is ideal for a final polishing step to obtain highly pure, crystalline material.
-
Solvent Selection:
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Work in a fume hood and use a hot plate with stirring.
-
-
Decolorization (Optional):
-
If your hot solution is highly colored due to impurities, you can add a small amount of activated charcoal. Let it stir for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask loosely will promote the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Quantitative Data Summary
The following table provides typical parameters for the purification of imidazo[1,2-a]pyridine analogs, which can be used as a starting point for optimization.
| Parameter | Flash Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase | Hexane:Ethyl Acetate Gradient (0-40%) | Ethanol/Water, Hexane/EtOAc |
| Modifier | 0.1 - 1% Triethylamine | N/A |
| Typical Loading | 1-5 g crude per 100 g silica | N/A |
| Expected Recovery | 70-90% | 60-85% |
| Typical Purity | >95% | >98-99% |
References
- Benchchem. (2025). Technical Support Center: Purification of Halogenated Quinoxalines.
- Benchchem. (2025). Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
- Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules.
- Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Guide: Preventing Degradation of 6-Bromo-7-chloroimidazo[1,2-a]pyridine in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 6-Bromo-7-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this important heterocyclic intermediate. Maintaining the stability and purity of this compound in solution is critical for generating reproducible and reliable experimental data. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to prevent its degradation.
Section 1: Understanding the Chemical Stability of this compound
The stability of this compound in solution is governed by its inherent chemical structure. The imidazo[1,2-a]pyridine core is a fused, nitrogen-bridged heterocyclic system that is a common scaffold in medicinal chemistry.[1][2] The electron-rich nature of the imidazole ring and the presence of two halogen substituents create specific vulnerabilities that can lead to degradation under common laboratory conditions.
Key factors influencing its stability include:
-
pH and Hydrolysis: The pyridine nitrogen atom can be protonated under acidic conditions, which can alter the electron density of the ring system and potentially increase susceptibility to nucleophilic attack by water or other nucleophiles present in the solution.
-
Oxidation: Nitrogen-containing heterocycles can be susceptible to oxidation, forming N-oxides or other oxidative degradation products. The metabolic instability of some related imidazo[1,2-a]pyrimidine structures, mediated by enzymes like aldehyde oxidase, points to an inherent susceptibility of the core ring system to oxidative pathways.[3]
-
Photodegradation: Aromatic and heteroaromatic compounds, particularly those substituted with halogens, can be sensitive to light, especially in the UV spectrum. Energy from light absorption can lead to the cleavage of carbon-halogen bonds or other ring-degrading reactions.[4]
-
Solvent Effects: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can participate in degradation reactions like hydrolysis or solvolysis, while reactive impurities in solvents (e.g., peroxides in aged ethers) can also be a source of degradation.
Below is a diagram illustrating the primary potential degradation pathways for this molecule.
Caption: Potential degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of this compound?
For maximum stability, stock solutions should be stored at -20°C or lower (-80°C is preferable for long-term storage) .[5] Solutions should be stored in amber glass vials with tight-fitting, inert caps to protect from light and minimize solvent evaporation. For sensitive applications, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.
Q2: Which solvents should I use or avoid when preparing solutions?
-
Recommended: High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are the best choices for preparing stock solutions.
-
Use with Caution: Protic solvents like ethanol and methanol can be used for preparing dilute solutions for immediate use in experiments. However, they are not recommended for long-term storage due to the risk of solvolysis.
-
Avoid: Avoid prolonged storage in aqueous buffers. If aqueous solutions are required, they should be prepared fresh from a stock solution just before use. Avoid using solvents that may contain reactive impurities, such as older, non-stabilized ethers (e.g., THF, diethyl ether) which can form peroxides.
Q3: How does pH affect the stability of the compound in aqueous buffers?
The imidazo[1,2-a]pyridine scaffold contains basic nitrogen atoms, making its stability pH-dependent. While specific data for this exact molecule is not published, it is advisable to maintain the pH of aqueous solutions in the neutral range (pH 6.0 - 7.5) . Both strongly acidic and strongly basic conditions can catalyze hydrolysis and should be avoided for anything other than brief reaction quenching.
Q4: Is this compound sensitive to light?
Yes, halogenated aromatic compounds are often light-sensitive.[4] Exposure to ambient laboratory light, and especially direct sunlight or UV sources, can induce photodegradation.
-
Precaution 1: Always store both the solid material and its solutions in amber vials or containers wrapped in aluminum foil.
-
Precaution 2: Minimize the exposure time of solutions to light during experimental procedures.
Q5: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis of a stored solution. Could this be degradation?
This is a classic indicator of compound degradation. To confirm, you should:
-
Prepare a fresh solution of the compound from the solid material.
-
Immediately analyze this fresh sample using the same analytical method (e.g., HPLC, LC-MS).[6]
-
Compare the chromatogram of the fresh sample to that of the stored sample. The appearance of new peaks or a decrease in the main peak area of the stored sample relative to the fresh one confirms degradation.
Q6: Can I heat solutions containing this compound?
Heating should be avoided whenever possible, as it accelerates the rate of all chemical degradation pathways. If heating is required for a specific reaction, it should be done for the minimum time necessary and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Section 3: Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in biological assays or chemical reactions. | Degradation of the compound in solution, leading to a lower effective concentration and the presence of interfering byproducts. | 1. Prepare a fresh stock solution from solid material before each set of experiments. 2. Verify the purity of the stored solution by HPLC or LC-MS against a freshly prepared standard. 3. Implement the recommended storage and handling protocols outlined in this guide. |
| Loss of compound concentration over time in a stock solution. | Hydrolysis, oxidation, or photodegradation. Repeated freeze-thaw cycles causing moisture condensation. | 1. Store aliquots at -80°C under an inert atmosphere.[5] 2. Ensure vials are warmed to room temperature before opening to prevent condensation.[5] 3. Always store in the dark. |
| Appearance of new peaks in analytical chromatograms. | Chemical degradation has occurred. The new peaks correspond to one or more degradation products. | 1. Discard the degraded solution. 2. Review your storage and handling procedures. Identify potential exposure to light, reactive solvents, non-neutral pH, or oxygen. 3. Prepare a new stock solution following the validated protocol in Section 4. |
Section 4: Recommended Protocols
Protocol 4.1: Preparation of a Stable Stock Solution
This protocol is designed to maximize the shelf-life of your stock solution.
Caption: Recommended workflow for preparing a stable stock solution.
Protocol 4.2: Performing a Basic Stability Study
To validate storage conditions in your specific buffer or solvent system, perform this simple stability check.
-
Preparation (T=0): Prepare a solution of the compound at the desired experimental concentration. Immediately take an aliquot and analyze it via a suitable analytical method (e.g., HPLC with UV detection) to determine the initial peak area (Area₀). This is your T=0 baseline.
-
Storage: Store the remaining solution under the conditions you wish to test (e.g., 4°C in the dark, room temperature on the benchtop).
-
Analysis: At subsequent time points (e.g., T=4h, 24h, 48h), take another aliquot from the stored solution and analyze it using the identical analytical method to measure the new peak area (Areaₜ).
-
Calculation: Calculate the percentage of compound remaining at each time point: % Remaining = (Areaₜ / Area₀) * 100
-
Evaluation: A significant decrease in the main peak area and/or the appearance of new peaks indicates instability under the tested conditions.
Section 5: Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | 2-8°C | Standard | Dark | Months to Years |
| Stock Solution (Aprotic Solvent) | -20°C to -80°C | Inert Gas (N₂/Ar) | Dark (Amber Vial) | Weeks to Months |
| Dilute Aqueous Solution | 2-8°C | Standard | Dark (Amber Vial) | < 24 Hours (Prepare Fresh) |
Table 2: Solvent Compatibility and Recommendations
| Solvent Class | Examples | Recommendation | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Highly Recommended for Stock Solutions | High solubility and low reactivity with the compound. |
| Protic Polar | Methanol, Ethanol | Use with Caution (Immediate Use Only) | Risk of solvolysis or other reactions over time. |
| Aqueous Buffers | PBS, Tris, etc. | Avoid for Storage (Prepare Fresh) | High risk of hydrolysis, especially at non-neutral pH. |
| Non-Polar/Ethers | Toluene, THF, Dioxane | Use with Caution | Lower solubility. Ethers may contain peroxide impurities that can cause oxidation. |
References
- Vertex AI Search. 6. analytical methods.
- ResearchGate. (2023). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate.
- ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
- The Royal Society of Chemistry. (2023). Effects of halogen atom substitution on luminescent radical.
- National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- SpringerLink. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Lumiprobe. (n.d.). Reagent storage conditions.
Sources
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: A Step-by-Step Guide to Refining Dosage for 6-Bromo-7-chloroimidazo[1,2-a]pyridine in Preclinical Animal Studies
Welcome to the technical support center for novel compound development. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step methodology for establishing and refining the in vivo dosage of 6-Bromo-7-chloroimidazo[1,2-a]pyridine. As this is a novel compound, this document focuses on the logical progression of experiments required to generate the necessary data for robust and reproducible animal studies. We will address common questions and troubleshooting scenarios you may encounter.
Section 1: Foundational Questions - Before You Dose Your First Animal
The success of any in vivo study hinges on meticulous planning. Before preparing the first syringe, it is critical to establish a foundational understanding of the compound and the experimental goals.
Q1: What is the absolute first step in determining the dosage for a novel compound like this compound?
A1: The initial step is a thorough data-gathering and planning phase, not an animal experiment. This involves three core activities:
-
Literature and Analogue Review: While data on this compound itself is not available, a comprehensive search for structurally similar imidazopyridine derivatives is essential.[1][2] This can provide insights into potential mechanisms of action, toxicity profiles, and previously tested dose ranges for related molecules.[3][4]
-
Physicochemical Profiling: Understanding the compound's intrinsic properties is non-negotiable. Key parameters like solubility, lipophilicity (LogP), and stability will dictate the formulation strategy. Imidazopyridines are often poorly soluble in aqueous solutions, a critical challenge that must be addressed before in vivo administration.[5][6]
-
Define the Therapeutic Goal: The purpose of the study dictates the dosing strategy. Are you looking for a tumor growth inhibition endpoint, a change in a specific biomarker, or simply assessing toxicity? A study aiming for target saturation will have a different dosing paradigm than one designed to find a minimum effective dose.[7][8]
Q2: How should I approach formulation for a poorly soluble, novel compound?
A2: This is one of the most common failure points in early in vivo studies. A formulation that is not stable or causes the compound to precipitate upon injection will yield meaningless data.
-
Causality: The goal of the formulation is to keep the drug solubilized in a biocompatible vehicle until it can be absorbed and distributed to the target tissue.[9] For a lipophilic compound like an imidazopyridine derivative, a multi-component vehicle is often necessary.
-
Recommended Action: Start with a small-scale solubility screen. Test the compound's solubility in common, safe excipients (e.g., DMSO, PEG400, Tween 80, saline). A common and effective approach for discovery-phase studies is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or a solution containing polyethylene glycol (PEG).[10] Always perform a final check for precipitation after adding all components.
Table 1: Example Vehicle Screening for this compound
| Vehicle Composition (v/v/v) | Target Conc. (mg/mL) | Observation (after 1 hr @ RT) | Suitability |
|---|---|---|---|
| 100% Saline | 1 | Precipitate | Unsuitable |
| 5% DMSO / 95% Saline | 1 | Precipitate | Unsuitable |
| 10% DMSO / 40% PEG400 / 50% Saline | 5 | Clear Solution | Proceed to Stability |
| 10% DMSO / 90% Corn Oil | 5 | Fine Suspension | Possible for Oral Gavage |
Section 2: The Experimental Workflow for Establishing a Dose
Once the foundational questions are addressed, you can proceed with a structured, multi-step experimental plan. This workflow is designed to maximize data generation while adhering to ethical principles of animal research (the 3Rs: Replacement, Reduction, Refinement).[8][11]
Q3: How do I properly design and execute a Dose Range Finding (DRF) study?
A3: A DRF study, also known as a Maximum Tolerated Dose (MTD) study, is a critical first in-animal experiment.[12][13] Its purpose is to identify the highest dose of the compound that can be administered without causing unacceptable adverse effects.[7][14]
-
Causality: This study establishes the safe upper limit for dosing in subsequent, longer-term efficacy studies.[15] Starting an efficacy study without this data risks either using a sub-therapeutic dose or causing unnecessary animal morbidity.
-
Experimental Protocol:
-
Animal Model: Use a common rodent strain (e.g., C57BL/6 or BALB/c mice), typically 3-5 animals per group.[12]
-
Dose Selection: Include a vehicle control group and at least 3-5 dose groups. Select doses on a logarithmic or semi-log scale (e.g., 1, 3, 10, 30, 100 mg/kg) to cover a broad range.[15]
-
Administration: Administer a single dose via the intended route for your efficacy study (e.g., intraperitoneal (IP), oral gavage (PO), or intravenous (IV)).
-
Monitoring: Observe animals intensely for the first few hours post-dose and then daily for 7-14 days. Key observations include changes in body weight, activity levels, posture, and physical appearance.[14]
-
Table 2: Example DRF Study Design and Observation Log
| Group | Dose (mg/kg) | N | Route | Acute Clinical Signs (0-4h) | Body Weight Change (Day 7) | MTD Assessment |
|---|---|---|---|---|---|---|
| 1 | Vehicle | 5 | IP | None | +2% | - |
| 2 | 10 | 5 | IP | None | +1% | Tolerated |
| 3 | 30 | 5 | IP | Mild, transient lethargy | -3% | Tolerated |
| 4 | 100 | 5 | IP | Severe lethargy, hunched posture | -15% | Not Tolerated |
| 5 | 60 | 5 | IP | Mild lethargy | -8% | Likely MTD |
Q4: Why is a preliminary Pharmacokinetic (PK) study essential for refining the dose?
A4: A pharmacologically active compound is useless if it cannot reach its target in sufficient concentrations for a sufficient duration. A preliminary PK study tells you what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[16][17]
-
Causality: The results of a PK study directly inform the dosing schedule. A compound with a very short half-life (e.g., 30 minutes) will likely require twice-daily or even more frequent dosing to maintain therapeutic exposure, whereas a compound with a long half-life (>12 hours) may be effective with once-daily dosing.[1]
-
Experimental Protocol:
-
Dosing: Administer the compound at a well-tolerated dose (e.g., 30 mg/kg from the DRF study above) to a small cohort of animals.
-
Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Analyze plasma concentrations of the compound using a sensitive method like LC-MS/MS.
-
Interpretation: Calculate key parameters that will guide your efficacy study design.
-
Table 3: Key Pharmacokinetic Parameters and Their Implications
| Parameter | Definition | Implication for Dosing |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates if exposure is reaching potentially effective levels. |
| Tmax | Time to reach Cmax | Informs about the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure) | The primary measure of overall compound exposure. |
| T½ | Half-life (time for concentration to halve) | Critically important for determining dosing frequency. |
Q5: How do I integrate MTD and PK data to select the final doses for my efficacy study?
A5: This is the final step of dose refinement. You will use the safety ceiling from the MTD study and the exposure profile from the PK study to select 3-4 intelligent, data-driven dose levels for your main experiment.
-
Logic:
-
High Dose: Select a dose at or near the MTD (e.g., 60 mg/kg). This dose aims for maximum target engagement and provides the best chance to see an effect.
-
Low Dose: Select a dose that is significantly lower (e.g., 3- to 10-fold lower than the high dose) but still provides exposure that is a multiple of the in vitro effective concentration (e.g., IC50 or EC50).
-
Intermediate Dose(s): Select one or two doses between the high and low levels to establish a dose-response relationship.
-
This approach ensures that your efficacy study is not a single "yes/no" experiment but rather a robust investigation into the compound's dose-dependent effects.[13][18]
Section 3: Troubleshooting Guide - Common Issues & Solutions
Even with careful planning, challenges can arise. This section addresses common problems in a direct question-and-answer format.
Issue: We see potent activity in our cell-based assays, but there is no observable effect in our animal model, even at high doses.
-
Potential Cause: The most likely culprit is poor pharmacokinetics (PK).[16] The compound may not be absorbed, or it might be metabolized and cleared so rapidly that it never reaches a therapeutic concentration in the blood or target tissue.[1] Another possibility is a formulation failure where the compound precipitated upon injection.
-
Recommended Action:
-
Conduct a PK study immediately. This is the only way to know if the compound is achieving adequate exposure.[14]
-
Re-evaluate the formulation. Prepare a fresh batch and observe it for any signs of instability. Check the injection site for any signs of precipitation (a white deposit under the skin for SC or IP injections).
-
Consider a different route of administration. If oral bioavailability is poor, an intraperitoneal or intravenous route may provide better exposure.[12]
-
Issue: We are observing significant weight loss and other signs of toxicity at doses we thought were safe based on our initial DRF study.
-
Potential Cause: This can occur when moving from single-dose (DRF) to repeat-dose (efficacy) studies. The compound or its metabolites may be accumulating, or the vehicle itself could be causing chronic irritation or toxicity.
-
Recommended Action:
-
Run a vehicle-only control group for the same duration as your efficacy study. This will determine if the vehicle is the source of the toxicity.
-
Implement a dose reduction or a less frequent dosing schedule. For example, switch from daily to every-other-day dosing.
-
Collect blood and tissues for analysis. A basic toxicology assessment (e.g., clinical chemistry, histology) can help identify the affected organ systems.
-
Issue: There is high variability in tumor growth or other endpoints among animals in the same treatment group.
-
Potential Cause: High variability can mask a real therapeutic effect. Common causes include inconsistent administration technique (e.g., variable injection volumes or locations), formulation instability (leading to inconsistent dosing), or inherent biological differences between animals.[16]
-
Recommended Action:
-
Standardize all procedures. Ensure every researcher follows a detailed Standard Operating Procedure (SOP) for formulation preparation and administration.
-
Increase the sample size (N) per group. This enhances statistical power and helps to account for individual biological variation.[8][19]
-
Ensure proper randomization. Animals should be randomly assigned to treatment groups to avoid inadvertently placing all larger or smaller animals in a single group.[19]
-
References
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Wang, G., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Dose Range Finding Studies. Charles River Laboratories. Retrieved from [Link]
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Festing, M. F. W., & Tsoi, S. K. (2020). General Principles of Preclinical Study Design. In Vivo Models for Drug Discovery. Available at: [Link]
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Gao, Y., et al. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. Available at: [Link]
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Prisys. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. Prisys. Retrieved from [Link]
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Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. Pharmacology Mentor. Retrieved from [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available at: [Link]
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Knudsen, A., et al. (2021). The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas. Scientific Reports. Available at: [Link]
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BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. Retrieved from [Link]
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Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of dose extrapolation. British Journal of Pharmacology. Available at: [Link]
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Kim, D. H., & Kim, Y. H. (2018). Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences. Asian-Australasian Journal of Animal Sciences. Available at: [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Retrieved from [Link]
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Ciavarella, S., et al. (2021). Investigational drugs for the treatment of diffuse large B-cell lymphoma. Expert Opinion on Investigational Drugs. Available at: [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Valic, M. S., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release. Available at: [Link]
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Kumar, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available at: [Link]
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Weuts, I., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Available at: [Link]
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Wang, G., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. ProBio CDMO. Retrieved from [Link]
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Wang, Y., et al. (2022). Small molecule inhibitors targeting the cancers. Journal of Hematology & Oncology. Available at: [Link]
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Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Die Pharmazeutische Industrie. Available at: [Link]
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El Idrissi, Y., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]
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Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
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Mantilla-Perez, M. B., et al. (2023). In cellulo and in vivo assays for compound testing against Trypanosoma cruzi. STAR Protocols. Available at: [Link]
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Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. Available at: [Link]
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Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Die Pharmazeutische Industrie. Available at: [Link]
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Boshoff, H. I., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
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Gaonkar, S. L., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Retrieved from [Link]
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Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-6-chloro-imidazo[1,2-A]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Enhancing the Bioavailability of 6-Bromo-7-chloroimidazo[1,2-a]pyridine Formulations
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-7-chloroimidazo[1,2-a]pyridine and its derivatives. This guide is designed to provide you with in-depth, practical solutions to the common challenges associated with enhancing the oral bioavailability of this promising, yet challenging, compound.
The inherent physicochemical properties of this compound, such as its aromaticity and halogen substitutions, suggest it is likely a poorly soluble compound, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2] This guide will equip you with the foundational knowledge and troubleshooting strategies to systematically address poor aqueous solubility and improve in vivo exposure.
Section 1: Foundational Understanding & Initial Characterization
Before embarking on complex formulation strategies, a thorough understanding of the molecule's intrinsic properties is paramount. This initial characterization will inform your formulation development pathway.
FAQ: Initial Compound Characterization
Q1: We have just synthesized this compound. What are the first experimental steps to assess its bioavailability challenges?
A1: Your initial focus should be on determining the compound's solubility and permeability, the two key factors governing oral bioavailability.
-
Aqueous Solubility Determination:
-
Protocol: Measure the equilibrium solubility in physiologically relevant media, including simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and phosphate-buffered saline (PBS, pH 7.4).
-
Rationale: This data will confirm if the compound is indeed poorly soluble and whether its solubility is pH-dependent. A low solubility (typically <100 µg/mL) is a primary indicator of potential bioavailability issues.[3]
-
-
LogP/LogD Measurement:
-
Protocol: Determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH.
-
Rationale: This provides a measure of the compound's lipophilicity. While high lipophilicity can favor membrane permeation, excessively high values can lead to poor aqueous solubility and entrapment in lipid bilayers. For imidazo[1,2-a]pyridine derivatives, lipophilicity can be a significant factor in their pharmacokinetic profiles.[4][5]
-
-
Permeability Assessment (Caco-2 Assay):
-
Protocol: Utilize an in vitro Caco-2 cell monolayer assay to assess the compound's intestinal permeability.
-
Rationale: This assay helps classify the compound according to the BCS. High permeability suggests a BCS Class II compound, where dissolution is the rate-limiting step for absorption.[2][3] Low permeability would classify it as BCS Class IV, presenting a more significant challenge.
-
Experimental Workflow: Initial Bioavailability Assessment
Caption: Initial workflow for assessing bioavailability challenges.
Section 2: Troubleshooting Common Formulation Issues
Based on the initial characterization, you can now select an appropriate formulation strategy. This section addresses common problems encountered during the implementation of these techniques.
Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique for enhancing the solubility of poorly soluble drugs by converting the crystalline form to a higher-energy amorphous state within a polymer matrix.[1]
Q2: We created an amorphous solid dispersion of this compound using spray drying, but we are not seeing a significant improvement in the dissolution rate. What could be the issue?
A2: This is a common challenge. Here are several potential causes and troubleshooting steps:
-
Insufficient Polymer Stabilization: The chosen polymer may not be effectively preventing recrystallization of your compound in the dissolution media.
-
Troubleshooting:
-
Screen Different Polymers: Experiment with polymers that have different mechanisms of interaction (e.g., HPMC, PVP, Soluplus®). The goal is to find a polymer that has strong intermolecular interactions (like hydrogen bonding) with your compound.
-
Increase Drug-Polymer Ratio: A higher concentration of the polymer can provide better steric hindrance against recrystallization.
-
Ternary ASDs: Consider adding a surfactant (e.g., Vitamin E TPGS, Poloxamer) to the formulation. This can act as a plasticizer and further inhibit recrystallization while improving wettability.
-
-
-
Poor Wettability: Even in an amorphous state, a highly hydrophobic compound may not be easily wetted by the aqueous dissolution medium.
-
Troubleshooting: Incorporate a surfactant into your ASD formulation as mentioned above.
-
-
"Spring and Parachute" Failure: The "spring" is the initial rapid dissolution of the amorphous form, creating a supersaturated solution. The "parachute" is the polymer's ability to maintain this supersaturated state. Your formulation might have a good "spring" but a poor "parachute."
-
Troubleshooting: This is primarily a polymer selection issue. Polymers with a higher affinity for your drug will provide a better "parachute" effect.
-
Lipid-Based Formulations (LBFs)
LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are excellent for lipophilic compounds. They work by pre-dissolving the drug in a lipid/surfactant mixture that forms a fine emulsion upon contact with gastrointestinal fluids.[3][6]
Q3: Our SEDDS formulation for this compound appears cloudy and separates upon dilution in water. How can we improve its self-emulsification?
A3: The quality of the emulsion is critical for in vivo performance. Cloudiness and phase separation indicate a poorly formed or unstable emulsion.
-
Component Immiscibility: The oil, surfactant, and co-surfactant ratios may not be optimal, leading to poor emulsification.
-
Troubleshooting:
-
Construct a Ternary Phase Diagram: This is a systematic way to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion.
-
Screen Components: Test different oils (e.g., long-chain vs. medium-chain triglycerides), surfactants (varying HLB values), and co-surfactants (e.g., Transcutol®, PEG 400).
-
-
-
Drug Precipitation upon Dilution: Your compound might be soluble in the initial SEDDS formulation but precipitates out when the system emulsifies and is diluted in the aqueous environment of the gut.
-
Troubleshooting:
-
Increase Surfactant/Co-surfactant Concentration: This can increase the solubilization capacity of the resulting micelles/droplets.
-
Include a Polymeric Precipitation Inhibitor: Adding a polymer like HPMC or PVP to the formulation can help maintain a supersaturated state of the drug in the GI tract.
-
-
Particle Size Reduction (Micronization/Nanonization)
Reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][8]
Q4: We have micronized our compound, but the powder is difficult to handle due to aggregation and poor flow. What can we do?
A4: This is a frequent issue with micronized and especially nanosized particles due to their high surface energy.
-
Electrostatic Aggregation: The milling process can induce static charges, causing particles to clump together.
-
Troubleshooting:
-
Use Stabilizers/Dispersants: For wet milling processes to create nanosuspensions, include surfactants or polymeric stabilizers in the milling media to prevent agglomeration through electrostatic or steric repulsion.[7]
-
Formulate as a Granule or Tablet: For dry powders, blend the micronized drug with excipients that have good flow properties (e.g., microcrystalline cellulose, lactose) and can overcome the cohesive forces of the small particles.
-
-
Data Summary: Formulation Strategy Selection Guide
| Formulation Strategy | Ideal for BCS Class | Key Advantages | Common Challenges |
| Amorphous Solid Dispersions | II | Significant increase in apparent solubility; can achieve supersaturation.[1] | Physical instability (recrystallization); requires specific polymers. |
| Lipid-Based Formulations (SEDDS) | II, IV | Enhances solubility and can utilize lipid absorption pathways.[3] | Drug precipitation on dilution; potential for GI side effects. |
| Particle Size Reduction | II | Increases dissolution rate; established manufacturing techniques.[8] | Particle aggregation; limited impact on equilibrium solubility. |
| Cyclodextrin Complexation | II, IV | Forms inclusion complexes to increase solubility; high water solubility.[9] | Limited drug loading capacity; competition with bile salts. |
Section 3: Advanced Troubleshooting & In-Depth FAQs
Q5: Our lead formulation shows excellent in vitro dissolution but still has poor in vivo bioavailability in our rat model. What could explain this discrepancy?
A5: An in vitro-in vivo correlation (IVIVC) disconnect is a complex but solvable problem. Here's a logical breakdown of potential causes:
Caption: Troubleshooting poor in vitro-in vivo correlation.
-
In Vivo Precipitation: The conditions in the GI tract (e.g., changes in pH, presence of bile salts) can be very different from your dissolution media, causing the drug to "crash out" of solution.
-
P-glycoprotein (P-gp) Efflux: Your compound could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen after it has been absorbed. Some imidazo[1,2-a]pyridine derivatives have been shown to be affected by P-gp mediated efflux.[10]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
Q6: Are there any specific safety considerations when formulating this compound?
A6: Yes. While specific toxicology data for this exact compound is not widely available, general principles apply.
-
Excipient Safety: Ensure all excipients used in your formulation are GRAS (Generally Regarded as Safe) and are used within their established concentration limits.
-
High Local Concentrations: Be aware that solubility-enhancing formulations can create high local concentrations of the drug in the GI tract, which could potentially lead to GI toxicity. This should be monitored carefully in preclinical animal studies.
-
Handling Precautions: As with any new chemical entity, appropriate personal protective equipment (PPE) should be used during handling. Refer to the material safety data sheet (MSDS) for specific guidance.[11]
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8: 212. Available from: [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Available from: [Link]
-
IT Medical Team. (2022). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. Available from: [Link]
-
Hilaris Publisher. (2024). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. J Formul Sci Bioavailab 8: 213. Available from: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Med Chem Lett. 4(11): 1118–1123. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med Chem. 14(5): 786–805. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2014). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med Chem Lett. 5(10): 1107–1112. Available from: [Link]
-
PubChem. (n.d.). 7-Bromo-6-chloro-imidazo[1,2-A]pyridine. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Validating the Binding Affinity of Novel Kinase Inhibitors: A Case Study of 6-Bromo-7-chloroimidazo[1,2-a]pyridine Targeting TAK1
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically relevant compounds.[1] Its synthetic tractability and ability to form key interactions with biological targets have made it a cornerstone of modern drug discovery, particularly in the development of protein kinase inhibitors.[2] One such kinase of significant therapeutic interest is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and oncogenic pathways.[3][4] As such, TAK1 has emerged as a compelling target for the treatment of inflammatory diseases and various cancers.[5]
The discovery of novel small molecule inhibitors, such as the putative compound 6-Bromo-7-chloroimidazo[1,2-a]pyridine, marks a critical first step. However, rigorous and multi-faceted validation of the molecule's binding affinity for its intended target is paramount. This guide provides an in-depth, technically-grounded framework for researchers to comprehensively validate the binding affinity of this novel compound for TAK1. We will detail a self-validating system that pairs two orthogonal, gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This dual approach ensures the highest degree of confidence in the resulting data.
To establish a robust benchmark, all experimental outcomes for this compound will be compared against (5Z)-7-oxozeaenol, a well-characterized natural product and established TAK1 inhibitor.[4]
Section 1: The Imperative of Orthogonal Validation in Binding Affinity Measurement
Relying on a single method for quantifying a drug-target interaction can be misleading. Experimental artifacts, assay-specific buffer effects, or protein immobilization issues can skew results. A trustworthy validation strategy, therefore, necessitates the use of orthogonal methods that measure the binding event through different physical principles.
-
Surface Plasmon Resonance (SPR): This label-free, optical technique measures binding events in real-time at a sensor surface.[6] Its primary strength lies in providing detailed kinetic information—the association rate (k_on) and the dissociation rate (k_off)—from which the equilibrium dissociation constant (K_D) is calculated (K_D = k_off / k_on). This provides a dynamic view of the interaction.[7]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event in solution.[8] It is a true in-solution method that requires no modification or immobilization of the interactants. A single ITC experiment yields the binding affinity (K_D), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS).[9] This thermodynamic signature provides a deep, mechanistic understanding of the binding forces at play.[10]
By combining SPR and ITC, we create a self-validating system. A strong concordance between the K_D values obtained from SPR (a surface-based kinetic measurement) and ITC (an in-solution thermodynamic measurement) provides powerful evidence for a genuine, specific interaction.
Section 2: Experimental Design & Strategic Rationale
Our central hypothesis is that this compound directly binds to the active site of the TAK1 kinase domain. To test this, we will employ the following strategic design.
Target Protein: Recombinant human TAK1 (residues 1-303) with an N-terminal His-tag for purification and immobilization. The quality and stability of the protein are critical; Differential Scanning Calorimetry (DSC) can be used as a preliminary quality control step to ensure the protein is well-folded and stable at the experimental temperature.[10]
Test Compound: this compound, synthesized and purified to >98% purity. The compound will be dissolved in 100% DMSO to create a high-concentration stock, which will then be diluted into the respective assay buffers.
Comparator Compound: (5Z)-7-oxozeaenol will be used as a positive control and performance benchmark.[4]
Buffer Systems:
-
SPR Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 1-2% DMSO to match the final analyte concentration. The low-level surfactant minimizes non-specific binding.
-
ITC Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl. It is critical that the buffer for the protein in the cell and the ligand in the syringe are prepared from the exact same stock to minimize heats of dilution, which can confound the data. The final DMSO concentration must be identical in both the cell and the syringe.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each critical step.
Protocol 3.1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Analysis
Objective: To determine the k_on, k_off, and K_D of the compound-TAK1 interaction.
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Rationale: Covalent immobilization of the target protein to the sensor surface allows for the real-time monitoring of analyte binding. A CM5 sensor chip is commonly used for amine coupling.
-
Steps:
-
Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject recombinant TAK1 kinase (at ~20-50 µg/mL in 10 mM Sodium Acetate buffer, pH 5.0) over the activated surface. The low pH pre-concentrates the positively charged protein on the negative dextran surface.
-
Aim for an immobilization level of 8,000-12,000 Response Units (RU) to ensure an adequate signal for small molecule binding.[11]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the protein (activated and deactivated) to subtract bulk refractive index changes and non-specific binding.
-
-
-
Analyte Interaction Analysis:
-
Rationale: Injecting a series of analyte concentrations allows for the global fitting of kinetic data to a specific binding model (e.g., 1:1 Langmuir binding).
-
Steps:
-
Prepare a dilution series of this compound and (5Z)-7-oxozeaenol in SPR running buffer. A typical concentration range would span from 0.1 to 100 times the expected K_D (e.g., 1 nM to 10 µM). Include a buffer-only (blank) injection for double referencing.
-
Inject each concentration over the reference and TAK1-immobilized flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).
-
Between cycles, perform a regeneration step if necessary (e.g., a short pulse of 10 mM Glycine, pH 2.0) to remove all bound analyte and return to baseline.
-
-
-
Data Analysis:
-
Rationale: Sophisticated instrument software fits the raw sensorgram data to binding models to extract kinetic parameters.
-
Steps:
-
Process the raw data by subtracting the reference flow cell signal and the blank injection signal.
-
Fit the processed sensorgrams globally to a 1:1 binding model to obtain a single set of k_on, k_off, and K_D values for each compound.
-
Assess the quality of the fit by examining the residuals (the difference between the fitted curve and the experimental data), which should be randomly distributed around zero.
-
-
Protocol 3.2: Isothermal Titration Calorimetry (ITC) Thermodynamic Analysis
Objective: To determine the K_D, stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the compound-TAK1 interaction.
Methodology:
-
Sample Preparation:
-
Rationale: Precise concentration determination and buffer matching are the most critical steps for high-quality ITC data.[8]
-
Steps:
-
Dialyze the TAK1 protein extensively against the ITC buffer. After dialysis, use the final dialysis buffer to dissolve the compounds. This ensures a perfect buffer match.
-
Accurately determine the protein concentration using a reliable method like a BCA assay or UV-Vis absorbance at 280 nm.
-
Prepare the ligand (this compound or (5Z)-7-oxozeaenol) by dissolving it in the final dialysis buffer containing the same final percentage of DMSO as the protein solution. The ligand concentration in the syringe should be 10-15 times the protein concentration in the cell.
-
Thoroughly degas all solutions immediately prior to use to prevent bubbles from forming in the ITC cell, which would ruin the experiment.
-
-
-
ITC Titration:
-
Rationale: A stepwise titration of the ligand into the protein solution allows for the generation of a binding isotherm from which thermodynamic parameters can be derived.
-
Steps:
-
Set the experimental temperature (e.g., 25°C).
-
Load the TAK1 solution (~10-20 µM) into the sample cell and the ligand solution (~100-300 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline. The first injection is typically smaller (e.g., 0.4 µL) and is often discarded during analysis.
-
-
-
Data Analysis:
-
Rationale: The raw thermal power data is integrated to determine the heat change per injection, which is then plotted against the molar ratio of ligand to protein.
-
Steps:
-
Integrate the area under each injection peak to calculate the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of [Ligand]/[Protein].
-
Fit the resulting binding isotherm to a one-site binding model. This fit directly yields the binding affinity (K_a, from which K_D = 1/K_a), the stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.[9]
-
-
Section 4: Data Presentation & Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison. The results below are hypothetical but represent realistic expectations for a potent and specific inhibitor.
Table 1: Comparative Binding Kinetics and Affinity Data from SPR Analysis
| Compound | K_D (nM) | k_on (10⁵ M⁻¹s⁻¹) | k_off (10⁻³ s⁻¹) | Chi² |
| This compound | 25.2 | 4.1 | 1.03 | 0.85 |
| (5Z)-7-oxozeaenol (Comparator) | 10.8 | 5.5 | 0.59 | 0.62 |
Interpretation: The SPR data suggests that this compound is a potent binder to TAK1, with a K_D in the low nanomolar range. Its affinity is approximately 2.5-fold weaker than the comparator, (5Z)-7-oxozeaenol, primarily due to a faster dissociation rate (k_off).
Table 2: Comparative Thermodynamic Binding Profile from ITC Analysis
| Compound | K_D (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound | 30.5 | 1.05 | -12.5 | 2.2 | -10.3 |
| (5Z)-7-oxozeaenol (Comparator) | 12.1 | 0.98 | -14.1 | 3.3 | -10.8 |
Interpretation: The ITC data strongly validates the SPR results, showing a K_D of 30.5 nM for the test compound. The stoichiometry of ~1 confirms a 1:1 binding model. The binding is strongly enthalpy-driven, which is typical for specific, well-optimized inhibitor interactions involving hydrogen bonds and van der Waals contacts within the kinase active site. The close agreement between the K_D values from two orthogonal methods provides high confidence in the measured affinity.
Section 5: Visualization of Experimental Workflows
Diagrams help clarify complex experimental processes, ensuring reproducibility and understanding.
Caption: Workflow for SPR-based kinetic and affinity analysis.
Caption: Workflow for ITC-based thermodynamic binding analysis.
Conclusion
This guide outlines a robust, dual-methodology approach for the high-confidence validation of the binding affinity of a novel compound, this compound, to its putative target, TAK1 kinase. By integrating the kinetic data from Surface Plasmon Resonance with the in-solution thermodynamic data from Isothermal Titration Calorimetry, researchers can build a comprehensive and trustworthy profile of the drug-target interaction. The strong agreement in the dissociation constant (K_D) between these orthogonal techniques, benchmarked against a known inhibitor, provides a solid foundation for advancing a compound through the drug discovery pipeline, from initial hit validation to lead optimization.
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Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein? ResearchGate. [Link]
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The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. YouTube. [Link]
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Ladbury, J. E. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 61-66. [Link]
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Tan, L., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Journal of Medicinal Chemistry, 65(1), 393-409. [Link]
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ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. ResearchGate. [Link]
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Liu, M., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1141. [Link]
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Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]
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PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]
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Fisher Scientific. (n.d.). 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
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Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]
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McGill, G., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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The Dawn of a New Era in KRAS Targeting: A Comparative Analysis of Sotorasib and Emerging Heterocyclic Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology, despite its prevalence in numerous aggressive cancers. The discovery and clinical success of covalent inhibitors targeting the KRAS G12C mutation have marked a paradigm shift in precision medicine. This guide provides a detailed comparative analysis of the first-in-class approved KRAS G12C inhibitor, Sotorasib (AMG-510), and the class of emerging heterocyclic KRAS G12C inhibitors, exemplified by Adagrasib (MRTX849). We will delve into their mechanisms of action, comparative efficacy from preclinical and clinical data, and the underlying experimental methodologies that form the basis of these evaluations.
Introduction: The KRAS G12C Challenge and the Rise of Covalent Inhibitors
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumor growth.
The development of therapies targeting KRAS was long hampered by the protein's picomolar affinity for GTP and the lack of deep, well-defined binding pockets.[3] A breakthrough came with the discovery of a cryptic groove, known as the switch-II pocket, which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[4] This led to the design of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue, trapping KRAS G12C in its inactive conformation.
Mechanism of Action: A Tale of Two Scaffolds
Both Sotorasib and the emerging class of heterocyclic inhibitors share a common mechanism of selectively targeting the KRAS G12C mutant protein.
Sotorasib (AMG-510): Sotorasib is an orally bioavailable small molecule that covalently binds to the thiol group of the cysteine-12 residue in KRAS G12C.[5] This irreversible binding locks the protein in its inactive GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK).[5][6]
Emerging Heterocyclic Inhibitors (e.g., Adagrasib): This class of inhibitors, which includes various scaffolds beyond the imidazo[1,2-a]pyridine core, also functions as covalent inhibitors of KRAS G12C. Adagrasib (MRTX849), a prominent example, similarly targets the cysteine-12 residue in the switch-II pocket, leading to the inactivation of the mutant protein and suppression of oncogenic signaling.[7][8] While the core scaffold differs, the fundamental principle of covalent modification of the mutant cysteine remains the same.
1. Biochemical Assays:
-
Nucleotide Exchange Assay: This assay measures the ability of the inhibitor to lock KRAS G12C in its GDP-bound state by monitoring the SOS1-catalyzed exchange of a fluorescently labeled GDP analog for a non-fluorescent GTP analog. A decrease in fluorescence indicates inhibition of nucleotide exchange.
-
Thermal Shift Assay (TSA): TSA measures the change in the thermal stability of the KRAS G12C protein upon inhibitor binding. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates direct binding.
2. Cell-Based Assays:
-
p-ERK Inhibition Assay: This assay quantifies the inhibition of downstream signaling by measuring the levels of phosphorylated ERK (p-ERK) in KRAS G12C mutant cell lines treated with the inhibitor. Western blotting or ELISA are commonly used for detection.
-
Cell Viability Assay: Assays such as the MTT or CellTiter-Glo® assay are used to assess the effect of the inhibitor on the proliferation and viability of cancer cell lines. Cells are treated with a range of inhibitor concentrations, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
In Vivo Efficacy Models
Xenograft Mouse Models: Human cancer cell lines harboring the KRAS G12C mutation are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time to assess anti-tumor efficacy.
Conclusion and Future Directions
The development of Sotorasib and the emergence of a new class of heterocyclic KRAS G12C inhibitors have fundamentally changed the therapeutic landscape for patients with KRAS G12C-mutated cancers. Both Sotorasib and Adagrasib have demonstrated significant and comparable clinical activity, offering new hope to a patient population with previously limited options.
The imidazo[1,2-a]pyridine scaffold and other novel heterocyclic structures represent a promising avenue for the development of next-generation KRAS inhibitors. Further research will likely focus on:
-
Overcoming Resistance: Understanding and targeting the mechanisms of acquired resistance to current KRAS G12C inhibitors.
-
Targeting Other KRAS Mutants: Expanding the covalent inhibitor strategy to other prevalent KRAS mutations, such as G12D and G12V.
-
Combination Therapies: Exploring the synergistic effects of KRAS G12C inhibitors with other targeted therapies and immunotherapies to enhance efficacy and durability of response.
The continued exploration of novel chemical scaffolds and a deeper understanding of KRAS biology will undoubtedly lead to even more effective therapies for patients with KRAS-driven cancers.
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Adagrasib Shows Promise in Treating NSCLC with a KRAS G12C Mutation. (2022, June 10). Retrieved from [Link]
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MRTX849 Shows Clinical Activity in Patients With KRAS G12C-mutant Solid Cancers. (2019, October 28). Retrieved from [Link]
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Mirati's KRAS drug shrinks 45% of NSCLC tumors, putting it in Amgen's slipstream on race to FDA | Fierce Biotech. (2020, October 26). Retrieved from [Link]
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Nonclinical Safety Profile of Sotorasib, a KRAS G12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed. (2021, June 17). Retrieved from [Link]
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KRYSTAL-1: Activity and safety of adagrasib (MRTX849) in patients with advanced/metastatic non–small cell lung cancer (NSCLC) harboring a KRAS G12C mutation - ASCO Publications. (2022, June 2). Retrieved from [Link]
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Novel KRAS G12C Inhibitor Shows Early Signs of Efficacy Across Solid Tumors, Pretreated NSCLC | OncLive. (2023, April 17). Retrieved from [Link]
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Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PubMed Central. (2025, April 15). Retrieved from [Link]
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An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PubMed Central. Retrieved from [Link]
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A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - MDPI. (2023, February 22). Retrieved from [Link]
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Elironrasib Safety, Efficacy Data in KRAS G12C Lung Cancer - The Clinical Trial Vanguard. (2025, October 24). Retrieved from [Link]
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An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC - NIH. Retrieved from [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022, September 17). Retrieved from [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-7-chloroimidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability have made it a "privileged scaffold" in the design of kinase inhibitors. Kinases, the architects of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 6-Bromo-7-chloroimidazo[1,2-a]pyridine analogs, with a primary focus on their activity as Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. Understanding the nuanced effects of chemical modifications on biological activity is paramount for the rational design of potent and selective next-generation therapeutics.
The Strategic Importance of Halogenation: The 6-Bromo-7-chloro Motif
The introduction of halogens, particularly at the 6 and 7-positions of the imidazo[1,2-a]pyridine core, is a key strategy in kinase inhibitor design. This di-halogenated pattern serves several critical functions:
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine and chlorine atoms can significantly influence the pKa of the heterocyclic system, potentially altering interactions with key amino acid residues in the kinase active site.
-
Enhanced Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone, thereby increasing binding affinity and selectivity.
-
Improved Metabolic Stability: Halogenation can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.
-
Lipophilicity and Cell Permeability: The presence of halogens increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
While a comprehensive SAR study focusing exclusively on the 6-bromo-7-chloro substitution is not yet prevalent in the public domain, we can extrapolate from studies on related 6-halo and 8-halo analogs to build a predictive SAR model for this promising scaffold.
Deconstructing the SAR: A Positional Analysis
The biological activity of this compound analogs is not solely dictated by the halogenation pattern. Modifications at other positions of the scaffold, namely C2, C3, and C8, play a crucial role in fine-tuning potency, selectivity, and overall drug-like properties.
The C2 Position: A Gateway to the Solvent-Exposed Region
Substitutions at the C2 position often extend into the solvent-exposed region of the kinase active site. This provides a valuable opportunity to introduce larger, more complex functionalities that can enhance potency and modulate physicochemical properties without disrupting core binding interactions.
For instance, in a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives developed as PI3Kα inhibitors, the C2 position was functionalized with a carboxamide moiety.[1] The nature of the amine in the carboxamide was found to be critical for activity. Small, linear alkylamines were generally well-tolerated, while the introduction of a morpholino group, as seen in 8-Bromo-6-chloro-N-(3-morpholinopropyl)imidazo[1,2-a]pyridine-2-carboxamide , often leads to improved solubility and pharmacokinetic properties.[1]
The C3 Position: A Vector for Selectivity
The C3 position of the imidazo[1,2-a]pyridine ring is often a key determinant of kinase selectivity. Small, hydrophobic groups are generally preferred, as bulky substituents can lead to steric clashes within the ATP-binding pocket. The electronic nature of the C3 substituent can also influence the overall electron density of the heterocyclic core, impacting its interaction with the hinge region of the kinase.
The C8 Position: Probing the Hydrophobic Pocket
The C8 position provides an avenue to explore a hydrophobic pocket within the kinase active site. In the context of 6-chloro-imidazo[1,2-a]pyridine analogs, modifications at the C8 position have been shown to significantly impact PI3Kα inhibitory activity.[1] Suzuki-Miyaura coupling reactions are commonly employed to introduce a variety of aryl and heteroaryl groups at this position. The electronic and steric properties of these appended rings are critical for optimizing potency.
Comparative Analysis of Key Analogs
To illustrate the SAR principles discussed, the following table summarizes the biological activity of representative imidazo[1,2-a]pyridine analogs as PI3Kα inhibitors.
| Compound ID | Structure | R2 | R6 | R8 | PI3Kα IC50 (nM) | Reference |
| 1 | ![]() | -C(O)NH(CH2)3-morpholine | -Cl | -Br | 150 | [1] |
| 2 | ![]() | -C(O)NH(CH2)3-morpholine | -Cl | -Phenyl | 85 | [1] |
| 3 | ![]() | -C(O)NH(CH2)3-morpholine | -Cl | -4-fluorophenyl | 50 | [1] |
| 4 | ![]() | -C(O)NH(CH2)3-morpholine | -H | -Br | 250 | [1] |
| 5 | ![]() | -CH3 | -Quinazoline | -H | 1.94 | [3] |
Note: The structures in the table are representative and based on the descriptions in the cited literature. The IC50 values are for PI3Kα inhibition.
Experimental Workflow: PI3Kα Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against PI3Kα, based on methodologies described in the literature.[1]
Kinase-Glo™ Luminescent Kinase Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this activity by a test compound can be measured.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2/PS lipid vesicles (substrate)
-
ATP
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS)
-
Test compounds dissolved in DMSO
-
384-well white opaque plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 50 nL of the serially diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known PI3Kα inhibitor as a positive control.
-
Enzyme and Substrate Addition: Prepare a master mix containing the PI3Kα enzyme and PIP2/PS substrate in assay buffer. Add 5 µL of this master mix to each well.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of the Kinase-Glo™ reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A summary of key structure-activity relationships for this compound analogs.
Future research in this area should focus on a systematic exploration of the 6-bromo-7-chloro substitution pattern in combination with diverse functionalities at the C2, C3, and C8 positions. A deeper understanding of the interplay between these different regions of the molecule will be crucial for the development of highly potent and selective kinase inhibitors with clinical potential. Furthermore, a broader profiling of these compounds against a panel of kinases will be essential to fully characterize their selectivity and potential off-target effects.
References
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. PubMed. [Link]
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. National Institutes of Health. [Link]
-
Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. PubMed. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
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- 3. mdpi.com [mdpi.com]
A Senior Scientist's Guide to Confirming In Vivo Target Engagement for Novel Imidazo[1,2-a]pyridine Analogs
Introduction: The Crucial Hurdle of In Vivo Validation
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges. One of the most critical milestones is the unequivocal demonstration of target engagement in a living system.[1] For novel compounds built on privileged scaffolds like imidazo[1,2-a]pyridine, this step is paramount. The imidazo[1,2-a]pyridine core is a versatile structure found in numerous therapeutic agents, from anxiolytics to anticancer drugs, and is known to interact with a wide array of biological targets, including kinases, nuclear receptors, and metabolic enzymes.[2][3][4]
This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of confirming that a molecule, such as the hypothetical 6-Bromo-7-chloroimidazo[1,2-a]pyridine , binds its intended target in vivo. We will move beyond theoretical discussions to provide an objective comparison of leading methodologies, complete with field-proven insights, detailed experimental protocols, and a logical framework for selecting the most appropriate technique for your research question. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Chapter 1: Comparative Analysis of In Vivo Target Engagement Methodologies
Successfully demonstrating that a drug binds its target in the complex environment of a living organism requires sophisticated tools. Here, we compare three cornerstone techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL). Each offers unique advantages and presents distinct challenges.
Positron Emission Tomography (PET): Visualizing Engagement Non-Invasively
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the real-time visualization and quantification of a drug's interaction with its target in the living body.[5] It is considered a gold-standard method for confirming target engagement in both preclinical and clinical settings, providing direct evidence of drug-target binding at the site of action.[6][7]
Principle of Action PET works by detecting gamma rays emitted indirectly by a positron-emitting radionuclide (a "tracer") that has been incorporated into a molecule. For target engagement studies, this is typically either a radiolabeled version of the drug candidate itself or a known radioligand that binds to the same target. By measuring the concentration of the tracer in specific tissues over time, one can determine the degree to which the unlabeled drug occupies the target receptors or enzymes.[5]
Methodological Approaches:
-
Tracer Displacement Study: In this elegant design, a single PET scan is performed. The radiolabeled tracer is administered first, and once its signal reaches a steady state at the target, the unlabeled drug candidate (e.g., this compound) is administered. The displacement of the tracer by the drug results in a decrease in the PET signal, providing a direct measure of target engagement. This approach reduces variability and patient burden by requiring only one scan.[8]
-
Receptor Occupancy Study: This more traditional approach involves two separate PET scans. A baseline scan is performed with the radiotracer to measure initial target availability. After a washout period, the subject is treated with the drug candidate, and a second PET scan is conducted with the same tracer. The reduction in tracer binding between the two scans is used to calculate target occupancy.[7]
Advantages:
-
Non-Invasive: Allows for longitudinal studies in the same subject.
-
Quantitative: Provides precise measurements of target occupancy in specific tissues, including the brain and lungs.[5][7]
-
Translational: The same methodology can be applied in preclinical animal models and human clinical trials, bridging the translational gap.[6]
-
Whole-Body Biodistribution: Offers valuable information on the drug's distribution throughout the body.[9]
Limitations:
-
Requires Radiochemistry: Demands specialized facilities for synthesizing a radiolabeled version of the compound or a suitable competing tracer.
-
High Cost: PET imaging and radiotracer production are resource-intensive.
-
Resolution: Spatial resolution is lower than other imaging modalities, which may be a limitation for targets in very small anatomical structures.
This protocol assumes a known target for this compound, which we will hypothetically call "Protein Kinase X" (PKX), and the availability of a specific PET radioligand for PKX, [18F]PKX-ligand.
-
Animal Model Preparation: Acclimate appropriate animal models (e.g., mice or rats) to the imaging facility.
-
Baseline PET Scan (Day 1):
-
Anesthetize the animal and position it in the PET scanner.
-
Administer a bolus of [18F]PKX-ligand intravenously.
-
Acquire dynamic PET data for 60-90 minutes to measure baseline tracer uptake in the target tissue (e.g., brain).
-
A co-registered CT or MRI scan is often performed for anatomical reference.
-
-
Washout Period: Allow for a sufficient washout period (typically >7 days) for the radiotracer to decay and the drug from the first scan to be cleared.
-
Drug Administration: Administer a single dose of this compound to the same animal at the desired dose and route.
-
Post-Dose PET Scan (Day 8):
-
At a time point corresponding to the expected peak target engagement, repeat the PET scan procedure exactly as in Step 2.
-
-
Data Analysis:
-
Reconstruct PET images and draw volumes of interest (VOIs) over the target tissue and a reference region (an area devoid of the target).
-
Calculate the tracer uptake (e.g., Standardized Uptake Value, SUV) or volume of distribution (VT) in the target tissue for both scans.[7]
-
Target Occupancy (%) is calculated as: [(VT_baseline - VT_post-dose) / VT_baseline] * 100.
-
Cellular Thermal Shift Assay (CETSA): Detecting Binding via Stability
CETSA is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells and tissues without requiring any modification to the compound.[10][11] The technique is founded on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12]
Principle of Action Cells or tissue samples are treated with the drug candidate and then heated across a range of temperatures. At higher temperatures, proteins unfold and aggregate. The drug-bound protein, being more stable, will remain soluble at higher temperatures compared to the unbound protein. By measuring the amount of soluble protein remaining at each temperature, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the drug confirms direct physical binding.[12]
Advantages:
-
Label-Free: Does not require modification of the drug candidate, preserving its native properties.
-
Physiologically Relevant: Measures engagement in the native cellular or tissue environment, accounting for factors like cell permeability and metabolism.[11]
-
Versatile: Can be adapted for use in vivo by treating an animal with the compound and then performing the assay ex vivo on harvested tissues.[13]
-
Broad Applicability: Can be applied to a wide range of protein targets.[11]
Limitations:
-
Requires Specific Antibodies: The most common readout (Western blotting) requires a high-quality antibody specific to the target protein. Mass spectrometry can be used as an alternative but is more complex.
-
Throughput: Traditional CETSA with Western blotting can be laborious and low-throughput.
-
Indirect Measurement: While it confirms binding, it does not provide spatial information like PET.
-
Not All Proteins are Stabilized: Some drug-protein interactions may not result in a significant thermal stabilization, yielding a false negative.
This protocol outlines the steps for assessing target engagement in mouse spleen tissue following oral administration of this compound.
-
Animal Dosing:
-
Dose a cohort of mice with the vehicle control and another cohort with this compound at the desired dose.
-
-
Tissue Harvest:
-
At the desired time point post-dosing, humanely euthanize the mice and immediately harvest the target tissue (e.g., spleen).[13]
-
-
Sample Preparation:
-
Immediately place the spleen in ice-cold PBS supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue to create a lysate.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Thermal Challenge:
-
Aliquot the lysate from each animal into separate PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[11] Include an unheated control.
-
-
Separation of Soluble Fraction:
-
Cool the samples on ice, then centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the target protein (PKX) in the supernatant using Western blotting with a specific anti-PKX antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (vehicle vs. drug), plot the percentage of soluble protein remaining relative to the unheated control against the temperature.
-
A rightward shift in the melting curve for the drug-treated group compared to the vehicle group indicates target stabilization and thus, in vivo engagement.
-
Photoaffinity Labeling (PAL): Irreversibly Capturing the Target
Photoaffinity Labeling (PAL) is a powerful chemical biology technique used to identify and validate the direct binding partners of a small molecule within a complex biological system.[14][15] It relies on a specially designed version of the drug candidate—a "photoaffinity probe"—that can be activated by light to form a permanent, covalent bond with its target protein.[16]
Principle of Action A photoaffinity probe consists of three key parts: (1) the pharmacophore (the this compound core), which provides binding specificity; (2) a photoreactive group (e.g., a diazirine or benzophenone), which is inert until activated by UV light; and (3) a reporter tag (e.g., an alkyne or biotin), which is used for downstream detection and purification.[14][17] The probe is administered in vivo, allowed to bind to its target, and then the tissue of interest is exposed to UV light, which triggers the photoreactive group to covalently crosslink the probe to its target protein. The tagged protein can then be isolated and identified.[17]
Advantages:
-
Direct Evidence of Binding: Forms a covalent bond, providing unambiguous proof of a direct physical interaction.
-
Target Identification: The primary method for identifying the unknown targets of compounds discovered through phenotypic screening.[15]
-
Versatile: Can be performed in vivo or in live cells, capturing interactions in their native context.[17]
-
Binding Site Information: With advanced mass spectrometry, it's possible to identify the specific amino acid residues involved in the covalent linkage, mapping the binding site.
Limitations:
-
Requires Chemical Synthesis: A bespoke photoaffinity probe must be designed and synthesized, which can be a significant undertaking. The probe's biological activity must be validated to ensure it matches the parent compound.[18]
-
UV Light Penetration: For in vivo studies, UV light penetration is limited, often requiring the experiment to be performed ex vivo on homogenized tissues or on superficial tissues.
-
Potential for Non-Specific Labeling: Highly reactive intermediates can sometimes label nearby, non-target proteins, requiring careful controls.
-
Technically Complex: The subsequent enrichment and mass spectrometry steps require significant expertise.
This protocol outlines the identification of targets for a photoaffinity probe derived from this compound (Probe-PAL).
-
Probe Synthesis and Validation:
-
Synthesize a probe by incorporating a diazirine group and an alkyne tag onto the this compound scaffold without disrupting its binding affinity for the putative target.
-
Confirm that the probe retains the biological activity of the parent compound.
-
-
In Vivo Administration:
-
Administer Probe-PAL to the animal model. Include control groups: vehicle only, and a competition group that receives an excess of the original, unlabeled compound before the probe.
-
-
Tissue Harvest and Photocrosslinking:
-
Harvest the target tissue and prepare a homogenate.
-
Irradiate the homogenate with UV light (e.g., 365 nm) on ice to activate the diazirine and induce covalent crosslinking. The competition sample will show reduced labeling of the specific target.
-
-
Reporter Tag Conjugation (Click Chemistry):
-
To the crosslinked lysate, add a reporter molecule containing an azide group (e.g., Azide-Biotin).
-
Perform a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach the biotin tag to the probe-labeled proteins.[17]
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated lysate with streptavidin-coated affinity beads to capture the probe-bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.[16]
-
-
Identification by Mass Spectrometry:
-
Elute the captured proteins from the beads and separate them by SDS-PAGE.
-
Excise the protein bands that appear in the probe-treated lane but are reduced or absent in the competition lane.
-
Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Target Validation: Confirm the identified hits using orthogonal methods, such as Western blotting or a CETSA experiment.
Chapter 2: Data Synthesis and Decision Matrix
Choosing the right method depends on the specific question, the available resources, and the stage of the drug discovery program. The table below provides a direct comparison of the three techniques.
Table 1: Comparison of In Vivo Target Engagement Methodologies
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) |
| Principle | Radiotracer displacement/occupancy | Ligand-induced thermal stabilization | Light-induced covalent crosslinking |
| Compound Modification | Required (radiolabeling) | Not required | Required (photoreactive & reporter tags) |
| Invasiveness | Non-invasive | Terminal (requires tissue harvest) | Terminal (requires tissue harvest) |
| Primary Output | Quantitative target occupancy (%) | Target stabilization (ΔTm) | Identification of binding proteins |
| Key Advantage | Translational to humans, quantitative | No compound modification, physiological | Unambiguous target ID, binding site info |
| Key Limitation | High cost, requires radiochemistry | Requires specific antibody, indirect | Requires probe synthesis, technically complex |
| Best For... | Confirming and quantifying engagement of a known target in preclinical/clinical studies. | Validating engagement of a known target without modifying the compound. | Identifying the unknown target(s) of a phenotypically active compound. |
Decision-Making Framework
The choice of methodology is a critical decision point. The following logic diagram can guide your selection process based on your primary research question.
Conclusion
Confirming that a drug candidate like this compound engages its intended target in vivo is a non-negotiable step in building a successful therapeutic program. There is no single "best" method; the optimal choice is dictated by the scientific question at hand. PET imaging offers unparalleled quantitative and translational data for known targets.[6][7] CETSA provides a robust, label-free approach to confirm binding in a native environment.[11][12] Photoaffinity labeling remains the definitive tool for identifying the specific protein partners of a novel compound.[14][15] By understanding the principles, advantages, and limitations of each technique, researchers can design rigorous, self-validating experiments that generate the critical data needed to advance promising molecules toward the clinic.
References
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Patel, S., et al. (2020). A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor. BMC Pulmonary Medicine. [Link]
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Jauw, Y. W. S., et al. (2018). Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors. Journal of Nuclear Medicine. [Link]
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Al-Saffar, J., et al. (2018). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLOS Neglected Tropical Diseases. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. ResearchGate. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Khmelinskii, A., & Li, Z. (2011). Identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology. [Link]
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Gellis, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. [Link]
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Aldeghi, M., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Da Pozzo, E., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry. [Link]
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Al-Blewi, B., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
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Dvorak, Z., et al. (2012). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry. [Link]
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A Head-to-Head Comparison of Synthetic Methods for Imidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique photophysical properties.[1][2] This bicyclic nitrogen-containing heterocycle is a "privileged" structure, forming the core of numerous pharmaceuticals with applications ranging from anxiolytics and sedatives like Zolpidem to anticancer and antiviral agents.[3][4] The significant therapeutic potential of these compounds has spurred the development of a vast array of synthetic methodologies. This guide offers a comprehensive, head-to-head comparison of the most prominent synthetic routes to imidazo[1,2-a]pyridines, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal strategy for their specific applications.
Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The earliest methods for constructing the imidazo[1,2-a]pyridine core laid the groundwork for future innovations. While often requiring harsh conditions, these classical reactions are still relevant and provide a valuable baseline for comparison.
The Tschitschibabin Reaction: A Historical Perspective
First reported in 1925, the Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] This method, while historically significant, often suffers from modest yields and the need for high temperatures.[3]
Modern Multicomponent Reactions: Efficiency and Diversity in One Pot
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single step, offering high atom economy and operational simplicity.[1][2]
Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé reaction (GBBR) stands out as a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2][5] This one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide offers a convergent and efficient route to a diverse range of derivatives.[1][2] The reaction is typically catalyzed by a Lewis or Brønsted acid.[6]
Advantages of the GBB Reaction:
-
High Convergence and Atom Economy: Combines three starting materials in a single operation, minimizing waste.[2]
-
Broad Substrate Scope: Tolerates a wide variety of substituents on all three components, enabling the creation of large compound libraries.[1]
-
Operational Simplicity: One-pot nature simplifies the experimental setup and purification process.[7]
Limitations:
-
Requires the use of often foul-smelling and toxic isocyanides.
-
The catalyst and reaction conditions may need to be optimized for specific substrates.
The Ortoleva-King Reaction: A Versatile Tandem Approach
The Ortoleva-King reaction provides an efficient one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[8][9] This tandem process involves the in-situ formation of a pyridinium salt, which then undergoes cyclization to yield the desired product.[9] The reaction can be promoted by various catalysts, including iodine, iron salts, and copper salts.[10][11]
Key Features of the Ortoleva-King Reaction:
-
Readily Available Starting Materials: Utilizes common and inexpensive reagents.[9]
-
One-Pot Procedure: Simplifies the synthetic workflow.[8]
-
Catalyst Versatility: A range of catalysts can be employed to optimize the reaction for different substrates.[10][11]
Potential Drawbacks:
Catalytic C-H Functionalization: The Modern Frontier
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and derivatization of heterocyclic compounds.[12][13] These methods avoid the need for pre-functionalized starting materials, leading to more efficient and environmentally benign synthetic routes.
Visible light-induced C-H functionalization has gained significant traction in recent years as a sustainable and mild approach for the synthesis of imidazo[1,2-a]pyridine derivatives.[14] These reactions often utilize photocatalysts to activate C-H bonds, enabling a variety of transformations under ambient conditions.[15]
Advantages of C-H Functionalization Strategies:
-
High Atom Economy: Avoids the use of protecting groups and pre-functionalized substrates.[12]
-
Step Economy: Reduces the number of synthetic steps required to access complex molecules.
-
Novel Reactivity: Enables the formation of bonds at positions that are difficult to access through traditional methods.
Challenges:
-
Regioselectivity: Controlling the site of C-H activation can be challenging.
-
Catalyst Development: The discovery of efficient and selective catalysts is an ongoing area of research.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[3][16] Several of the aforementioned methods, including the GBB and Ortoleva-King reactions, have been successfully adapted to microwave-assisted conditions.[16][17][18]
Benefits of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Significantly shortens the time required for synthesis.[16][17]
-
Improved Yields: Often leads to higher product yields compared to conventional heating.[3]
-
Enhanced Purity: Can minimize the formation of side products.[3]
-
Green Chemistry: Aligns with the principles of green chemistry by reducing energy consumption and solvent use.[16]
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance metrics of the discussed synthetic methods.
| Synthesis Method | Typical Reagents | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | High temperature (150-200 °C), sealed tube | Modest | Historical significance, simple starting materials | Harsh conditions, low to moderate yields[3] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid catalyst, often at room temperature or slightly elevated | 67-91%[1][2] | One-pot, high convergence, broad scope | Use of isocyanides, catalyst optimization may be needed |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone | I₂, FeCl₃·6H₂O, or other catalysts, 100-110°C | 40-96%[6][9][11] | One-pot, readily available starting materials | Can require high temperatures, yields can be moderate |
| C-H Functionalization | Imidazo[1,2-a]pyridine, coupling partner | Metal or photocatalyst, often mild conditions | Variable | High atom and step economy, novel reactivity | Regioselectivity can be a challenge |
| Microwave-Assisted Synthesis | Various (adapts other methods) | Microwave irradiation, often solvent-free or in green solvents | 82-96%[17] | Rapid reaction times, improved yields and purity | Requires specialized equipment |
Experimental Protocols
Representative Protocol for the Groebke-Blackburn-Bienaymé Reaction[1]
To a solution of 2-aminopyridine (1 mmol) and aldehyde (1 mmol) in a suitable solvent (e.g., methanol), a catalytic amount of a Lewis or Brønsted acid (e.g., NH₄Cl, 10 mol%) is added. The mixture is stirred for a few minutes before the isocyanide (1 mmol) is added. The reaction is then stirred at room temperature or heated as required. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Representative Protocol for the Microwave-Assisted Ortoleva-King Reaction[17]
A mixture of an arylglyoxal monohydrate (1 mmol), a 2-aminopyridine (1 mmol), and barbituric acid (1 mmol) in water (4 mL) is placed in a 10 mL microwave vial equipped with a magnetic stirring bar. The mixture is heated in a microwave reactor at 100°C and 120 W for 15 minutes. After cooling, the precipitate is collected by filtration, washed with water, and dried to yield the pure product.
Mechanistic Insights and Visual Workflows
To further aid in the understanding of these synthetic transformations, the following diagrams illustrate the proposed reaction mechanisms.
Caption: Proposed mechanism of the Groebke-Blackburn-Bienaymé reaction.
Caption: Simplified mechanism of the Ortoleva-King reaction.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tschitschibabin reaction to modern, highly efficient multicomponent and C-H functionalization strategies. The choice of synthetic method will ultimately depend on the specific target molecule, desired substitution pattern, available resources, and the overall goals of the research program. For rapid library synthesis and high diversity, multicomponent reactions like the GBB are often the preferred choice. For late-stage functionalization and the exploration of novel chemical space, C-H activation methods offer unparalleled potential. Furthermore, the integration of enabling technologies such as microwave synthesis continues to push the boundaries of efficiency and sustainability in this important area of heterocyclic chemistry. As the demand for novel therapeutic agents and functional materials continues to grow, the development of even more innovative and practical methods for the synthesis of imidazo[1,2-a]pyridines will undoubtedly remain a vibrant and impactful area of chemical research.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: [Link])
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (URL: [Link])
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One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C–N, C–O, and C–S Bonds | Organic Letters - ACS Publications. (URL: [Link])
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (URL: [Link])
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - RSC Publishing. (URL: [Link])
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Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science. (URL: [Link])
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Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (URL: [Link])
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Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Bentham Science Publishers. (URL: [Link])
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Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations - PubMed. (URL: [Link])
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Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol | Request PDF - ResearchGate. (URL: [Link])
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Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (URL: [Link])
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On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Publishing. (URL: [Link])
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])
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Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. | Semantic Scholar. (URL: [Link])
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A Researcher's Guide to Assessing the Therapeutic Index of 6-Bromo-7-chloroimidazo[1,2-a]pyridine: A Comparative Framework
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "drug prejudice" status due to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as bromo and chloro groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive framework for assessing the therapeutic index of a novel derivative, 6-Bromo-7-chloroimidazo[1,2-a]pyridine, offering a comparative analysis against established therapeutic agents. As direct experimental data for this specific compound is not yet publicly available, this document will leverage established methodologies and comparative data from related compounds to outline a robust evaluation strategy.
The therapeutic index (TI) is a critical parameter in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[3][4] A high TI is desirable, indicating a wide margin between efficacy and toxicity.[5] This guide will detail the necessary in vitro and in vivo experimental workflows to determine the TI of this compound, providing researchers with the tools to evaluate its potential as a clinical candidate.
I. In Vitro Assessment: The Foundation of Therapeutic Index Determination
The initial evaluation of a compound's therapeutic potential begins with in vitro assays. These cell-based studies provide a rapid and cost-effective means to determine a compound's potency against a target cell line and its general cytotoxicity.[6] The in vitro therapeutic index is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) against normal cells to the half-maximal effective concentration (EC50) against, for example, cancer cells.[6][7]
Experimental Workflow for In Vitro Therapeutic Index Assessment
Caption: Workflow for in vitro therapeutic index determination.
Detailed Protocols
1. Determination of IC50 (Cytotoxicity) using MTT Assay on a Normal Human Lung Fibroblast Cell Line (e.g., MRC-5)
-
Cell Seeding: Plate MRC-5 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and a control compound (e.g., Doxorubicin) in the appropriate cell culture medium. Treat the cells with these various concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
2. Determination of EC50 (Efficacy) using MTT Assay on a Human Lung Carcinoma Cell Line (e.g., A549)
-
The protocol is identical to the cytotoxicity assay described above, but using the A549 cancer cell line. The resulting value will be the EC50, representing the concentration of the compound that achieves 50% of the maximal therapeutic effect (in this case, inhibition of cancer cell proliferation).
Hypothetical Comparative Data: In Vitro Therapeutic Index
| Compound | IC50 (MRC-5 cells, µM) | EC50 (A549 cells, µM) | In Vitro Therapeutic Index (IC50/EC50) |
| This compound | 50 | 2.5 | 20 |
| Doxorubicin (Comparator) | 1.2 | 0.1 | 12 |
II. In Vivo Assessment: Translating In Vitro Findings to a Living System
While in vitro studies are essential for initial screening, in vivo models are crucial for evaluating the therapeutic index in a more complex biological system.[9][10] These studies provide insights into a compound's pharmacokinetics, metabolism, and overall systemic toxicity.[11][12] The in vivo therapeutic index is commonly calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).
Experimental Workflow for In Vivo Therapeutic Index Assessment
Caption: Workflow for in vivo therapeutic index determination.
Detailed Methodologies
1. Determination of LD50 (Median Lethal Dose)
-
Animal Model: Use healthy, age- and weight-matched mice (e.g., Swiss albino).
-
Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., intraperitoneal or oral) to different groups of mice at increasing dose levels.
-
Observation: Monitor the animals for a predetermined period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the Probit analysis, based on the observed mortality rates at different doses.
2. Determination of ED50 (Median Effective Dose) in a Xenograft Model
-
Tumor Implantation: Subcutaneously implant human A549 cancer cells into the flank of immunodeficient mice (e.g., nude mice).[13]
-
Treatment: Once tumors reach a palpable size, randomize the mice into groups and begin treatment with various doses of this compound and a comparator drug (e.g., Paclitaxel). A vehicle control group is also included.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Data Analysis: The ED50 is determined as the dose of the compound that results in a 50% reduction in tumor growth compared to the vehicle control group.
Hypothetical Comparative Data: In Vivo Therapeutic Index
| Compound | LD50 (mg/kg) | ED50 (mg/kg) | In Vivo Therapeutic Index (LD50/ED50) |
| This compound | 400 | 25 | 16 |
| Paclitaxel (Comparator) | 30 | 5 | 6 |
III. Comparative Analysis and Mechanistic Considerations
The hypothetical data presented above suggests that this compound possesses a favorable therapeutic index both in vitro and in vivo when compared to standard chemotherapeutic agents. A higher TI implies a greater window of safety for therapeutic application.
The biological activity of imidazo[1,2-a]pyridine derivatives is diverse. For instance, some 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in colon cancer cells through the release of cytochrome c and the activation of caspases 3 and 8.[14] Other derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[15][16][17] The specific mechanism of action for this compound would require further investigation, potentially through kinase profiling, cell cycle analysis, or apoptosis assays.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical assessment of the therapeutic index of this compound. By following the detailed in vitro and in vivo protocols, researchers can generate the necessary data to compare its efficacy and safety profile against existing drugs. The promising, albeit hypothetical, therapeutic index of this novel compound underscores the continued importance of the imidazo[1,2-a]pyridine scaffold in the discovery of new and improved therapeutic agents. Further elucidation of its mechanism of action will be critical in advancing this compound through the drug development pipeline.
References
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ResearchGate. (n.d.). Concept of the in vitro therapeutic index. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
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National Institutes of Health. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Retrieved from [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
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Double, J. A., & Bibby, M. C. (1989). Therapeutic index: a vital component in selection of anticancer agents for clinical trial. Journal of the National Cancer Institute, 81(13), 988-994. Retrieved from [Link]
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National Library of Medicine. (1989). Therapeutic index: a vital component in selection of anticancer agents for clinical trial. Retrieved from [Link]
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PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
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ResearchGate. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
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Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761. Retrieved from [Link]
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R Discovery. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of in vitro therapeutic indices. Retrieved from [Link]
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MDPI. (n.d.). The Value of In Vitro Tests to Diminish Drug Challenges. Retrieved from [Link]
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National Institutes of Health. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
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PubMed. (2009). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Medbullets. (2021). Therapeutic Index - Pharmacology. Retrieved from [Link]
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ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 6-Bromo-7-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] Strategic substitutions on this scaffold can significantly modulate its pharmacological profile, leading to the development of potent and selective therapeutic agents. This guide focuses on 6-Bromo-7-chloroimidazo[1,2-a]pyridine , a novel derivative with potential as a targeted inhibitor.
While extensive biological data for this specific compound is not yet publicly available, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests its potential as an inhibitor of key cellular signaling enzymes, such as phosphoinositide 3-kinases (PI3Ks) and phosphodiesterases (PDEs). This guide provides a comprehensive framework for benchmarking this compound against established standards in these enzyme classes. As a Senior Application Scientist, the objective is to equip researchers with the rationale, detailed protocols, and comparative data necessary to rigorously evaluate the therapeutic potential of this promising compound.
Rationale for Comparative Benchmarking
To ascertain the therapeutic viability of a novel compound, it is imperative to compare its performance against well-characterized, clinically relevant standards. This approach provides a clear context for its potency, selectivity, and potential advantages or disadvantages. For this guide, we have selected two key enzyme targets and their corresponding gold-standard inhibitors:
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer, making it a prime target for therapeutic intervention. We will benchmark against Alpelisib and Copanlisib , two potent PI3K inhibitors with distinct isoform selectivity profiles.
-
Phosphodiesterase 5 (PDE5): PDE5 inhibitors are widely used in the treatment of erectile dysfunction and pulmonary hypertension. Their mechanism involves the modulation of cyclic guanosine monophosphate (cGMP) signaling. We will compare against Sildenafil and Tadalafil , the first-in-class and long-acting PDE5 inhibitors, respectively.
The following diagram illustrates the logical workflow for the comprehensive benchmarking of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Detailed Experimental Protocols
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay reagents
-
Test compounds (this compound, Alpelisib, Copanlisib) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds and standard inhibitors in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate.
-
Prepare the enzyme/substrate master mix by diluting the PI3Kα enzyme and lipid substrate in the kinase assay buffer.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using a suitable software (e.g., GraphPad Prism).
This protocol is based on a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE5A
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Test compounds (this compound, Sildenafil, Tadalafil) dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds and standard inhibitors in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of the PDE5A enzyme solution in assay buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate filters.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.
This protocol is a standard method for assessing cell viability and cytotoxicity. [2] Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (this compound and standards) dissolved in DMSO
-
96-well clear plates
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values.
Comparative Performance Data
The following tables summarize the expected and known IC₅₀ values for the standard compounds. The data for this compound is presented as hypothetical based on the activity of structurally similar imidazo[1,2-a]pyridine derivatives, which often exhibit activity in the low micromolar to nanomolar range. It is crucial to note that these are projected values and must be confirmed by experimental data.
Table 1: Comparative PI3Kα Inhibition
| Compound | Target | IC₅₀ (nM) |
| This compound | PI3Kα | Hypothetical: 50 - 500 |
| Alpelisib | PI3Kα | ~5 |
| Copanlisib | PI3Kα | ~0.5 |
Table 2: Comparative PDE5 Inhibition
| Compound | Target | IC₅₀ (nM) |
| This compound | PDE5 | Hypothetical: 10 - 100 |
| Sildenafil | PDE5 | ~3.5 |
| Tadalafil | PDE5 | ~1.8 |
Table 3: Comparative Cytotoxicity in MCF-7 Cells
| Compound | Assay | IC₅₀ (µM) |
| This compound | MTT | Hypothetical: 1 - 10 |
| Alpelisib | MTT | ~1.5 |
| Copanlisib | MTT | ~0.05 |
Discussion and Future Directions
The provided framework offers a robust starting point for the comprehensive evaluation of this compound. Based on the chemistry of the imidazo[1,2-a]pyridine scaffold, it is reasonable to hypothesize that this compound will exhibit inhibitory activity against kinases and phosphodiesterases. The bromine and chlorine substitutions at positions 6 and 7, respectively, are expected to influence the compound's electronic properties and its ability to interact with the target enzymes' active sites.
The proposed benchmark studies will provide critical data to:
-
Determine the Potency: The IC₅₀ values obtained from the enzymatic and cell-based assays will quantify the potency of this compound.
-
Assess Selectivity: By comparing its activity against different enzyme isoforms (e.g., other PI3K isoforms) and a panel of kinases, the selectivity profile of the compound can be established.
-
Elucidate Mechanism of Action: Further studies, such as western blotting to analyze downstream signaling pathways, can help to confirm the on-target effects of the compound in a cellular context.
Conclusion
While direct biological data for this compound is currently lacking, its structural features strongly suggest its potential as a bioactive molecule, particularly as an enzyme inhibitor. This guide provides a comprehensive and scientifically rigorous framework for its benchmark evaluation against established standards. By following the detailed protocols and comparative analyses outlined herein, researchers can effectively characterize the potency, selectivity, and cytotoxic effects of this novel compound, thereby paving the way for its potential development as a future therapeutic agent. The hypothetical data presented serves as a guide for expected outcomes and underscores the necessity of empirical validation.
References
-
Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24. Available from: [Link]
-
PubChem. 7-Bromo-6-chloro-imidazo[1,2-A]pyridine. Available from: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-7-chloroimidazo[1,2-a]pyridine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-7-chloroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
The principles outlined here are grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, it is imperative to understand the hazards associated with this compound. According to available safety data, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning"[1]. These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard Summary for this compound
| Hazard Statement | GHS Pictogram | Description |
| H302 | Exclamation Mark | Harmful if swallowed[1][2]. |
| H315 | Exclamation Mark | Causes skin irritation[1][3]. |
| H319 | Exclamation Mark | Causes serious eye irritation[1][3]. |
| H335 | Exclamation Mark | May cause respiratory irritation[1][4]. |
Personal Protective Equipment (PPE)
Given the identified hazards, the following minimum PPE must be worn when handling this compound for disposal:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields[2].
-
Hand Protection: Wear impervious, chemically resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[5].
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact[2].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate cartridge[2]. All handling of the solid material should be done in a certified chemical fume hood to minimize inhalation risk[5].
Waste Segregation: A Critical First Step
Proper segregation of chemical waste is fundamental to safe disposal. This compound is a halogenated organic compound due to the presence of bromine and chlorine atoms. Therefore, it must be disposed of in a designated hazardous waste stream for halogenated organic solids.
Crucially, do not mix this waste with:
-
Non-halogenated organic wastes: These are often incinerated under different conditions.
-
Acids and bases: Mixing can cause violent reactions[6].
-
Oxidizing agents and reducing agents: These can also lead to dangerous reactions[6].
-
Aqueous waste: Do not mix solids with liquid waste[7].
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
-
Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-on cap is suitable. The container must be in good condition, with no cracks or leaks[6][7].
-
If reusing a container, ensure it is triple-rinsed, and all previous labels are completely defaced or removed[8]. The rinsate from cleaning a container that held a toxic chemical must be collected as hazardous waste[8].
-
If generating small amounts of waste over time, the container can be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[6].
-
The container must be kept closed at all times except when adding waste[7][8]. This is a critical safety measure to prevent the release of vapors and to avoid spills.
-
Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container[7].
-
Proper labeling is a legal requirement and essential for the safety of waste handlers. The label must include the following information[9]:
-
The words "Hazardous Waste"[9].
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas[9].
-
The approximate quantity of the waste.
-
The date when waste was first added to the container (accumulation start date)[9].
-
The name and contact information of the principal investigator or laboratory supervisor[9].
-
The appropriate hazard pictograms (in this case, an exclamation mark)[9].
-
-
Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated[3].
-
Do not store hazardous waste for longer than the permitted time frame (e.g., 90 days from the accumulation start date, though this can vary by institution)[7].
-
Once the container is full (do not fill beyond 90% capacity to allow for expansion) or the accumulation time limit is approaching, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[9][10].
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out an online form or a paper tag[9].
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
For a small spill, if you are trained and have the appropriate spill kit, you can clean it up. Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste[5][11].
-
For a large spill, evacuate the area, secure it, and contact your institution's EHS or emergency response team immediately[11].
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[3].
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[3].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[2].
-
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
How to Dispose of Chemical Waste. University of Tennessee, Knoxville. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Washington State University. [Link]
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Comprehensive Safety and Handling Guide for 6-Bromo-7-chloroimidazo[1,2-a]pyridine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 6-Bromo-7-chloroimidazo[1,2-a]pyridine. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Profile
This compound (CAS RN: 1303890-45-0) is a halogenated heterocyclic compound.[1] While comprehensive toxicological data for this specific molecule is limited, the available safety information and data from structurally similar compounds indicate a clear hazard profile that must be managed with appropriate controls.[2][3]
GHS Hazard Statements: The primary known hazards are summarized by the following GHS classifications[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of bromine and chlorine atoms on the aromatic ring system necessitates careful handling to prevent exposure and environmental contamination.[1] Halogenated organic compounds require specific disposal procedures.[5]
Immediate First Aid and Emergency Response
In the event of an emergency, immediate and correct action is critical. All personnel should be familiar with the location of safety showers and emergency eyewash stations.
Emergency Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water.[7][8] Remove any contaminated clothing. If skin irritation persists, consult a physician.[7]
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[6][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a robust barrier against chemical exposure. Do not rely on a single piece of equipment for protection; instead, use them in concert as a comprehensive safety system.
| Protection Type | Specific Recommendations | Rationale for Use |
| Eye and Face | Chemical safety goggles with side shields. Use a full-face shield over goggles for splash hazards. | Protects against splashes and airborne particles that can cause serious eye irritation (H319).[9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Provides a direct barrier against skin contact, preventing irritation (H315).[9] |
| Body Protection | A fully buttoned, flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. For nuisance dust, use a P95 (US) or P1 (EU) respirator.[8] | Prevents inhalation of dust or vapors, which may cause respiratory irritation (H335).[9] |
Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Inspect gloves for any signs of degradation or punctures before wearing. Ensure cuffs are pulled over the sleeves of the lab coat.
-
Eye/Face Protection: Put on safety goggles. If a splash risk exists, add a face shield.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated halogenated waste container.
-
Face/Eye Protection: Remove the face shield and/or goggles. Clean and store them properly.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contaminants on the exterior.
-
Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.[9]
Operational Plan: Safe Handling and Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[5] This minimizes the risk of inhalation and contains any potential spills.
Workflow for Weighing and Handling Solids:
-
Preparation: Before handling the compound, ensure all required PPE is correctly worn and the fume hood sash is at the appropriate height.
-
Containment: Perform all manipulations, including weighing and transferring, within the fume hood.
-
Dust Avoidance: Handle the solid material carefully to avoid creating dust.[8] Use a spatula for transfers. If dust is unavoidable, ensure appropriate respiratory protection is used.
-
Cleaning: After use, decontaminate the work surface and any equipment used. Place any disposable materials (e.g., weigh boats, contaminated wipes) into a sealed container designated for halogenated waste.
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the nature of the experimental work.
Caption: Decision workflow for selecting appropriate PPE.
Spill and Disposal Plan
Proper containment and disposal are crucial to mitigate environmental and health risks associated with halogenated compounds.[10]
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[11] Evacuate non-essential personnel.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust, and place it into a suitable, closed container for disposal.[8]
-
Absorb: For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in the designated waste container.[12]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be treated as hazardous waste and disposed of accordingly.
Waste Disposal Protocol:
-
Segregation is Key: Halogenated organic waste must be disposed of in a specifically labeled "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated organic or general waste streams. This is critical because improper incineration of mixed waste can lead to the formation of highly toxic brominated and chlorinated dioxins and furans.[13]
-
Container Management: Keep waste containers closed when not in use and store them in a cool, well-ventilated area.[7][9]
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed and certified waste disposal contractor.[6]
By adhering to these detailed protocols, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
- MSDS of 6-bromo-8-chloroimidazo[1,5-a]pyridine. (n.d.).
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid - SAFETY DATA SHEET. (2025, December 18).
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid - Safety Data Sheet 4H2150D. Synquest Labs. (n.d.).
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. (n.d.).
- This compound. Achmem. (n.d.).
- Pyridine: incident management. GOV.UK. (n.d.).
- Pyridine, alkyl derivatives: Human health tier II assessment. (2020, May 1).
- 6-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 2795547. PubChem. (n.d.).
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem. (n.d.).
- Managing waste that may contain brominated flame retardants. Ministry for the Environment. (n.d.).
- Method For Removing Halogens From An Aromatic Compound. (2013, May 2). Google Patents.
- Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis. (2023, December 25). ResearchGate.
- Heterocyclic Compounds. MSU chemistry. (n.d.).
- Halogenated Heterocycles. Sigma-Aldrich. (n.d.).
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI.
- Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
- Pyridine - Safety Data Sheet. Carl ROTH. (n.d.).
- Brominated and Chlorinated Flame Retardants: The San Antonio Statement. (n.d.). PMC - NIH.
- Heterocycles Halogenated, Hassles Removed. (2025, August 25). Synthesis Spotlight.
- Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (2023, February 1).
- 'Green' and Sustainable Halogenation Processes. The Royal Society of Chemistry. (n.d.).
- Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. (n.d.). MDPI.
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR. Sigma-Aldrich. (n.d.).
- HEALTH EFFECTS - Toxicological Profile for Pyridine. (n.d.). NCBI Bookshelf - NIH.
- Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (n.d.). PubMed Central.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





